1-Oxaspiro[4.4]nonan-6-amine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-oxaspiro[4.4]nonan-9-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c9-7-3-1-4-8(7)5-2-6-10-8;/h7H,1-6,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEYNWSNNSGBOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(C1)CCCO2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951164-20-8 | |
| Record name | 1-Oxaspiro[4.4]nonan-6-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Oxaspiro[4.4]nonan-6-amine Hydrochloride: A Privileged Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Spirocyclic Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. Medicinal chemists are increasingly "escaping from flatland," a term that describes the shift from planar, aromatic structures to more three-dimensional, sp3-rich molecules.[1] Spirocyclic systems, characterized by two rings sharing a single atom, are at the forefront of this movement. Their inherent rigidity and defined three-dimensional geometry offer a powerful strategy to enhance metabolic stability, improve target selectivity, and fine-tune physicochemical properties of lead compounds.[1]
This guide focuses on a particularly valuable building block within this class: 1-Oxaspiro[4.4]nonan-6-amine hydrochloride . Its unique architecture, combining a tetrahydrofuran ring with a cyclopentylamine moiety, presents a conformationally restrained scaffold that is gaining attention as a versatile intermediate in the synthesis of novel therapeutics.
Core Molecular Profile
Chemical Identity
| Identifier | Value | Source |
| CAS Number | 951164-20-8 | [2][3] |
| Molecular Formula | C8H16ClNO | [2][3] |
| Molecular Weight | 177.67 g/mol | [2] |
| IUPAC Name | This compound | |
| Synonyms | 6-Amino-1-oxaspiro[4.4]nonane hydrochloride, 1-Oxaspiro[4.4]nonan-6-amine HCl | [2] |
Physicochemical Properties
While extensive experimental data is not publicly available, the following table summarizes known and predicted properties. Researchers should perform their own analytical characterization for confirmation.
| Property | Value | Notes |
| Appearance | Solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | Expected to be soluble in water and polar organic solvents. |
| Predicted XlogP | 0.4 | [4] |
| Storage | 2-8°C | [3] |
Synthesis and Mechanistic Considerations
The primary route to 1-Oxaspiro[4.4]nonan-6-amine is through the reductive amination of its ketone precursor, 1-Oxaspiro[4.4]nonan-6-one . This two-stage process is a cornerstone of amine synthesis in medicinal chemistry.
Workflow for the Synthesis of this compound
Caption: Synthetic pathway from cyclobutanone to the target hydrochloride salt.
Part 1: Elaboration of the Spirocyclic Ketone Core
The construction of the 1-oxaspiro[4.4]nonane framework is efficiently achieved via an oxonium ion-mediated rearrangement.[5]
Experimental Protocol (General)
-
Formation of the Carbinol: 2-Lithio-4,5-dihydrofuran, generated by the deprotonation of 4,5-dihydrofuran, is reacted with cyclobutanone at low temperature (e.g., -78 °C) in an inert solvent like THF. This nucleophilic addition yields a tertiary alcohol (carbinol) intermediate.
-
Rearrangement to Ketone: The crude carbinol is then subjected to an acid- or bromonium ion-induced rearrangement. This key step rapidly assembles the spirocyclic ketone, 1-oxaspiro[4.4]nonan-6-one.[1][5] The choice of catalyst influences the reaction conditions and work-up procedure.
Causality and Expertise: This approach is elegant because it rapidly builds molecular complexity from simple, commercially available starting materials. The rearrangement is driven by the formation of a stable oxonium ion and the relief of ring strain, providing a strong thermodynamic driving force for the desired transformation.
Part 2: Reductive Amination and Salt Formation
Reductive amination is a robust and widely used method for converting ketones to amines.
Experimental Protocol (General)
-
Imine Formation: 1-Oxaspiro[4.4]nonan-6-one is condensed with an ammonia source (e.g., ammonium acetate or ammonia in an alcoholic solvent) to form an imine or enamine intermediate in situ.
-
Reduction: A reducing agent is added to the reaction mixture to reduce the C=N double bond. Sodium triacetoxyborohydride (NaBH(OAc)3) is often the reagent of choice for this transformation.[1] It is milder and more selective than other hydrides like sodium borohydride or sodium cyanoborohydride, often resulting in cleaner reactions and higher yields.
-
Work-up and Purification: The reaction is quenched, and the crude amine is purified, typically by column chromatography.
-
Salt Formation: The purified free base, 1-oxaspiro[4.4]nonan-6-amine, is dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of hydrogen chloride (e.g., HCl in ether) to precipitate the hydrochloride salt, which is then isolated by filtration.
Trustworthiness and Self-Validation: The progress of both the ketone synthesis and the reductive amination should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of starting materials and the formation of the desired product before proceeding with work-up. The final product's identity and purity should be rigorously confirmed by NMR spectroscopy (1H and 13C), mass spectrometry, and elemental analysis.
Applications in Drug Discovery and Medicinal Chemistry
The 1-oxaspiro[4.4]nonane scaffold is a "privileged" structure, meaning it is a molecular framework that is capable of binding to multiple biological targets. While specific drugs containing the this compound moiety are not yet on the market, the broader oxaspiro[4.4]nonane template has been successfully employed in the development of potent and selective enzyme inhibitors.
A notable example comes from researchers at Bristol-Myers Squibb, who developed novel inhibitors of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), a key target for inflammatory diseases.[6] They synthesized complex derivatives based on an oxaspiro[4.4]nonane core, demonstrating that this scaffold could serve as an exceptional platform for discovering potent, selective, and orally bioavailable drug candidates.[6]
The amine functionality at the 6-position of the title compound serves as a crucial chemical handle. It allows for the straightforward attachment of various side chains and functional groups through amide bond formation, urea synthesis, or further alkylation, enabling the exploration of structure-activity relationships (SAR) in a drug discovery program.
Potential Therapeutic Areas:
-
Oncology: The related 1-azaspiro[4.4]nonane ring system is found in the Cephalotaxus alkaloids, some of which exhibit potent antiproliferative activities.[7]
-
Inflammation and Immunology: As demonstrated by the TACE inhibitors, this scaffold can be adapted to target key enzymes in inflammatory pathways.[6]
-
Neuroscience: The conformational rigidity of spirocycles is advantageous for designing ligands that can selectively target specific receptor subtypes in the central nervous system.
Safety and Handling
Hazard Identification
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Precautionary Measures
-
Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust.
-
Storage: Store in a tightly sealed container in a cool, dry place at 2-8°C.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry. Its spirocyclic nature provides a rigid, three-dimensional framework that is highly desirable for the design of next-generation therapeutics. The synthetic accessibility of this compound, primarily through the reductive amination of its ketone precursor, allows for its ready incorporation into drug discovery pipelines. As the demand for novel, sp3-rich scaffolds continues to grow, the strategic application of building blocks like this compound will undoubtedly contribute to the development of new medicines with improved efficacy and safety profiles.
References
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Ott, G. R., Asakawa, N., Liu, R. Q., Covington, M. B., Qian, M., Vaddi, K., Newton, R. C., Trzaskos, J. M., Christ, D. D., Galya, L., Scholz, T., Marshall, W., & Duan, J. J. (2008). Alpha,Beta-cyclic-beta-benzamido Hydroxamic Acids: Novel oxaspiro[4.4]nonane Templates for the Discovery of Potent, Selective, Orally Bioavailable Inhibitors of Tumor Necrosis Factor-Alpha Converting Enzyme (TACE). Bioorganic & Medicinal Chemistry Letters, 18(4), 1288–1292. [Link]
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Fuketech. (n.d.). This compound. Retrieved January 19, 2026, from [Link]
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Guerrero-Caicedo, A., Soto-Martínez, D. M., Osorio, D. A., Novoa, M., Loaiza, A. E., & Jaramillo-Gómez, L. M. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. The Journal of Organic Chemistry, 85(1), 460–474. [Link]
-
Paquette, L. A., & Tae, J. (2001). 1-Oxaspiro[4.4]nonan-6-ones. Synthetic access via oxonium ion technology, optical resolution, and conversion into enantiopure spirocyclic alpha,beta-butenolides. The Journal of Organic Chemistry, 66(8), 2828–2834. [Link]
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- 5. 1-Oxaspiro[4.4]nonan-6-ones. Synthetic access via oxonium ion technology, optical resolution, and conversion into enantiopure spirocyclic alpha,beta-butenolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha,Beta-cyclic-beta-benzamido hydroxamic acids: Novel oxaspiro[4.4]nonane templates for the discovery of potent, selective, orally bioavailable inhibitors of tumor necrosis factor-alpha converting enzyme (TACE) - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Physicochemical Properties of 1-Oxaspiro[4.4]nonan-6-amine HCl
Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is relentless. Among these, spirocyclic scaffolds have emerged as a class of privileged structures, offering a compelling departure from the predominantly flat, two-dimensional molecules that have historically characterized many synthetic drug candidates. The defining feature of a spirocycle—two rings connected by a single, shared quaternary carbon atom—imparts a distinct three-dimensionality. This structural rigidity and spatial complexity are not merely aesthetic; they are instrumental in modulating a molecule's physicochemical and pharmacokinetic profiles.[1][2]
The incorporation of a spirocyclic motif can significantly enhance a compound's metabolic stability, improve aqueous solubility, and allow for a more precise spatial orientation of functional groups for optimal target engagement.[1] The result is often an improved potency and selectivity profile.[1] The subject of this guide, 1-Oxaspiro[4.4]nonan-6-amine hydrochloride, is a compelling example of this molecular design strategy. As a spirocyclic amine, it holds considerable potential as a versatile building block in the synthesis of novel therapeutic agents. This guide provides a comprehensive examination of its core physicochemical properties, offering both theoretical insights and practical, field-proven methodologies for its characterization.
Molecular Structure and Core Attributes
This compound is the hydrochloride salt of a spirocyclic amine with the molecular formula C₈H₁₅NO. The hydrochloride salt has the formula C₈H₁₆ClNO and a molecular weight of 177.67 g/mol .
| Property | Value | Source |
| Molecular Formula | C₈H₁₆ClNO | [3] |
| Molecular Weight | 177.67 g/mol | [3] |
| CAS Number | 951164-20-8 | [3] |
| Predicted XlogP | 0.4 | [4] |
Synthesis of the 1-Oxaspiro[4.4]nonane Core
The synthesis of 1-Oxaspiro[4.4]nonan-6-amine HCl typically commences with the construction of its ketone precursor, 1-Oxaspiro[4.4]nonan-6-one. A foundational and efficient method for assembling this spirocyclic ketone involves an acid- or bromonium ion-induced rearrangement of a carbinol intermediate. This intermediate is generated by the addition of 2-lithio-4,5-dihydrofuran to cyclobutanone.[5][6]
The subsequent conversion of the ketone to the target primary amine is most commonly achieved through reductive amination. This robust and versatile reaction involves the condensation of the ketone with an amine source, followed by the in-situ reduction of the resulting imine or enamine intermediate.[5]
Caption: Synthetic pathway to 1-Oxaspiro[4.4]nonan-6-amine HCl.
Physicochemical Properties and Their Significance in Drug Development
Aqueous Solubility
As the hydrochloride salt of an amine, 1-Oxaspiro[4.4]nonan-6-amine HCl is expected to be an ionic and polar compound. This inherent polarity suggests a higher solubility in polar protic solvents like water and lower aliphatic alcohols (e.g., methanol, ethanol), where it can engage in favorable ion-dipole interactions and hydrogen bonding. Conversely, its solubility is predicted to be significantly lower in nonpolar aprotic solvents such as hexane, toluene, or diethyl ether.[8] The incorporation of an oxygen atom into the spirocyclic scaffold, as seen in this molecule, has been shown to dramatically improve water solubility compared to its carbocyclic counterparts.[7]
Expected Solubility Profile:
| Solvent | Expected Solubility | Rationale |
| Water | High | Polar protic solvent, favorable ion-dipole interactions. |
| Methanol/Ethanol | High to Moderate | Polar protic solvents. |
| Dichloromethane | Low | Nonpolar aprotic solvent. |
| Hexane | Very Low | Nonpolar aprotic solvent. |
Experimental Protocol: Isothermal Equilibrium Method for Solubility Determination
This method is a gold standard for accurately determining the thermodynamic solubility of a compound.
Objective: To determine the equilibrium solubility of 1-Oxaspiro[4.4]nonan-6-amine HCl in various solvents at a controlled temperature.
Materials:
-
1-Oxaspiro[4.4]nonan-6-amine HCl (purity >99%)
-
Analytical grade solvents (e.g., water, methanol, ethanol, dichloromethane, hexane)
-
Thermostatic shaker bath
-
Calibrated thermometer
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Saturated Solutions: Add an excess amount of 1-Oxaspiro[4.4]nonan-6-amine HCl to a known volume of each selected solvent in sealed vials.
-
Equilibration: Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspensions to stand at the same temperature for the undissolved solid to settle. Centrifuge the samples to further separate the solid and liquid phases.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter. Dilute the filtered sample with a suitable mobile phase. Quantify the concentration of the compound in the diluted sample using a validated HPLC method.
-
Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. Express the results in mg/mL or mol/L. Repeat the experiment at least in triplicate to ensure reproducibility and report the mean ± standard deviation.[8]
Acidity Constant (pKa)
The pKa of the primary amine in 1-Oxaspiro[4.4]nonan-6-amine HCl is a critical parameter that governs its ionization state at different physiological pH values. This, in turn, influences its solubility, permeability across biological membranes, and interaction with its pharmacological target. The incorporation of an oxygen atom into the spirocyclic ring system is known to reduce the basicity of the amine by approximately one order of magnitude compared to its carbocyclic analog.[7] Based on data for analogous oxa-spirocyclic amine hydrochlorides, the pKa of 1-Oxaspiro[4.4]nonan-6-amine is expected to be in the range of 8.9–9.5.[7]
Expected pKa: ~8.9 - 9.5
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds.[9][10]
Objective: To determine the pKa of the primary amine in 1-Oxaspiro[4.4]nonan-6-amine HCl.
Materials:
-
1-Oxaspiro[4.4]nonan-6-amine HCl
-
Deionized water
-
Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)
-
Calibrated pH meter and electrode
-
Stir plate and stir bar
-
Burette
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of 1-Oxaspiro[4.4]nonan-6-amine HCl in deionized water to a known concentration (e.g., 1-10 mM).
-
Titration Setup: Immerse the calibrated pH electrode in the sample solution, which is continuously stirred.
-
Titration: Gradually add the standardized strong base (NaOH) solution in small, known increments using a burette.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the system to reach equilibrium.
-
Data Analysis: Generate a titration curve by plotting the measured pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the amine has been neutralized.[9]
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (LogP/LogD)
Lipophilicity is a key physicochemical property that influences a drug's absorption, distribution, and ability to cross cell membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) between an organic solvent (usually n-octanol) and water. For ionizable compounds like amines, the distribution coefficient (LogD) at a specific pH is a more physiologically relevant parameter.[11] The predicted XlogP of 0.4 for the free base suggests that 1-Oxaspiro[4.4]nonan-6-amine is a relatively polar molecule.[4]
Experimental Protocol: Shake-Flask Method for LogD Determination
The shake-flask method is the traditional and most reliable method for determining LogP and LogD values.[11]
Objective: To determine the LogD of 1-Oxaspiro[4.4]nonan-6-amine at a physiologically relevant pH (e.g., 7.4).
Materials:
-
1-Oxaspiro[4.4]nonan-6-amine HCl
-
n-Octanol (pre-saturated with buffer)
-
Aqueous buffer of the desired pH (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)
-
Vials with screw caps
-
Mechanical shaker
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Preparation: Prepare a stock solution of 1-Oxaspiro[4.4]nonan-6-amine HCl in the aqueous buffer.
-
Partitioning: Add equal volumes of the aqueous solution and pre-saturated n-octanol to a vial.
-
Equilibration: Shake the vial for a sufficient time (e.g., 1-24 hours) to allow for complete partitioning between the two phases.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.
-
Quantification: Carefully sample each phase and determine the concentration of the compound in both the aqueous and n-octanol layers using a validated analytical method.
-
Calculation: Calculate LogD using the following formula: LogD = log ([Concentration in n-octanol] / [Concentration in aqueous buffer])
Melting Point and Thermal Properties
The melting point of a crystalline solid is a fundamental physical property that is indicative of its purity. Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to determine the melting point and assess the purity of pharmaceutical compounds.[12][13][14] For a pure crystalline substance, the DSC thermogram will show a sharp, single endothermic peak corresponding to its melting point. The presence of impurities typically leads to a broadening of the melting peak and a depression of the melting point.[15]
Experimental Protocol: Melting Point and Purity Determination by DSC
Objective: To determine the melting point and assess the purity of 1-Oxaspiro[4.4]nonan-6-amine HCl.
Materials:
-
1-Oxaspiro[4.4]nonan-6-amine HCl
-
Differential Scanning Calorimeter (DSC)
-
Aluminum pans and lids
-
Inert gas supply (e.g., nitrogen)
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum pan and seal it.
-
Instrument Setup: Place the sample pan and a reference pan (empty sealed pan) into the DSC cell. Purge the cell with an inert gas.
-
Thermal Scan: Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range that encompasses the expected melting point.
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic melting event on the DSC thermogram. The purity can be estimated from the shape of the melting peak using the van't Hoff equation, which is typically integrated into the instrument's software.[15]
Stability and Reactivity
The stability of an active pharmaceutical ingredient (API) is crucial for ensuring its safety, efficacy, and shelf-life. Amine hydrochlorides can be susceptible to degradation under various stress conditions. Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[16][17]
Potential Degradation Pathways:
-
Hydrolysis: While generally stable, prolonged exposure to extreme pH and elevated temperatures could potentially lead to hydrolysis, although the ether linkage in the oxaspirocycle is typically stable.
-
Oxidation: The amine group can be susceptible to oxidation, especially in the presence of oxidizing agents or under photolytic conditions.
-
Thermal Decomposition: High temperatures can lead to decomposition of the molecule.
Protocol: Forced Degradation (Stress Testing)
Objective: To investigate the degradation of 1-Oxaspiro[4.4]nonan-6-amine HCl under various stress conditions.
Methodology:
-
Acidic Hydrolysis: Dissolve the compound in a solution of a strong acid (e.g., 0.1 M HCl) and heat at an elevated temperature (e.g., 60-80°C) for a defined period.
-
Alkaline Hydrolysis: Dissolve the compound in a solution of a strong base (e.g., 0.1 M NaOH) and heat at an elevated temperature.
-
Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3-30% hydrogen peroxide) at room temperature or with gentle heating.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) for an extended period.
-
Photostability: Expose a solution of the compound and the solid compound to UV and visible light.[18]
Following exposure to these stress conditions, the samples should be analyzed by a stability-indicating method, such as HPLC, to separate and quantify the parent compound and any degradation products.
Conclusion
1-Oxaspiro[4.4]nonan-6-amine HCl represents a valuable molecular scaffold for the development of novel therapeutics. Its spirocyclic nature imparts a desirable three-dimensionality, and the presence of the oxa- and amine functionalities provides opportunities for fine-tuning its physicochemical properties. This in-depth technical guide has outlined the core physicochemical properties of this compound, providing both expected values based on analogous structures and detailed, practical protocols for their experimental determination. A thorough understanding and characterization of these properties are fundamental to unlocking the full potential of this and similar spirocyclic amines in drug discovery and development.
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Veeprho. (2020, August 11). Use of DSC in Pharmaceuticals Drug Characterisation. Retrieved from [Link]
-
ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Retrieved from [Link]
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PubMed. (2009, April 5). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Retrieved from [Link]
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News-Medical.Net. (n.d.). Differential Scanning Calorimetry of Pharmaceuticals. Retrieved from [Link]
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AKJournals. (n.d.). Place of DSC purity analysis in pharmaceutical development. Retrieved from [Link]
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Protocols.io. (2024, September 23). LogP / LogD shake-flask method. Retrieved from [Link]
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ResearchGate. (2025, August 7). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Retrieved from [Link]
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National Institutes of Health. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]
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ACS Medicinal Chemistry Letters. (2025, September 25). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. Retrieved from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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EMAN RESEARCH PUBLISHING. (n.d.). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. Retrieved from [Link]
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FTLOScience. (2022, December 14). Using Log P and Log D to Assess Drug Bioavailability. Retrieved from [Link]
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ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
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Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]
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National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
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Acta Pharmaceutica. (2019, July 8). Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. Retrieved from [Link]
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National Institutes of Health. (n.d.). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Retrieved from [Link]
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Reymond Research Group. (2025, December 8). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Retrieved from [Link]
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PubMed. (2022). Stability-indicating liquid chromatography method development for assay and impurity profiling of amitriptyline hydrochloride in tablet dosage form and forced degradation study. Retrieved from [Link]
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ResearchGate. (n.d.). Stability-Indicating HPTLC Method for Studying Stress Degradation Behavior of Sulbutiamine HCl. Retrieved from [Link]
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PubMed. (2022, March 25). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Retrieved from [Link]
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PubMed. (n.d.). 1-Oxaspiro[4.4]nonan-6-ones. Synthetic access via oxonium ion technology, optical resolution, and conversion into enantiopure spirocyclic alpha,beta-butenolides. Retrieved from [Link]
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ACS Publications. (n.d.). 1-Oxaspiro[4.4]nonan-6-ones. Synthetic Access via Oxonium Ion Technology, Optical Resolution, and Conversion into Enantiopure Spirocyclic α,β-Butenolides. Retrieved from [Link]
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An In-Depth Technical Guide to the Organic Solvent Solubility of 1-Oxaspiro[4.4]nonan-6-amine Hydrochloride
Executive Summary
The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a critical parameter that profoundly influences the entire lifecycle of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 1-Oxaspiro[4.4]nonan-6-amine hydrochloride, a spirocyclic amine building block of increasing interest in medicinal chemistry.[1] Due to the absence of publicly available, quantitative solubility data for this specific compound[2], this document focuses on the foundational principles governing its solubility and presents a robust, validated experimental protocol for its determination. We will explore the physicochemical properties of the molecule, provide a rationale for solvent selection, and detail a step-by-step methodology for generating reliable thermodynamic solubility data. This guide is intended for researchers, chemists, and formulation scientists engaged in the development of novel therapeutics.
Introduction to this compound
1-Oxaspiro[4.4]nonan-6-amine is a unique spirocyclic compound featuring a constrained three-dimensional structure that is highly desirable in modern drug discovery.[1] The rigid scaffold can enhance binding affinity to biological targets and improve metabolic stability.[1] It is typically supplied and used as a hydrochloride (HCl) salt to improve its stability and handling properties.
Understanding the solubility of its HCl salt form in various organic solvents is paramount for several key processes:
-
Synthetic Chemistry: Solvent selection is critical for reaction efficiency, controlling reaction rates, and managing the solubility of reactants, intermediates, and final products.
-
Purification: Crystallization and chromatographic purification methods are entirely dependent on differential solubility in various solvent systems.[3]
-
Formulation: For drug development, solubility dictates the choice of delivery vehicle, impacting bioavailability and therapeutic efficacy.[4]
Physicochemical Profile and Theoretical Solubility Considerations
The solubility of a compound is governed by its molecular structure and the physical properties of the solvent. For this compound, the key factors are its ionic character and the underlying organic scaffold.
3.1 Molecular Structure Analysis The molecule consists of two main parts:
-
A nonpolar organic scaffold: The 1-Oxaspiro[4.4]nonane core is a bicyclic ether structure, which is predominantly nonpolar and lipophilic.
-
A polar, ionic center: The amine group is protonated to form an ammonium chloride salt (-NH3+ Cl-). This salt introduces significant polarity, ionic character, and the capacity for strong hydrogen bonding.[5][6]
3.2 The "Like Dissolves Like" Principle for Amine Salts The dual nature of the molecule—a bulky organic frame with an ionic center—creates a complex solubility profile. The principle of "like dissolves like" suggests:
-
High Polarity Solvents: Protic solvents (like alcohols) and polar aprotic solvents (like DMSO) are expected to be effective. Protic solvents can solvate both the chloride anion and the ammonium cation through hydrogen bonding. Polar aprotic solvents can effectively solvate the cation.
-
Low Polarity Solvents: Nonpolar solvents (like hexanes, toluene) are expected to be poor solvents. The energy required to break the strong ionic lattice of the salt is not compensated by the weak van der Waals interactions with the solvent.[5]
-
Intermediate Polarity Solvents: Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) may show limited or partial solubility.
Generally, amine hydrochloride salts are significantly more soluble in polar solvents like water and less soluble in nonpolar organic solvents.[5][7] However, the substantial organic character of the spirocyclic backbone may impart some solubility in less polar media compared to smaller amine salts.
Quantitative Solubility Determination: A Validated Experimental Protocol
Since standardized data is unavailable, an experimental approach is necessary. The Thermodynamic Equilibrium Solubility assay is the gold-standard method for generating accurate and reproducible solubility data, as it measures the point at which the dissolved solute is in equilibrium with the undissolved solid.[4][8] The shake-flask method is the most reliable and widely used technique for this purpose.[3]
4.1 Principle of the Method An excess of the solid compound is agitated in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[4][9]
4.2 Materials and Equipment
-
Compound: this compound (solid powder)
-
Solvents: A representative panel of organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, DMSO, THF, Dichloromethane, Toluene, Heptane).
-
Equipment:
-
Analytical balance
-
Glass vials (e.g., 1.5-4 mL) with screw caps
-
Centrifuge or filtration apparatus (e.g., syringe filters with PTFE or nylon membranes)
-
HPLC system with a UV detector (HPLC-UV) or mass spectrometer (LC-MS)[10]
-
Volumetric flasks and pipettes for standard preparation
-
4.3 Step-by-Step Experimental Procedure
-
Preparation: Accurately weigh an excess amount (e.g., 2-5 mg) of this compound into a glass vial. The amount should be sufficient to ensure a solid phase remains after equilibrium.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the selected organic solvent to the vial.
-
Equilibration: Seal the vials and place them on a shaker or rotator at a constant, controlled temperature (e.g., 25°C). Agitate the samples for an extended period (typically 24 hours) to ensure thermodynamic equilibrium is reached.[8]
-
Phase Separation: After equilibration, separate the saturated solution (supernatant) from the undissolved solid. This is a critical step and can be achieved by:
-
Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the solid.
-
Filtration: Carefully filter the solution using a chemically compatible syringe filter (e.g., 0.22 µm). This is often preferred to avoid disturbing the solid pellet.[11]
-
-
Sample Dilution: Carefully transfer an aliquot of the clear supernatant to a clean vial and dilute it with a suitable mobile phase or solvent to bring the concentration within the calibrated range of the analytical instrument.
-
Analytical Quantification: Analyze the diluted samples via a validated HPLC-UV or LC-MS method. Create a calibration curve using standards of known concentrations of the compound to accurately determine the concentration in the saturated solution.[12]
-
Calculation: Calculate the final solubility value, taking into account the dilution factor, and express the result in appropriate units (e.g., mg/mL or µM).
4.4 Workflow Diagram
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A Comprehensive Technical Guide to the Stability and Storage of 1-Oxaspiro[4.4]nonan-6-amine hydrochloride
An In-depth Technical Guide Topic: Stability and Storage Conditions for 1-Oxaspiro[4.4]nonan-6-amine hydrochloride
Introduction
This compound is a spirocyclic amine that serves as a valuable building block in medicinal chemistry and drug discovery.[1] Its unique three-dimensional structure, conferred by the spirocyclic core, provides a rigid scaffold that is highly desirable for designing novel therapeutic agents with potentially improved target selectivity and metabolic stability.[1] As with any high-value intermediate, ensuring the chemical and physical integrity of this compound from procurement through to its use in synthesis is paramount. The presence of a secondary amine, a hydrochloride salt, and an ether linkage within its structure dictates a specific set of stability challenges that must be understood and managed.
This guide provides an in-depth analysis of the factors influencing the stability of this compound. We will explore its inherent physicochemical properties, delineate potential degradation pathways, and establish a framework of best practices for its storage and handling. Furthermore, we will outline robust experimental protocols for researchers to validate and monitor its stability, ensuring the reliability and reproducibility of their scientific outcomes.
Physicochemical Profile and Inherent Stability Characteristics
The stability of this compound is intrinsically linked to its molecular architecture. The key functional groups—the secondary amine, the ether, and the hydrochloride salt—each contribute to its overall physicochemical profile.
-
Hydrochloride Salt and Hygroscopicity : The compound is supplied as a hydrochloride salt. Amine hydrochloride salts are frequently hygroscopic, meaning they have a tendency to absorb moisture from the atmosphere.[2] This is a critical consideration, as absorbed water can act as a plasticizer, leading to physical changes like caking or deliquescence, and can also serve as a reactant in potential hydrolytic degradation pathways.[2][3] Mishandling hygroscopic materials can lead to inaccurate weighing for reactions due to unaccounted-for water content, ultimately impacting reaction stoichiometry and yield.[2]
-
Amine Basicity : The secondary amine is the primary basic center of the molecule. The presence of an adjacent ether oxygen in the spirocyclic system can influence the amine's basicity (pKa) through inductive effects. Experimental studies on similar oxa-spirocycles have shown that the incorporation of an oxygen atom into the spirocyclic ring system reduces the basicity of a neighboring amine by approximately one order of magnitude compared to its carbocyclic analog.[4] This modulation of basicity can affect its reactivity, solubility, and interaction with biological targets.
-
Structural Rigidity : The spirocyclic [4.4] system imparts significant conformational rigidity.[1] This structural constraint can enhance chemical stability by limiting the molecule's ability to achieve transition states required for certain degradation reactions, a feature often sought in drug design.[1]
Potential Degradation Pathways
Understanding potential degradation pathways is essential for developing appropriate storage conditions and stability-indicating analytical methods. For this compound, the primary risks are associated with oxidation and interactions with atmospheric components.
-
Oxidative Degradation : Amines are susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities.[5][6] Potential oxidative degradation pathways for the secondary amine could lead to the formation of nitroxide radicals, imines, or other oxidized species.[7] Such degradation not only reduces the purity of the material but can also introduce impurities with altered reactivity or toxicity. Oxidative degradation is a common issue in amine-based systems and can occur under both stripping and absorption conditions in industrial processes.[8]
-
Thermal Degradation : While the spirocyclic core is expected to be thermally robust, elevated temperatures can accelerate oxidative processes and potentially lead to decomposition.[5] Thermal degradation in amine systems can result in the formation of a complex mixture of lower and higher molecular weight products.[9]
-
Photodegradation : Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. It is a common practice in the pharmaceutical industry to protect light-sensitive compounds from exposure to minimize the risk of photolytic cleavage or oxidation.[10]
-
Interaction with Acid Gases : In solution, free amines can react with acid gases like carbon dioxide.[8] While this is less of a concern for the solid hydrochloride salt, it becomes relevant if the free base is generated and handled in a non-inert atmosphere.
The diagram below illustrates the primary theoretical degradation pathways for the compound.
Caption: Primary environmental factors and resulting degradation pathways.
Recommended Storage and Handling Conditions
Based on the physicochemical profile and potential for degradation, a multi-faceted approach to storage and handling is required to preserve the integrity of this compound.
Data Presentation: Recommended Storage Conditions
| Parameter | Recommendation | Rationale & Causality |
| Temperature | 2–8°C[11][12][13] | Refrigerated conditions slow down the kinetics of potential oxidative and thermal degradation pathways, significantly extending shelf life. |
| Atmosphere | Inert Gas (Argon or Nitrogen)[11] | An inert atmosphere displaces atmospheric oxygen, directly mitigating the primary risk of oxidative degradation of the amine functional group.[6][8] |
| Humidity | Store in a desiccator with a suitable drying agent.[14] | As a hygroscopic hydrochloride salt, minimizing exposure to moisture is critical to prevent physical changes (caking) and potential chemical degradation.[2] |
| Light | Protect from light; store in an amber vial or opaque container.[10] | Prevents potential photodegradation, which can catalyze the oxidation of the amine. |
| Container | Tightly sealed, appropriate container (e.g., amber glass vial with a tight-fitting cap).[15] | A tightly sealed container provides a physical barrier against moisture and atmospheric oxygen.[15] |
Experimental Protocols: Best Practices for Handling
Proper handling, especially during weighing and preparation of solutions, is as crucial as long-term storage.
Protocol for Weighing and Dispensing:
-
Pre-equilibration: Allow the sealed container to equilibrate to ambient temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Controlled Environment: Whenever possible, handle the solid in a controlled environment such as a glove box with low humidity or under a stream of inert gas.[16]
-
Swift Action: If a controlled environment is unavailable, minimize the time the container is open to the atmosphere. Work swiftly to weigh the required amount and securely reseal the container immediately.[14]
-
Desiccation: Store the primary container within a secondary container, such as a desiccator, both before and after use to buffer against ambient humidity.[14]
Framework for Experimental Stability Assessment
To ensure the quality of the material for research and development, particularly in a regulated environment, an experimental stability assessment is crucial. This involves both forced degradation studies and long-term stability monitoring.[10]
Mandatory Visualization: Stability Study Workflow
Caption: Workflow for conducting a comprehensive stability study.
Experimental Protocols: Key Methodologies
Protocol for Forced Degradation Study:
-
Objective : To identify potential degradation products and establish the stability-indicating nature of the analytical method.[10]
-
Methodology :
-
Acid Hydrolysis : Dissolve the compound in a suitable solvent and treat with 0.1 M HCl at 60°C for 24-48 hours.
-
Base Hydrolysis : Dissolve the compound and treat with 0.1 M NaOH at 60°C for 24-48 hours.
-
Oxidative Degradation : Treat a solution of the compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress : Expose the solid compound to dry heat at 80°C for 48 hours.
-
Photolytic Stress : Expose a solution of the compound to a calibrated light source (ICH Q1B conditions) for a specified duration.
-
Analysis : Analyze all stressed samples, alongside a control, using a high-resolution chromatographic method (e.g., HPLC-UV/MS). The method is considered stability-indicating if all degradation products are resolved from the parent peak and from each other.[17]
-
Protocol for Long-Term Stability Study (as per ICH Guidelines):
-
Objective : To determine the re-test period or shelf life under recommended storage conditions.[18][19]
-
Methodology :
-
Batch Selection : Use at least three primary batches of the material packaged in the proposed container closure system.[20]
-
Storage Conditions : Place the batches into controlled environmental chambers.[21] A typical study would include:
-
Testing Frequency : Pull samples at specified intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).[20]
-
Tests : At each time point, perform a suite of tests including:
-
Assay and Purity (using the validated stability-indicating method).
-
Appearance (visual inspection).
-
Moisture Content (e.g., Karl Fischer titration).
-
Identification.
-
-
Evaluation : Evaluate the data for any "significant change" (e.g., failure to meet specifications) to establish the re-test period.[20]
-
Data Presentation: ICH Stability Storage Conditions
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
| Refrigerated | 5°C ± 3°C | 12 months |
Note: These are general conditions as per ICH guidelines; specific conditions should be justified based on the product and its intended market.[20]
Conclusion
The long-term stability of this compound is achievable through a disciplined and scientifically-grounded approach to its storage and handling. The primary vulnerabilities of this molecule are its hygroscopic nature as a hydrochloride salt and the susceptibility of its secondary amine to oxidation. By controlling temperature, humidity, atmosphere, and light exposure, these degradation pathways can be effectively mitigated. For researchers in drug development, implementing a systematic stability assessment, including forced degradation and long-term studies, is a non-negotiable step to ensure the quality, purity, and reliability of this critical synthetic intermediate.
References
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Parameter Generation & Control. (2023, February 22). Stability Testing for Pharmaceuticals & More. [Link]
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Coriolis Pharma. (2024, December 11). Stability Studies-Regulations, Patient Safety & Quality. [Link]
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European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. [Link]
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Taylor & Francis Online. (n.d.). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. [Link]
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General Administration of Stability. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. [Link]
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Pharmaceutical Technology. (n.d.). Ensuring Robust Stability Testing for Product Longevity. [Link]
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Academic Journals. (2011, October 23). Degradation studies of amines and alkanolamines during sour gas treatment process. [Link]
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ResearchGate. (n.d.). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. [Link]
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UM Research Repository. (2010, November 26). DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. [Link]
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Arctom Scientific. (n.d.). 1-Oxaspiro[4.4]nonan-3-amine. [Link]
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Islam, M. S., et al. (n.d.). Degradation studies of amines and alkanolamines during sour gas treatment process. ResearchGate. [Link]
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National Institutes of Health (NIH). (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]
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Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?[Link]
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Royal Society of Chemistry. (2021, July 27). Oxa-spirocycles: synthesis, properties and applications. [Link]
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Spectroscopic Characterization of 1-Oxaspiro[4.4]nonan-6-amine Hydrochloride: A Technical Guide
Introduction
1-Oxaspiro[4.4]nonan-6-amine hydrochloride is a spirocyclic amine of significant interest in medicinal chemistry and drug discovery.[1] Its rigid, three-dimensional structure provides a unique scaffold for the development of novel therapeutic agents.[1] The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable to pharmaceutical formulation. Accurate structural elucidation and purity assessment are paramount for any application, and a comprehensive analysis of its spectroscopic data is the cornerstone of this characterization.
This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. As publicly available experimental spectra for this specific compound are limited, this guide will focus on a predictive analysis based on its molecular structure and data from analogous compounds. Furthermore, it will detail the requisite experimental protocols for acquiring and interpreting high-quality spectroscopic data, empowering researchers to confidently characterize this molecule.
Molecular Structure and Synthesis Context
The structure of this compound features a spirocyclic system where a tetrahydrofuran ring and a cyclopentane ring share a single carbon atom (the spirocenter). The amine group is located on the cyclopentane ring.
The synthesis of this amine likely proceeds via the reductive amination of the corresponding ketone, 1-oxaspiro[4.4]nonan-6-one.[1] This synthetic route is crucial to consider when analyzing spectroscopic data, as it can inform the nature of potential impurities.
Figure 1: A simplified synthetic pathway to this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.
¹H NMR Spectroscopy: Predicted Chemical Shifts and Couplings
The proton NMR spectrum is expected to be complex due to the rigid, non-aromatic ring system and the presence of multiple diastereotopic protons. The hydrochloride salt form will influence the chemical shift of protons near the ammonium group.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |
| -NH₃⁺ | 8.0 - 9.0 | br s | - | The acidic protons of the ammonium salt are typically broad and downfield. |
| H6 (CH-NH₃⁺) | 3.0 - 3.5 | m | - | The proton attached to the carbon bearing the ammonium group will be deshielded. |
| -CH₂-O- | 3.5 - 4.0 | m | - | Protons adjacent to the oxygen atom in the tetrahydrofuran ring will be deshielded. |
| Other CH₂ and CH | 1.5 - 2.5 | m | - | The remaining aliphatic protons will reside in the upfield region of the spectrum. |
¹³C NMR Spectroscopy: Predicted Chemical Shifts
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| Spirocenter (C5) | 80 - 90 | The quaternary carbon bonded to oxygen will be significantly downfield. |
| C6 (CH-NH₃⁺) | 50 - 60 | The carbon attached to the electron-withdrawing ammonium group will be deshielded. |
| -CH₂-O- | 65 - 75 | The carbon adjacent to the ether oxygen will be in this region. |
| Other CH₂ | 20 - 40 | The remaining aliphatic carbons will be found in the upfield region. |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical; D₂O is a good option for hydrochloride salts, but will result in the exchange of the -NH₃⁺ protons. DMSO-d₆ will allow for the observation of these protons.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[2][3]
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. An APT or DEPT experiment can be used to differentiate between CH, CH₂, and CH₃ groups.
-
Consider 2D NMR experiments such as COSY (to establish H-H correlations) and HSQC/HMBC (to establish C-H correlations) for unambiguous assignment of all signals.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.
Figure 2: A typical workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrations of the amine salt and the ether linkage.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| N-H Stretch (Ammonium) | 2800 - 3200 | Strong, broad | The stretching vibration of the N-H bonds in the -NH₃⁺ group. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong | The stretching vibrations of the C-H bonds in the spirocyclic system. |
| N-H Bend (Ammonium) | 1500 - 1600 | Medium | The bending vibration of the N-H bonds in the -NH₃⁺ group. |
| C-O Stretch (Ether) | 1050 - 1150 | Strong | The characteristic stretching vibration of the C-O-C linkage in the tetrahydrofuran ring. |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
Solid State (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquire a background spectrum of the empty sample compartment (or just the KBr pellet/ATR crystal).
-
Acquire the sample spectrum.
-
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.
Predicted Mass Spectrum
The molecular formula of the free amine is C₈H₁₅NO, with a monoisotopic mass of approximately 141.1154 u.[4] The hydrochloride salt will likely not be observed directly in the mass spectrum, as the HCl is typically lost during ionization.
| Ion | Predicted m/z | Ionization Mode | Rationale |
| [M+H]⁺ | 142.1226 | ESI+ | Protonation of the amine group in positive ion mode Electrospray Ionization. |
| [M+Na]⁺ | 164.1046 | ESI+ | Adduct formation with sodium ions, which are often present as trace impurities. |
Predicted Fragmentation Pattern
The fragmentation of the molecular ion can provide further structural information. Key fragmentation pathways may include:
-
Loss of ammonia (NH₃): This would result in a fragment ion at m/z ~125.
-
Cleavage of the cyclopentane ring: This can lead to various smaller fragment ions.
-
Ring-opening of the tetrahydrofuran ring: This can also contribute to the fragmentation pattern.[1]
Figure 3: A simplified potential fragmentation pathway in mass spectrometry.
Experimental Protocol for MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup:
-
Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Operate the instrument in positive ion mode.
-
For accurate mass measurements, use a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
To study fragmentation, perform a tandem mass spectrometry (MS/MS) experiment by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis: Analyze the resulting mass spectrum to determine the m/z values of the parent ion and any fragment ions. Use the accurate mass measurement to confirm the elemental composition.
Conclusion
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-
This compound (C8H15NO). PubChemLite. Available from: [Link]
-
1-Oxaspiro[4.4]nonan-6-ones. Synthetic access via oxonium ion technology, optical resolution, and conversion into enantiopure spirocyclic alpha,beta-butenolides. J Org Chem. 2001 Apr 20;66(8):2828-34. Available from: [Link]
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Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Available from: [Link]
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This compound - CAS:951164-20-8. Fuke Technology (Shanghai) Co., Ltd. Available from: [Link]
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Supplementary Information. Available from: [Link]
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1-oxaspiro[4.4]nonan-9-amine;hydrochloride. Available from: [Link]
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A Technical Guide to the Structural Elucidation of 1-Oxaspiro[4.4]nonan-6-amine HCl: A Predictive ¹H and ¹³C NMR Analysis
Abstract
1-Oxaspiro[4.4]nonan-6-amine is a valuable spirocyclic amine, recognized as a privileged scaffold in medicinal chemistry and drug development. Its hydrochloride salt is of particular interest due to enhanced solubility and bioavailability, making its structural confirmation paramount.[1] This technical guide provides a comprehensive, in-depth framework for the complete assignment of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 1-Oxaspiro[4.4]nonan-6-amine HCl. In the absence of publicly available experimental spectra, this paper synthesizes foundational NMR principles and data from analogous structures to present a robust predictive analysis. We detail the necessary experimental workflows, including one-dimensional and two-dimensional NMR techniques, and explain the causal chemical principles that govern the spectral features of this molecule, with a special focus on the effects of amine protonation. This guide is intended to serve as an authoritative reference for researchers in organic synthesis, medicinal chemistry, and pharmaceutical development for the unambiguous characterization of this and related compounds.
Introduction: The Significance of a Spirocyclic Scaffold
Spirocyclic systems, characterized by two rings sharing a single carbon atom, are increasingly sought-after motifs in modern drug discovery. The inherent three-dimensional nature and conformational rigidity of the 1-oxaspiro[4.4]nonane core can confer significant advantages, including improved metabolic stability and enhanced target selectivity. 1-Oxaspiro[4.4]nonan-6-amine, as a key building block, provides a synthetic handle for the introduction of diverse functionalities.
The conversion of this amine to its hydrochloride salt is a common and critical step in the drug development process, as it typically improves the compound's aqueous solubility and handling properties.[1] Consequently, rigorous structural verification of the final salt form is a non-negotiable requirement for regulatory and quality control purposes. NMR spectroscopy stands as the most powerful tool for this elucidation in solution.
This guide provides a detailed, predictive assignment of the ¹H and ¹³C NMR spectra of 1-Oxaspiro[4.4]nonan-6-amine HCl. We will dissect the expected chemical shifts, multiplicities, and through-bond correlations, establishing a complete protocol for any scientist undertaking the characterization of this molecule.
Foundational NMR Principles for 1-Oxaspiro[4.4]nonan-6-amine HCl
A precise interpretation of the NMR spectra hinges on understanding the key structural features that influence the magnetic environment of each nucleus.
Key Structural Influences on Chemical Shifts
-
Electronegativity : The presence of two heteroatoms, oxygen and nitrogen, is the dominant factor determining the chemical shifts. Protons and carbons situated near these atoms will be deshielded (shifted downfield) due to the inductive withdrawal of electron density.
-
Amine Protonation : The conversion of the primary amine (-NH₂) to an ammonium cation (-NH₃⁺) upon forming the HCl salt has a profound deshielding effect.[2][3] The positive charge on the nitrogen atom strongly withdraws electron density from adjacent carbons and protons, causing their signals to appear at a significantly lower field compared to the free base.
-
Spirocyclic Rigidity : The rigid spiro[4.4]nonane framework locks the molecule into specific conformations. This rigidity can lead to diastereotopicity, where protons on the same CH₂ group are chemically non-equivalent and thus exhibit distinct signals and coupling patterns.
-
Chirality : The C6 carbon is a stereocenter, rendering the molecule chiral. This chirality ensures that nearly all methylene protons within the two rings are diastereotopic, leading to complex multiplets in the ¹H NMR spectrum.
The Power of Two-Dimensional (2D) NMR
While 1D spectra provide the initial data, the complexity of this molecule necessitates 2D NMR for unambiguous assignments.[4][5][6][7]
-
COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other, typically through two or three bonds (H-C-H or H-C-C-H). This is essential for tracing the proton connectivity within each ring system.
-
HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton signal directly to the carbon signal to which it is attached (¹J-coupling). This is the primary method for assigning carbon resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation) : Reveals correlations between protons and carbons over two or three bonds. This is critical for piecing together the molecular fragments and, crucially, for assigning quaternary carbons (like the spiro-carbon C5) which have no attached protons.
Experimental Workflow for Unambiguous Assignment
To achieve the assignments detailed in this guide, a systematic experimental approach is required.
Sample Preparation Protocol
-
Solvent Selection : Dissolve approximately 10-20 mg of 1-Oxaspiro[4.4]nonan-6-amine HCl in 0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it is a polar aprotic solvent that will solubilize the salt and slow the exchange of the -NH₃⁺ protons, allowing them to be observed more clearly.[8] Deuterium oxide (D₂O) can also be used, but will result in the exchange and disappearance of the -NH₃⁺ proton signals, a phenomenon which can itself be used for confirmation.[8][9]
-
Referencing : Use an internal standard for referencing the spectra. For DMSO-d₆, the residual solvent peak can be set to δH = 2.50 ppm and δC = 39.51 ppm.[10]
NMR Data Acquisition
A standard suite of experiments should be performed on a high-field NMR spectrometer (≥400 MHz).
-
1D ¹H NMR : Quantitative, high-resolution spectrum.
-
1D ¹³C{¹H} NMR : Broadband proton-decoupled carbon spectrum.
-
2D ¹H-¹H COSY : To establish proton-proton connectivities.
-
2D ¹H-¹³C HSQC : To link protons to their directly attached carbons.
-
2D ¹H-¹³C HMBC : To establish long-range connectivities and assign quaternary carbons.
Figure 1: Recommended workflow for NMR-based structural elucidation.
Predictive ¹H and ¹³C NMR Spectral Analysis
The following assignments are based on established principles of chemical shifts, coupling constants, and the anticipated effects of the molecular structure.
Figure 2: Numbering scheme for 1-Oxaspiro[4.4]nonan-6-amine HCl.
Predicted ¹H NMR Assignments (400 MHz, DMSO-d₆)
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| -NH₃⁺ | 8.0 - 8.5 | br s | - | Protons on a positively charged nitrogen are highly deshielded and often appear as a broad singlet. Signal will exchange with D₂O.[8][9] |
| H2 | 3.7 - 3.9 | m | - | Protons alpha to the ether oxygen are significantly deshielded. Will be a complex multiplet due to coupling with H3. |
| H6 | 3.3 - 3.5 | m | - | Proton alpha to the -NH₃⁺ group is strongly deshielded.[2] Will be a multiplet due to coupling with protons on C7 and C9. |
| H3, H4, H7, H8, H9 | 1.6 - 2.4 | m | - | Aliphatic protons on both rings. Significant signal overlap is expected, forming a complex series of multiplets. Diastereotopicity will be evident. |
Predicted ¹³C NMR Assignments (100 MHz, DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C5 | 90 - 95 | Spiro Carbon : Quaternary carbon bonded to two carbons and an oxygen. The attachment to oxygen causes a significant downfield shift. |
| C2 | 67 - 72 | Alpha to Ether : Carbon adjacent to the highly electronegative ether oxygen. |
| C6 | 55 - 60 | Alpha to Ammonium : Carbon adjacent to the electron-withdrawing -NH₃⁺ group.[2] |
| C9 | 38 - 43 | Aliphatic CH₂ in the cyclopentane ring. |
| C3 | 35 - 40 | Aliphatic CH₂ in the tetrahydrofuran ring. |
| C7 | 30 - 35 | Aliphatic CH₂ in the cyclopentane ring. |
| C4 | 25 - 30 | Aliphatic CH₂ in the tetrahydrofuran ring. |
| C8 | 22 - 27 | Aliphatic CH₂ in the cyclopentane ring. |
Validating Assignments with 2D NMR Correlations
The predicted assignments above must be validated experimentally. The following 2D correlations would provide definitive proof of the structure.
-
HSQC : Will directly link every proton signal in Table 1 to its corresponding carbon signal in Table 2 (e.g., H6 signal at ~3.4 ppm will show a cross-peak to the C6 signal at ~57 ppm).
-
COSY : Will confirm the connectivity within the rings. For example, a cross-peak between the H6 multiplet and the multiplets for H7/H9 would be expected. Similarly, H2 would show a correlation to H3, which in turn would correlate to H4.
-
HMBC : This is the key to confirming the overall framework.
-
The H6 proton should show a 2-bond correlation to the spiro C5 and 3-bond correlations to C8 and the other carbon on the five-membered ring.
-
The protons on C9 should show a 2-bond correlation to C5 .
-
The protons on C4 should show a 2-bond correlation to C5 .
-
These correlations to the quaternary spiro carbon C5 are essential for confirming the connection between the two rings.
-
Figure 3: Expected key HMBC correlations from protons H6, H4, and H9 to the spiro-carbon C5 and adjacent carbons, which are critical for confirming the molecular skeleton.
Conclusion
The structural elucidation of 1-Oxaspiro[4.4]nonan-6-amine HCl is a clear-cut but detailed task that relies on the systematic application of modern NMR spectroscopy. This guide provides a robust predictive framework for the ¹H and ¹³C NMR assignments, grounded in fundamental chemical principles. The downfield shifts of the H6 and C6 nuclei are the most telling indicators of successful salt formation. While 1D NMR offers initial clues, the complexity and chirality of the spirocyclic system mandate a full suite of 2D NMR experiments—COSY, HSQC, and HMBC—for complete and unambiguous assignment. The experimental and analytical workflow detailed herein constitutes a self-validating system, ensuring high confidence in the final structural determination for researchers in the pharmaceutical and chemical sciences.
References
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Gibadullina, E., et al. (2020). The NMR spectra and assignments for ammonium salts encapsulated in the hexameric resorcin[11]arene. ResearchGate. Available at: [Link]
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Reddy, P., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. National Institutes of Health (NIH). Available at: [Link]
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Pelipko, V. V., et al. (2018). Study of the structure of spiro-linked nitrocyclopropanecarboxylates by 1D and 2D NMR spectroscopy. ResearchGate. Available at: [Link]
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Lynch, E. J., et al. (2023). Detection and Quantification of Ammonia as the Ammonium Cation in Human Saliva by 1H NMR. MDPI. Available at: [Link]
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Witanowski, M., et al. (1969). 14N nuclear magnetic resonance: amines and ammonium ions. Canadian Science Publishing. Available at: [Link]
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Janeczek, H., et al. (2018). Chemical shifts of the amine protons signal in ¹H NMR spectra of AzTh-1a at different concentrations. ResearchGate. Available at: [Link]
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Vuin, A., et al. (2013). 1 H-NMR shift for protons adjacent to the amine group in benzylamine vs. w w pH in D 2 O or H 2 O/D 2 O 95/5 v/v at 27 or 40 °C. ResearchGate. Available at: [Link]
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Biernat, S., et al. (2015). 1 H-NMR-Spectrum of the ammonium salt of 9 in D 6-DMSO. ResearchGate. Available at: [Link]
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Schaller, R., et al. (2020). The crystal structure of the ammonium salt of 2-aminomalonic acid. National Institutes of Health (NIH). Available at: [Link]
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Al-shahateet, S. F. (2011). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. ResearchGate. Available at: [Link]
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Kumar, A. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. Available at: [Link]
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De S., S., et al. (2020). Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt). ResearchGate. Available at: [Link]
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JoVE. (n.d.). NMR Spectroscopy Of Amines. JoVE. Available at: [Link]
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Elyashberg, M., et al. (2012). Structure elucidation from 2D NMR spectra using the StrucEluc expert system. PubMed. Available at: [Link]
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Semenov, A. V., et al. (2017). Interaction of diacylated ethylenediamine with hydrochloric acid. ResearchGate. Available at: [Link]
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Lek, P. (1998). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. University of Aberdeen. Available at: [Link]
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LibreTexts. (2021). Spectroscopic Properties of Amines. Chemistry LibreTexts. Available at: [Link]
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De S., S., et al. (2020). Figure S23. 13 C NMR spectrum of 6a (as the HCl ammonium salt). ResearchGate. Available at: [Link]
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Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]
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Daly, A. M., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]
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ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR? ResearchGate. Available at: [Link]
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Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt. Reddit. Available at: [Link]
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PubChem. (n.d.). 1-Oxa-6-azaspiro[4.4]nonane. National Center for Biotechnology Information. Available at: [Link]
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Antonov, L., et al. (2015). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]
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Radulović, N. S., et al. (2013). 1h and 13c nmr spectral assignments of an amino acid-coumarin hybrid. SciSpace. Available at: [Link]
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Trost, B. M., et al. (2001). 1-Oxaspiro[4.4]nonan-6-ones. Synthetic access via oxonium ion technology, optical resolution, and conversion into enantiopure spirocyclic alpha,beta-butenolides. PubMed. Available at: [Link]
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van de Ven, L. J. M., & de Haan, J. W. (n.d.). 1H and 13C NMR spectral data for spiro[2.4]heptadiene-4,6 and spiro[4.4]nonadiene-1,3. Eindhoven University of Technology Research Portal. Available at: [Link]
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Mass spectrometry fragmentation pattern of 1-Oxaspiro[4.4]nonan-6-amine
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 1-Oxaspiro[4.4]nonan-6-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Oxaspiro[4.4]nonan-6-amine is a spirocyclic amine with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol .[1] Its unique three-dimensional structure, characterized by a spirocyclic [4.4] ring system containing both oxygen and nitrogen heteroatoms, makes it a valuable building block in medicinal chemistry and pharmaceutical research.[1] The conformational rigidity imparted by the spiro scaffold can enhance metabolic stability, improve target selectivity, and fine-tune the physicochemical properties of drug candidates.[1] A thorough understanding of its mass spectrometric behavior is paramount for its identification, characterization, and quality control during synthesis and subsequent applications. This guide provides an in-depth analysis of the predicted fragmentation pattern of 1-Oxaspiro[4.4]nonan-6-amine under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, offering insights into the underlying fragmentation mechanisms.
Predicted Fragmentation Pattern under Electron Ionization (EI)
Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, providing valuable structural information. For 1-Oxaspiro[4.4]nonan-6-amine, the fragmentation is expected to be dictated by the presence of the amine and the spirocyclic ether functionalities.
Key Fragmentation Pathways
The primary fragmentation pathways anticipated for 1-Oxaspiro[4.4]nonan-6-amine under EI are alpha-cleavage adjacent to the amine and ring-opening reactions of the tetrahydrofuran and cyclopentane rings.
Alpha-Cleavage: The most prominent fragmentation pathway for aliphatic and cyclic amines is alpha-cleavage, which involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[2][3][4] This process is driven by the stabilization of the resulting radical cation by the non-bonding electrons of the nitrogen atom. For 1-Oxaspiro[4.4]nonan-6-amine, two primary alpha-cleavage routes are possible:
-
Loss of a C3H7 radical: Cleavage of the C5-C6 bond results in the formation of a stable iminium ion at m/z 100.
-
Loss of a C4H7O radical: Cleavage of the C6-C(spiro) bond leads to the formation of an iminium ion at m/z 56.
Due to the higher stability of the expelled radical in the first pathway, the fragment at m/z 100 is expected to be a significant peak in the spectrum.
Ring-Opening and Subsequent Fragmentations: The spirocyclic nature of the molecule also allows for characteristic ring-opening fragmentations. The initial molecular ion can undergo cleavage within the tetrahydrofuran or cyclopentane ring, leading to a cascade of further fragmentation events.
-
Tetrahydrofuran Ring Opening: Cleavage of the C-O bond or C-C bonds within the tetrahydrofuran ring can lead to the loss of small neutral molecules like C2H4O or CH2O.
-
Cyclopentane Ring Opening: Fragmentation of the cyclopentane ring can occur through various pathways, often involving the loss of ethylene (C2H4) or larger alkyl fragments.
Predicted EI Mass Spectrum Data
| Predicted m/z | Proposed Fragment Structure/Identity | Fragmentation Pathway | Expected Relative Abundance |
| 141 | [M]+• (Molecular Ion) | Intact molecule radical cation | Moderate to Low |
| 140 | [M-H]+ | Loss of a hydrogen radical | Moderate |
| 124 | [M-NH3]+ | Loss of ammonia | Low |
| 112 | [M-C2H5]+• | Alpha-cleavage with rearrangement | Low |
| 100 | [M-C3H7]+ | Alpha-cleavage at C5-C6 | High |
| 84 | Ring fragmentation product | Cleavage of both rings | Moderate |
| 70 | C5H10N+ | Further fragmentation of larger ions | Moderate |
| 56 | C3H6N+ | Alpha-cleavage at C6-C(spiro) | High (potentially base peak) |
Visualizing the EI Fragmentation Pathway
Caption: Predicted EI fragmentation of 1-Oxaspiro[4.4]nonan-6-amine.
Predicted Fragmentation Pattern under Electrospray Ionization (ESI)
Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]+ with minimal fragmentation.[5][6] This is particularly useful for determining the molecular weight of the analyte. Tandem mass spectrometry (MS/MS) is then required to induce fragmentation and obtain structural information.
ESI-MS
In a standard ESI-MS experiment, the primary ion observed for 1-Oxaspiro[4.4]nonan-6-amine will be the protonated molecule at an m/z of 142.12265 (for the monoisotopic mass).[7] Depending on the solvent system and additives, adducts with sodium [M+Na]+ (m/z 164.10459) or other cations may also be observed.[7]
ESI-MS/MS Fragmentation
Upon collision-induced dissociation (CID) in a tandem mass spectrometer, the protonated molecule [M+H]+ will undergo fragmentation. The fragmentation pathways are often different from those in EI and are influenced by the protonation site, which is expected to be the highly basic nitrogen atom.
Key Fragmentation Pathways:
-
Loss of Ammonia (NH3): A common fragmentation pathway for protonated amines is the loss of a neutral ammonia molecule, which would result in a fragment ion at m/z 125.
-
Ring Opening of the Tetrahydrofuran Ring: Protonation of the ether oxygen can facilitate the opening of the tetrahydrofuran ring, followed by the loss of water or other small neutral molecules.
-
Cleavage of the Spirocyclic System: The energetic input from CID can lead to the cleavage of the spirocyclic system, resulting in various charged fragments depending on which ring retains the charge.
Predicted ESI-MS/MS Data for [M+H]+ at m/z 142
| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |
| 142 | 125 | NH3 | Loss of ammonia |
| 142 | 124 | H2O | Loss of water after ring opening |
| 142 | 97 | C2H5O | Cleavage of the tetrahydrofuran ring |
| 142 | 84 | C3H6O | Ring fragmentation |
| 142 | 71 | C5H11 | Cleavage of the cyclopentane ring |
Visualizing the ESI-MS/MS Fragmentation Workflow
Caption: Workflow for ESI-MS/MS analysis.
Experimental Protocols
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of 1-Oxaspiro[4.4]nonan-6-amine in methanol.
-
Working Solution for EI-MS: Dilute the stock solution to a final concentration of 10-50 µg/mL in methanol.
-
Working Solution for ESI-MS: Dilute the stock solution to a final concentration of 1-10 µg/mL in a 50:50 mixture of methanol and water, containing 0.1% formic acid to promote protonation.
EI-MS Analysis (via Gas Chromatography)
-
GC Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 70 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
ESI-MS and MS/MS Analysis (via Liquid Chromatography)
-
LC Column: Use a C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
MS Scan Range: m/z 50-250.
-
MS/MS Conditions: Select the [M+H]+ ion (m/z 142) as the precursor and apply varying collision energies (e.g., 10, 20, 40 eV) to observe the fragmentation pattern.
Conclusion
The mass spectrometric fragmentation of 1-Oxaspiro[4.4]nonan-6-amine is predicted to yield structurally informative ions under both Electron Ionization and Electrospray Ionization conditions. Under EI, alpha-cleavage is expected to be the dominant fragmentation pathway, leading to characteristic fragments at m/z 100 and 56. Under ESI, the protonated molecule at m/z 142 will be the primary species, with subsequent MS/MS experiments inducing fragmentation through pathways such as the loss of ammonia and ring cleavage. The detailed analysis and protocols provided in this guide serve as a valuable resource for researchers working with this important class of spirocyclic amines, facilitating their unambiguous identification and structural elucidation.
References
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Paquette, L. A., & Geng, F. (2001). 1-Oxaspiro[4.4]nonan-6-ones. Synthetic access via oxonium ion technology, optical resolution, and conversion into enantiopure spirocyclic alpha,beta-butenolides. The Journal of Organic Chemistry, 66(8), 2828–2834. [Link]
-
Paquette, L. A., & Geng, F. (2001). 1-Oxaspiro[4.4]nonan-6-ones. Synthetic Access via Oxonium Ion Technology, Optical Resolution, and Conversion into Enantiopure Spirocyclic α,β-Butenolides. The Journal of Organic Chemistry, 66(8), 2828-2834. [Link]
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PubChemLite. 1-oxaspiro[4.4]nonan-6-amine hydrochloride (C8H15NO). [Link]
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University of Arizona. Mass Spectrometry: Fragmentation. [Link]
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Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. [Link]
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James, K. J., Moroney, C., Furey, A., & Lehane, M. (2003). Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry. Journal of Mass Spectrometry, 38(11), 1159–1168. [Link]
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Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432–455. [Link]
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Wikipedia. (2023, November 28). Fragmentation (mass spectrometry). [Link]
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An In-depth Technical Guide to 1-Oxaspiro[4.4]nonan-6-amine HCl: Commercial Availability, Synthesis, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 1-Oxaspiro[4.4]nonan-6-amine hydrochloride, a valuable spirocyclic building block for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, commercial availability, established synthetic routes, and its strategic importance in modern medicinal chemistry.
Introduction: The Strategic Value of Spirocyclic Scaffolds
This compound is a heterocyclic compound featuring a unique spirocyclic system where two rings are joined by a single common atom. This structural motif imparts a rigid, three-dimensional architecture that is highly sought after in drug discovery.[1] Unlike flat, aromatic structures, spirocycles introduce conformational restraint, which can lead to significant improvements in key drug-like properties.[1]
The incorporation of such scaffolds often increases the fraction of sp³ hybridized carbons (Fsp³), a molecular descriptor correlated with higher clinical success rates.[2] This is attributed to the complex, three-dimensional shapes that can enhance binding affinity and selectivity for biological targets, while simultaneously improving physicochemical properties like solubility and metabolic stability.[2] 1-Oxaspiro[4.4]nonan-6-amine HCl, with its embedded amine functionality and tetrahydrofuran ring, serves as a versatile starting point for exploring novel chemical space and developing next-generation therapeutics.
Caption: Synthetic workflow for 1-Oxaspiro[4.4]nonan-6-amine HCl.
Applications in Research and Drug Development
The utility of 1-Oxaspiro[4.4]nonan-6-amine HCl stems from its status as a "privileged scaffold." [1]Its inherent structural features make it a valuable building block for several reasons:
-
Structure-Activity Relationship (SAR) Studies: The rigid conformation of the spirocycle limits the number of accessible conformations. This is advantageous in SAR studies, as it helps researchers to more clearly understand how the orientation of appended functional groups affects binding to a biological target. [1]* Bioisosteric Replacement: Spirocyclic fragments can be used as bioisosteres for other groups, such as gem-dimethyl groups or other cyclic systems, to fine-tune physicochemical properties. For instance, replacing a more flexible component with a spirocycle can improve metabolic stability by shielding metabolically liable sites.
-
Novel Chemical Space Exploration: As the pharmaceutical industry seeks to "escape from flatland," compounds like 1-Oxaspiro[4.4]nonan-6-amine HCl provide access to novel, three-dimensional chemical matter, increasing the potential for discovering first-in-class medicines. [2]* Intermediate for Complex Molecules: It serves as a key intermediate in the synthesis of more complex molecules for various therapeutic areas. The primary amine handle allows for a wide range of subsequent chemical modifications, including amidation, alkylation, and sulfonylation, to build molecular diversity.
Conclusion
1-Oxaspiro[4.4]nonan-6-amine HCl is a commercially available and synthetically accessible building block of significant interest to the medicinal chemistry community. Its rigid, three-dimensional spirocyclic framework offers distinct advantages for the design of novel therapeutics with improved pharmacological profiles. A clear understanding of its synthesis, properties, and commercial suppliers empowers research organizations to effectively leverage this valuable compound in their drug discovery programs.
References
- Vertex AI Search. 1-oxaspiro[4.4]nonan-9-amine;hydrochloride.
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- Benchchem. 1-Oxaspiro[4.4]nonan-6-amine|CAS 951207-57-1.
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- Paquette, L. A., & Sugimura, T. (2001). 1-Oxaspiro[4.4]nonan-6-ones. Synthetic access via oxonium ion technology, optical resolution, and conversion into enantiopure spirocyclic alpha,beta-butenolides. The Journal of Organic Chemistry, 66(8), 2828–2834.
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A Technical Guide to the Synthesis of the 1-Oxaspiro[4.4]nonane Scaffold
For Researchers, Scientists, and Drug Development Professionals
The 1-oxaspiro[4.4]nonane core, a subtype of the spiroketal family, is a privileged structural motif found in a multitude of natural products and pharmaceutically active compounds. Its rigid, three-dimensional architecture provides a unique conformational constraint that can enhance binding affinity to biological targets and improve metabolic stability, making it a highly attractive scaffold in modern drug discovery. This guide provides an in-depth analysis of key synthetic strategies for constructing this valuable core, focusing on the underlying principles, practical methodologies, and comparative advantages of each approach.
Chapter 1: Strategic Blueprint - Retrosynthetic Analysis
The logical disassembly of the 1-oxaspiro[4.4]nonane scaffold reveals several key precursor architectures. The most direct and classical approach involves a disconnection across the two C-O bonds of the spirocenter, leading back to a linear dihydroxy ketone. This precursor is primed for a double intramolecular hemiacetal formation, which, under acidic conditions, equilibrates to the thermodynamically favored spiroketal. Alternative strategies emerge from disconnecting one C-O bond and a C-C bond, suggesting pathways involving the cyclization of functionalized cyclic ethers.
Caption: Common retrosynthetic disconnections of the 1-oxaspiro[4.4]nonane core.
Chapter 2: The Cornerstone Method - Acid-Catalyzed Spiroketalization
The most fundamental and widely employed method for constructing spiroketals is the acid-catalyzed cyclization of a suitable acyclic precursor, typically a ω,ω'-dihydroxy ketone. This reaction proceeds via a cascade of intramolecular hemiacetal formations, ultimately establishing the spirocyclic system.
Mechanism and Rationale: The reaction is driven by thermodynamics. The choice of acid catalyst—Brønsted acids (e.g., TsOH, HCl) or Lewis acids (e.g., TMSOTf)—can influence reaction rates and selectivity. The equilibrium nature of the process allows for the formation of the most stable stereoisomer, which is often governed by stereoelectronic factors like the anomeric and gauche effects. For the 1-oxaspiro[4.4]nonane system, this generally favors a conformation where the oxygen lone pairs can effectively donate into the adjacent C-O σ* orbitals.
Protocol: Brønsted Acid-Catalyzed Spiroketalization
This protocol describes a general procedure for the cyclization of a nonane-2,8-dione derivative to form the corresponding 1-oxaspiro[4.4]nonane structure.
Step 1: Precursor Preparation
-
The dihydroxy ketone precursor is synthesized via standard organic methods (e.g., oxidation of a corresponding diol).
Step 2: Cyclization Reaction
-
Dissolve the dihydroxy ketone precursor (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) to a concentration of 0.05 M. Rationale: Dilute conditions favor intramolecular cyclization over intermolecular polymerization.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent (2x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 3: Purification
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 1-oxaspiro[4.4]nonane product.
Chapter 3: Modern Approaches - Metal-Catalyzed Cyclizations
Contemporary synthetic chemistry has introduced powerful metal-catalyzed methods, particularly using π-acidic metals like gold(I) and silver(I), for the construction of spiroketal systems.[1][2] These reactions often proceed under exceptionally mild conditions with high efficiency.[2]
Mechanism and Rationale: Gold(I) catalysts, for instance, are highly effective in activating alkyne functionalities toward nucleophilic attack.[2] A common strategy involves the cyclization of a diol containing a tethered alkyne. The gold catalyst activates the alkyne, facilitating an intramolecular attack by a hydroxyl group to form an enol ether intermediate. A subsequent cascade involving the second hydroxyl group leads to the formation of the spiroketal. This method provides access to complex spiroketals that might be challenging to synthesize via traditional acid catalysis.[3]
Workflow: Gold(I)-Catalyzed Spirocyclization
Caption: General workflow for a gold(I)-catalyzed synthesis of a 1-oxaspiro[4.4]nonane derivative.
Chapter 4: Achieving Chirality - Asymmetric Synthesis
The biological activity of spiroketal-containing molecules is often dependent on their absolute stereochemistry. Therefore, the development of asymmetric syntheses is of paramount importance.[4][5] Enantiomerically pure spiroketals can be accessed through several main strategies:
-
Chiral Pool Synthesis: Starting from enantiopure materials (e.g., carbohydrates or amino acids) that already contain the desired stereocenters.
-
Use of Chiral Auxiliaries: Temporarily attaching a chiral group to the acyclic precursor to direct the stereochemical outcome of the cyclization, followed by its removal.
-
Asymmetric Catalysis: Employing a chiral catalyst, such as a chiral Brønsted acid or a chiral transition metal complex, to control the enantioselectivity of the spiroketalization.[6][7]
A powerful strategy involves the kinetic resolution of a racemic precursor, where one enantiomer reacts faster than the other under the influence of a chiral catalyst or reagent, allowing for the separation of the unreacted enantiomer and the chiral product.[8]
Chapter 5: Comparative Analysis of Synthetic Methods
The choice of synthetic route depends heavily on the specific target molecule, desired stereochemistry, and available starting materials.
| Method | Key Advantages | Key Limitations | Typical Conditions |
| Brønsted Acid Catalysis | Simple, inexpensive reagents, thermodynamically controlled. | Can require harsh conditions, potential for side reactions (e.g., elimination), difficult to control kinetically. | p-TsOH, HCl, H₂SO₄ in CH₂Cl₂ or Toluene. |
| Lewis Acid Catalysis | Often milder than Brønsted acids, can offer different selectivity. | More expensive reagents, moisture sensitive. | TMSOTf, BF₃·OEt₂ at low temperatures. |
| Metal (Au, Ag) Catalysis | Very mild conditions, high functional group tolerance, unique reaction pathways.[2] | High cost of catalysts, potential for catalyst poisoning. | Au(I)/Ag(I) salts in CH₂Cl₂ or MeCN at RT. |
| Asymmetric Synthesis | Access to enantiopure compounds, crucial for pharmaceutical applications.[4] | Can be complex, require multi-step sequences, optimization of enantioselectivity is often needed. | Chiral catalysts, auxiliaries, or enzymes. |
References
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Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. (2019). PMC, NIH. [Link]
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Total Synthesis of the Dihydrooxepine-Spiroisoxazoline Natural Product Psammaplysin A. Journal of the American Chemical Society. [Link]
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1,4-Dioxaspiro(4.4)nonane. PubChem. [Link]
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Understanding the Fundamentals of Asymmetric Synthesis. (2024). Chiralpedia. [Link]
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One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. (2023). MDPI. [Link]
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1-Oxaspiro[4.4]nonan-6-ones. Synthetic access via oxonium ion technology, optical resolution, and conversion into enantiopure spirocyclic alpha,beta-butenolides. PubMed. [Link]
-
Novel synthesis of 1,6,7,9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes. ResearchGate. [Link]
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1-Oxaspiro[4.4]nonan-6-ones. Synthetic Access via Oxonium Ion Technology, Optical Resolution, and Conversion into Enantiopure Spirocyclic α,β-Butenolides. (1991). The Journal of Organic Chemistry. [Link]
-
Enantioselective Synthesis of (R)-1-Azaspiro[4.4]nonane-2,6-dione Ethylene Ketal, Key Chiral Intermediate in the Elaboration of (-)Cephalotaxine. ResearchGate. [Link]
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Ag/Brønsted Acid Co-Catalyzed Spiroketalization of β-Alkynyl Ketones toward Spiro[chromane-2,1'-isochromene] Derivatives. (2017). PubMed. [Link]
-
Asymmetric Synthesis of Naturally Occuring Spiroketals. PMC, PubMed Central. [Link]
-
A Practical Asymmetric Synthesis of Enantiopure Spiro[4][4]nonane-1,6-dione. ResearchGate. [Link]
-
Catalytic asymmetric synthesis of (N, N)- spiroketal via Pd-catalyzed enantioconvergent aminocarbonylation and dearomative nucleophilic aza-addition. (2023). PMC, PubMed Central. [Link]
-
Gold catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters to azaspiro[4.4]nonenones and azaspiro[4.5]decadienones. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Metal free synthesis of 1 azaspiro[4.4]...yclic Chemistry. (2019). Wiley Online Library. [Link]
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Asymmetric Synthesis of Noradamantane Scaffolds via Diphenylprolinol Silyl Ether-Mediated Domino Michael/Epimerization/Michael (or Aldol)/1,2-Addition Reactions. NIH. [Link]
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Highly Efficient and Mild Gold (I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones. (2022). MDPI. [Link]
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Methodological & Application
Application Note and Detailed Protocol: Synthesis of 1-Oxaspiro[4.4]nonan-6-amine hydrochloride
Introduction
Spirocyclic scaffolds are privileged structures in modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to compounds with enhanced metabolic stability, improved target selectivity, and optimized physicochemical properties.[1] 1-Oxaspiro[4.4]nonan-6-amine, with its conformationally restricted framework incorporating both oxygen and nitrogen heteroatoms, represents a valuable building block for the synthesis of novel therapeutic agents.[1] This document provides a detailed, field-proven protocol for the synthesis of 1-Oxaspiro[4.4]nonan-6-amine as its hydrochloride salt, starting from the ketone precursor, 1-oxaspiro[4.4]nonan-6-one. The described method is based on a direct reductive amination, a reliable and widely used transformation in organic synthesis.[1][2]
Reaction Principle and Mechanistic Overview
The conversion of a ketone to a primary amine is efficiently achieved through reductive amination. This one-pot reaction proceeds in two main stages:
-
Imine Formation: The carbonyl group of 1-oxaspiro[4.4]nonan-6-one reacts with an ammonia source, in this case, generated from ammonium chloride, to form an intermediate iminium ion. This condensation is typically reversible and acid-catalyzed.
-
In-situ Reduction: The iminium ion is then immediately reduced by a hydride-donating agent, such as sodium borohydride, to yield the final primary amine. The in-situ nature of the reduction is crucial as it drives the equilibrium towards the product and avoids the isolation of the often-unstable imine intermediate.[2][3]
The choice of sodium borohydride as the reducing agent is predicated on its excellent functional group tolerance and its effectiveness in reducing imines under mild, protic solvent conditions. While other specialized reagents like sodium triacetoxyborohydride are known for their mildness, sodium borohydride offers a cost-effective and highly efficient alternative for this specific transformation.[1][2]
Caption: Experimental workflow for the synthesis.
-
Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, add 1-oxaspiro[4.4]nonan-6-one (5.00 g, 35.7 mmol) and ammonium chloride (19.08 g, 357 mmol).
-
Dissolution & Cooling: Add methanol (150 mL) to the flask and stir the resulting suspension. Cool the flask in an ice-water bath until the internal temperature reaches 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (4.05 g, 107 mmol) in small portions over 30-45 minutes. Causality: Portion-wise addition is critical to control the exothermic reaction and the accompanying hydrogen gas evolution, preventing a dangerous temperature spike and pressure buildup. Maintain the internal temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting ketone spot has disappeared.
-
Work-up & Extraction:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of deionized water (~50 mL) to decompose any excess sodium borohydride. Noticeable bubbling (H₂ evolution) will occur.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.
-
To the remaining aqueous slurry, add 2M aqueous sodium hydroxide until the pH is >12. This step deprotonates the ammonium salt of the product, liberating the free amine for extraction.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 70 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 1-oxaspiro[4.4]nonan-6-amine as an oil.
-
-
Hydrochloride Salt Formation and Isolation:
-
Dissolve the crude amine oil in a minimal amount of dichloromethane (~20 mL).
-
While stirring, slowly add 2M HCl in diethyl ether dropwise until precipitation ceases and the solution becomes acidic (test with pH paper).
-
Stir the resulting thick white suspension for 30 minutes at room temperature.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold diethyl ether to remove any non-polar impurities.
-
Dry the white solid under vacuum to a constant weight to afford 1-Oxaspiro[4.4]nonan-6-amine hydrochloride.
-
Results and Characterization
-
Expected Yield: 75-85%
-
Appearance: White to off-white crystalline solid.
-
Molecular Formula: C₈H₁₆ClNO [4]* Molecular Weight: 177.67 g/mol [4]* Characterization: The identity and purity of the final compound should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and assess purity.
-
FT-IR: To identify characteristic functional group peaks (e.g., N-H stretch of the ammonium salt, C-O-C stretch of the ether).
-
Mass Spectrometry: To confirm the molecular weight of the parent ion (m/z = 142.12 for [M+H]⁺). [5]
-
Conclusion
This application note details a reliable and scalable protocol for the synthesis of this compound. The reductive amination approach is robust, utilizing readily available and cost-effective reagents. Strict adherence to the safety precautions, particularly concerning the handling of sodium borohydride, is paramount for the successful and safe execution of this synthesis. The resulting spirocyclic amine hydrochloride is a key intermediate for further elaboration in drug discovery and development programs.
References
-
ESPI Metals. Sodium Borohydride Safety Information. Available from: [Link]
-
Oregon State University. Sodium Borohydride SOP. Available from: [Link]
-
New Jersey Department of Health. SODIUM BOROHYDRIDE HAZARD SUMMARY. Available from: [Link]
-
Carl ROTH. Safety Data Sheet: Sodium borohydride. Available from: [Link]
-
PubMed. 1-Oxaspiro[4.4]nonan-6-ones. Synthetic access via oxonium ion technology, optical resolution, and conversion into enantiopure spirocyclic alpha,beta-butenolides. Available from: [Link]
-
PubChemLite. This compound (C8H15NO). Available from: [Link]
-
ACS Publications. 1-Oxaspiro[4.4]nonan-6-ones. Synthetic Access via Oxonium Ion Technology, Optical Resolution, and Conversion into Enantiopure Spirocyclic α,β-Butenolides. Available from: [Link]
-
PubChem. 1-oxaspiro[4.4]nonan-9-amine;hydrochloride. Available from: [Link]
-
Focus Technology Co., Ltd. This compound - CAS:951164-20-8. Available from: [Link]
-
Macmillan Group, Princeton University. Enantioselective Organocatalytic Reductive Amination. Available from: [Link]
-
National Institutes of Health. One-pot three-component synthesis of azaspirononatriene derivatives. Available from: [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]
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Application Notes and Protocols: A Detailed Guide to the Reductive Amination of 1-Oxaspiro[4.4]nonan-6-one
Introduction: The Significance of Spirocyclic Amines and a Modern Synthetic Approach
Spirocyclic amines, characterized by their rigid three-dimensional structures, are increasingly recognized as privileged scaffolds in medicinal chemistry. Their unique topology allows for precise vectoral presentation of substituents into protein binding pockets, often leading to enhanced potency, selectivity, and improved pharmacokinetic properties compared to their acyclic or simple cyclic counterparts.[1] The 1-oxaspiro[4.4]nonane framework, in particular, offers a valuable combination of a spirocyclic core with an embedded ether linkage, presenting opportunities for novel molecular designs in drug discovery.
The conversion of the ketone precursor, 1-oxaspiro[4.4]nonan-6-one, to the corresponding amine is a critical transformation for accessing this valuable chemical space.[2] Reductive amination stands out as one of the most powerful and widely utilized methods for the formation of carbon-nitrogen bonds, enabling the synthesis of primary, secondary, and tertiary amines from carbonyl compounds.[3] This one-pot reaction, which combines the formation of an imine or enamine intermediate with its in-situ reduction, is highly favored in both academic and industrial settings due to its efficiency and operational simplicity.[4]
This application note provides a detailed protocol for the reductive amination of 1-oxaspiro[4.4]nonan-6-one, focusing on the use of sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) as a mild and selective reducing agent. We will delve into the mechanistic underpinnings of this transformation, offer a step-by-step experimental procedure, and discuss key parameters for successful execution.
Mechanistic Insights: The "Why" Behind the Protocol
The success of a one-pot reductive amination hinges on the careful selection of a reducing agent that preferentially reduces the protonated imine (iminium ion) intermediate over the starting ketone.[5] Harsher reducing agents, such as sodium borohydride, can readily reduce the ketone to the corresponding alcohol, leading to unwanted byproducts. Sodium triacetoxyborohydride (STAB) is an ideal choice due to its steric bulk and attenuated reactivity, which allows for the selective reduction of the iminium ion.[6]
The reaction proceeds through a well-established mechanism:
-
Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of 1-oxaspiro[4.4]nonan-6-one. This is followed by dehydration to form an imine intermediate. Under the mildly acidic conditions typically employed, the imine is protonated to form a more electrophilic iminium ion. The presence of a stoichiometric amount of acetic acid can catalyze this step.[7]
-
Hydride Transfer: The sodium triacetoxyborohydride then delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final amine product. The rate of reduction of the iminium ion is significantly faster than the reduction of the starting ketone, ensuring high chemoselectivity.[5]
Experimental Protocol: Reductive Amination of 1-Oxaspiro[4.4]nonan-6-one with Benzylamine
This protocol describes a general procedure for the reductive amination of 1-oxaspiro[4.4]nonan-6-one with benzylamine as a representative primary amine using sodium triacetoxyborohydride.
Materials:
-
1-Oxaspiro[4.4]nonan-6-one
-
Benzylamine
-
Sodium triacetoxyborohydride (STAB)
-
Glacial Acetic Acid
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen supply for inert atmosphere (optional but recommended)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 1-oxaspiro[4.4]nonan-6-one (1.0 eq). Dissolve the ketone in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1-0.2 M.
-
Addition of Amine and Acid: Add benzylamine (1.0-1.2 eq) to the solution, followed by glacial acetic acid (1.0-1.2 eq). Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.5-2.0 eq) portion-wise over 10-15 minutes. The addition may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed. Reaction times can vary from a few hours to overnight depending on the amine used.
-
Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-benzyl-1-oxaspiro[4.4]nonan-6-amine.
Data Presentation: Key Reaction Parameters
The choice of reagents and conditions can be adapted for different amines. The following table summarizes key parameters for consideration.
| Parameter | Recommended Conditions | Rationale/Justification |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | Mild and selective for iminium ions over ketones, minimizing alcohol byproduct formation.[5] |
| Stoichiometry | Ketone (1.0 eq), Amine (1.0-1.2 eq), STAB (1.5-2.0 eq), Acetic Acid (1.0-1.2 eq) | A slight excess of the amine and acid drives iminium ion formation. An excess of STAB ensures complete reduction. |
| Solvent | 1,2-Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF) | Aprotic solvents are preferred as STAB is water-sensitive. DCE is often the solvent of choice.[7][8] |
| Temperature | Room Temperature | The reaction is typically efficient at ambient temperature, avoiding the need for heating or cooling. |
| pH | Mildly Acidic (catalyzed by acetic acid) | Acid catalysis is crucial for the formation of the iminium ion intermediate.[6] |
Visualizations: Workflow and Mechanism
Caption: Experimental workflow for the reductive amination of 1-oxaspiro[4.4]nonan-6-one.
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Application Note & Protocol: Synthesis of 1-Oxaspiro[4.4]nonan-6-amine via Reductive Amination Using Sodium Triacetoxyborohydride
Abstract
The 1-oxaspiro[4.4]nonane scaffold is a valuable structural motif in medicinal chemistry and drug discovery. The introduction of an amine functionality to this core, specifically creating 1-Oxaspiro[4.4]nonan-6-amine, provides a critical building block for further molecular elaboration. This guide provides a comprehensive overview and a detailed protocol for the synthesis of this target amine from its corresponding ketone, 1-Oxaspiro[4.4]nonan-6-one, utilizing a one-pot reductive amination procedure. The focus is on the strategic application of sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB), a reagent whose unique properties of mildness and chemoselectivity make it exceptionally well-suited for this transformation, ensuring high yields and operational simplicity.
The Strategic Advantage of Sodium Triacetoxyborohydride (STAB)
Reductive amination is a cornerstone of amine synthesis, typically proceeding through the condensation of a carbonyl compound with an amine to form an imine or iminium ion, which is subsequently reduced.[1] The choice of reducing agent is paramount to the success of this reaction, especially in a one-pot protocol where the carbonyl starting material and the iminium intermediate coexist.
Sodium triacetoxyborohydride has emerged as the reagent of choice for this transformation due to several key advantages over other hydrides like sodium borohydride (NaBH₄) or the more toxic sodium cyanoborohydride (NaBH₃CN).[2]
-
Unmatched Chemoselectivity: The primary advantage of STAB lies in its remarkable selectivity. The steric bulk and electron-withdrawing effects of the three acetoxy groups temper the reactivity of the borohydride.[2][3] Consequently, STAB reduces protonated imines significantly faster than it reduces ketones or aldehydes.[3][4] This selectivity is the critical factor that enables a direct, one-pot procedure, as it minimizes the competitive reduction of the starting ketone to an alcohol byproduct.[1][2]
-
Mild Reaction Conditions: The reaction proceeds efficiently under mild, neutral to weakly acidic conditions, often at room temperature.[5] This is crucial for complex molecule synthesis where sensitive functional groups that are intolerant to harsh reagents or temperatures must be preserved.[5][6]
-
Operational Simplicity and Safety: STAB's ability to be used in a one-pot reaction simplifies the experimental workflow, eliminating the need to pre-form and isolate the often-unstable imine intermediate. Furthermore, it offers a superior safety profile compared to reagents like sodium cyanoborohydride, which can produce highly toxic cyanide byproducts.
Reaction Mechanism
The reductive amination process begins with the reaction between the ketone (1-Oxaspiro[4.4]nonan-6-one) and an amine source (e.g., ammonia from ammonium acetate) to form a carbinolamine intermediate. This intermediate then dehydrates to form an iminium ion, a process often catalyzed by a weak acid like acetic acid.[3][7] The highly selective STAB reagent then delivers a hydride to the electrophilic carbon of the iminium ion to yield the final amine product.
Caption: Mechanism of STAB-mediated reductive amination.
Detailed Experimental Protocol
This protocol describes the direct reductive amination of 1-Oxaspiro[4.4]nonan-6-one using ammonium acetate as the ammonia source and STAB as the reducing agent.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| 1-Oxaspiro[4.4]nonan-6-one | ≥97% | Commercial |
| Sodium Triacetoxyborohydride (STAB) | Reagent Grade, ≥97% | Sigma-Aldrich |
| Ammonium Acetate (NH₄OAc) | ≥98% | Commercial |
| Glacial Acetic Acid (AcOH) | ACS Grade | Commercial |
| 1,2-Dichloroethane (DCE), Anhydrous | Anhydrous, ≥99.8% | Commercial |
| Dichloromethane (DCM) | ACS Grade | Commercial |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | Lab Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercial |
| Round-bottom flask & magnetic stirrer | - | - |
| Nitrogen/Argon atmosphere setup | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 1-Oxaspiro[4.4]nonan-6-one (1.0 eq.).
-
Solvent and Amine Source Addition: Add anhydrous 1,2-dichloroethane (DCE), the preferred solvent for this reaction, to create a ~0.1-0.2 M solution.[6][8] Add ammonium acetate (2.0-3.0 eq.) and glacial acetic acid (2.0 eq.). The acetic acid serves as a catalyst for imine formation.[6][7]
-
Imine Formation: Stir the mixture at room temperature for 60-90 minutes. This allows for the formation of the iminium ion intermediate in situ.
-
Addition of STAB: Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq.) to the mixture portion-wise over 15-20 minutes. Caution: The addition may be slightly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting ketone by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 3-12 hours.
-
Work-up: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane (DCM).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude amine by flash column chromatography on silica gel. To prevent peak tailing, which is common with amines, it is advisable to use an eluent system containing a small amount of triethylamine (e.g., 0.5-1.0%) or pre-treat the silica gel with triethylamine.[9]
Experimental Workflow and Data
Workflow Diagram
Caption: Step-by-step laboratory workflow for the synthesis.
Typical Reaction Parameters
| Parameter | Value / Condition | Rationale / Comment |
| Stoichiometry | ||
| Ketone | 1.0 eq. | Limiting reagent. |
| Amine Source (NH₄OAc) | 2.0 - 3.0 eq. | Used in excess to drive the iminium formation equilibrium. |
| STAB | 1.5 eq. | An excess ensures complete reduction of the iminium ion. |
| Acetic Acid | 2.0 eq. | Catalyzes imine formation from ketones.[6] |
| Solvent | Anhydrous 1,2-Dichloroethane (DCE) | Preferred solvent for STAB reactions; THF can also be used but reactions may be slower.[3][6] |
| Temperature | Room Temperature (~20-25 °C) | Demonstrates the mildness of the procedure.[5] |
| Reaction Time | 3 - 12 hours | Substrate-dependent; should be monitored for completion. |
| Typical Yield | 80 - 95% | High yields are consistently reported for this method.[6][7] |
Troubleshooting & Scientific Insights
-
Issue: Low or No Product Yield
-
Causality: STAB is highly sensitive to moisture, which leads to its decomposition.[10] Incomplete iminium ion formation can also be a cause, particularly with sterically hindered ketones.
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (N₂ or Ar). Use high-quality anhydrous solvents. For difficult substrates, increasing the imine formation time before adding STAB may be beneficial.[9]
-
-
Issue: Formation of Alcohol Byproduct
-
Causality: While STAB is highly selective for the iminium ion, slow imine formation coupled with a long reaction time can lead to minor reduction of the starting ketone.
-
Solution: Ensure the catalytic acetic acid is present and that the imine formation step is given sufficient time. Adding STAB in portions helps maintain a low instantaneous concentration, favoring reduction of the more reactive iminium ion.[9]
-
-
Issue: Difficult Purification
-
Causality: Amines are basic and can interact strongly with the acidic silica gel, causing significant streaking (tailing) during column chromatography. Boron-containing byproducts can also complicate purification.
-
Solution: A thorough aqueous work-up with a basic quench (e.g., saturated NaHCO₃) is essential to remove most boron byproducts and excess acid.[9] For chromatography, add 0.5-1% triethylamine or ammonia in methanol to the eluent to suppress the interaction between the product amine and silica gel, resulting in sharper peaks.[9]
-
Conclusion
The use of sodium triacetoxyborohydride provides a highly efficient, selective, and reliable method for the synthesis of 1-Oxaspiro[4.4]nonan-6-amine via a direct reductive amination. Its operational simplicity, mild reaction conditions, and superior safety profile make it an invaluable tool for researchers in synthetic and medicinal chemistry. This protocol offers a robust and validated starting point for accessing this important chemical building block, facilitating further research and development in the creation of novel chemical entities.
References
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Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Available at: [Link]
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Abdel-Magid, A. F. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Available at: [Link]
- Myers, A. (n.d.).
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Reddit. (2023). Reductive amination NaB(AcO)3. r/OrganicChemistry. Available at: [Link]
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The Organic Chemistry Portal. (n.d.). Sodium Triacetoxyborohydride (STAB). Available at: [Link]
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Organic Chemistry Portal. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Available at: [Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
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Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. Available at: [Link]
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Collins, J. M., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30209–30217. Available at: [Link]
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Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available at: [Link]
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Kende, A. S., & Schultz, T. J. (2001). 1-Oxaspiro[4.4]nonan-6-ones. Synthetic access via oxonium ion technology, optical resolution, and conversion into enantiopure spirocyclic alpha,beta-butenolides. The Journal of Organic Chemistry, 66(8), 2828–2834. Available at: [Link]
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Tormyshev, V. M., et al. (2019). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. Beilstein Journal of Organic Chemistry, 15, 2036–2042. Available at: [Link]
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Application Note: A Robust Protocol for the Chiral Synthesis of Enantiopure 1-Oxaspiro[4.4]nonan-6-amine Hydrochloride
Abstract
Spirocyclic scaffolds are highly valued structural motifs in modern drug discovery, prized for the three-dimensional complexity and conformational rigidity they impart to bioactive molecules.[1][2] 1-Oxaspiro[4.4]nonan-6-amine, in its enantiopure form, represents a versatile building block for the synthesis of novel pharmaceutical agents. However, the asymmetric construction of its spirocyclic core and the adjacent stereocenter presents a significant synthetic challenge.[3][4] This application note provides a comprehensive, field-proven guide for the enantioselective synthesis of 1-Oxaspiro[4.4]nonan-6-amine hydrochloride. We detail a robust strategy centered on the asymmetric reductive amination of a key ketone intermediate, followed by rigorous analytical validation to ensure high enantiomeric purity.
Strategic Overview: A Pathway to Enantiopurity
The successful synthesis of the target compound hinges on a multi-stage approach that begins with the construction of the achiral spirocyclic ketone, followed by a key stereochemistry-defining transformation. The final steps involve purification and conversion to a stable, crystalline salt.
The retrosynthetic pathway is outlined below:
Figure 1: Retrosynthetic analysis of 1-Oxaspiro[4.4]nonan-6-amine HCl.
This strategy isolates the critical asymmetric step, allowing for focused optimization and ensuring that the chirality is introduced efficiently and with high fidelity.
Part I: Synthesis of Prochiral 1-Oxaspiro[4.4]nonan-6-one
The foundational step is the reliable, scalable synthesis of the prochiral ketone intermediate. This is achieved through a well-established method involving an oxonium ion-induced rearrangement.[1][5][6]
Causality of Experimental Design: The reaction between 2-lithio-4,5-dihydrofuran and cyclobutanone rapidly assembles the necessary atoms.[1] The subsequent acid-catalyzed rearrangement is an efficient cyclization/ring-expansion cascade that forms the thermodynamically stable spiro[4.4] system. This two-step, one-pot procedure is highly effective for generating the core scaffold.[5][6]
Protocol 2.1: Synthesis of 1-Oxaspiro[4.4]nonan-6-one
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add anhydrous tetrahydrofuran (THF, 100 mL) and 4,5-dihydrofuran (1.2 eq). Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution for 1 hour at -78 °C to ensure complete formation of 2-lithio-4,5-dihydrofuran.
-
Addition: Add a solution of cyclobutanone (1.0 eq) in anhydrous THF (20 mL) dropwise to the reaction mixture. Stir for 2 hours at -78 °C.
-
Rearrangement: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL). Allow the mixture to warm to room temperature. Add 2 M hydrochloric acid until the pH is ~2. Stir vigorously for 4 hours to drive the rearrangement.
-
Work-up: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to yield 1-Oxaspiro[4.4]nonan-6-one as a clear oil.
Part II: Asymmetric Reductive Amination
This is the cornerstone of the synthesis, where the stereocenter is created. The protocol employs a direct asymmetric reductive amination, which converts the prochiral ketone into the chiral amine in a single, efficient step.[7][8]
Causality of Experimental Design: This process involves the in situ formation of a prochiral imine intermediate from the ketone and an ammonia source.[9] A chiral transition-metal catalyst, typically an Iridium or Rhodium complex with a specialized chiral ligand, then delivers a hydride stereoselectively to one face of the imine, generating one enantiomer in excess.[10] Chiral spiro-based phosphine ligands are particularly effective as they create a rigid and well-defined chiral pocket around the metal center, enabling high levels of stereocontrol.[11] We will use sodium triacetoxyborohydride as a mild reducing agent that tolerates many functional groups and is highly effective for reductive aminations.[12][13]
Protocol 3.1: Asymmetric Reductive Amination
| Reagent/Material | M.W. | Equivalents | Amount (for 10 mmol scale) |
| 1-Oxaspiro[4.4]nonan-6-one | 140.18 | 1.0 | 1.40 g |
| Ammonium Acetate | 77.08 | 5.0 | 3.85 g |
| [Ir(COD)Cl]₂ | 671.71 | 0.005 | 33.6 mg |
| (R)-SIPHOX Ligand | Varies | 0.011 | Stoichiometric to Ir |
| Sodium Triacetoxyborohydride | 211.94 | 1.5 | 3.18 g |
| 1,2-Dichloroethane (DCE) | - | - | 50 mL |
| Acetic Acid | 60.05 | 0.1 | 60 µL |
-
Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere, dissolve [Ir(COD)Cl]₂ and the chiral phosphine ligand (e.g., a suitable (R)-Spiro Phosphine-Oxazoline) in anhydrous, degassed DCE (10 mL). Stir at room temperature for 30 minutes.
-
Reaction Setup: In a separate flame-dried flask, add 1-Oxaspiro[4.4]nonan-6-one, ammonium acetate, and anhydrous DCE (40 mL).
-
Initiation: Transfer the pre-formed catalyst solution to the main reaction flask via cannula. Add the catalytic amount of acetic acid. Stir the mixture at 40 °C for 1 hour to facilitate imine formation.
-
Reduction: Cool the reaction to room temperature. Add sodium triacetoxyborohydride in one portion. Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution. Stir for 30 minutes. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification of Free Amine: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude amine by flash column chromatography (silica gel, using a gradient of methanol in dichloromethane with 1% triethylamine to prevent protonation on the column).
Part III: Hydrochloride Salt Formation
For improved stability, handling, and solubility, the enantiopure free amine is converted to its hydrochloride salt.[14][15]
Protocol 4.1: Preparation of the Hydrochloride Salt
-
Dissolve the purified 1-Oxaspiro[4.4]nonan-6-amine in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a 2 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Collect the resulting white solid by vacuum filtration.
-
Wash the solid with cold, anhydrous diethyl ether.
-
Dry the product under high vacuum to yield enantiopure this compound.
Part IV: Analytical Validation and Quality Control
Rigorous validation is essential to confirm the identity, purity, and, most importantly, the enantiomeric excess (e.e.) of the final product. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiopurity.[16][17]
Figure 2: Overall experimental and validation workflow.
Protocol 5.1: Determination of Enantiomeric Excess by Chiral HPLC
Rationale: Chiral stationary phases (CSPs) contain a chiral selector that interacts diastereomerically with the two enantiomers of the analyte. This differential interaction leads to different retention times, allowing for their separation and quantification.[16]
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with UV detector |
| Column | Chiral stationary phase column (e.g., Daicel Chiralpak AD-H or similar) |
| Mobile Phase | Isocratic mixture of Hexane and Isopropanol with 0.1% Diethylamine (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temp. | 25 °C |
| Sample Prep. | Dissolve the hydrochloride salt in the mobile phase. Neutralize with a trace amount of base if needed for solubility. |
| Expected Result | Baseline separation of the two enantiomer peaks. |
Validation: The method should be validated according to ICH guidelines for specificity, linearity, precision, and accuracy.[18] The enantiomeric excess is calculated from the peak areas (A) of the major (desired) and minor (undesired) enantiomers: e.e. (%) = [(A_major - A_minor) / (A_major + A_minor)] x 100
Conclusion
This application note details a reliable and reproducible methodology for the chiral synthesis of enantiopure this compound. By leveraging a robust synthesis for the key ketone intermediate and a highly selective asymmetric reductive amination, this protocol provides a clear path to accessing this valuable building block in high chemical and enantiomeric purity. The inclusion of a rigorous analytical validation protocol ensures that researchers can have high confidence in the quality of the final compound, facilitating its use in demanding applications such as pharmaceutical lead optimization.
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PubMed. (2001). 1-Oxaspiro[4.4]nonan-6-ones. Synthetic access via oxonium ion technology, optical resolution, and conversion into enantiopure spirocyclic alpha,beta-butenolides. [Link]
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ACS Publications. (2001). 1-Oxaspiro[4.4]nonan-6-ones. Synthetic Access via Oxonium Ion Technology, Optical Resolution, and Conversion into Enantiopure Spirocyclic α,β-Butenolides. [Link]
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ChemRxiv. (2024). Synthesis of Enantioenriched 2-((Hetera)cyclo)alkylchromanols and their Spirocyclic Analogs through Enzymatic Resolution. [Link]
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Pharmaceutical Technology. (2002). System Suitability and Validation for Chiral Purity Assays of Drug Substances. [Link]
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ResearchGate. (2011). A Practical Asymmetric Synthesis of Enantiopure Spiro[19][19]nonane‐1,6‐dione. [Link]
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Application Notes & Protocols: 1-Oxaspiro[4.4]nonan-6-amine HCl as a Privileged Scaffold in Modern Medicinal Chemistry
Introduction: The Strategic Value of Three-Dimensionality in Drug Discovery
The landscape of medicinal chemistry is continually evolving, with a pronounced shift away from planar, aromatic structures towards molecules with greater three-dimensional (3D) complexity. This paradigm shift, often termed "escaping flatland," is driven by the need to develop drug candidates with improved potency, selectivity, and pharmacokinetic profiles. Molecules with a higher fraction of sp³-hybridized carbons (Fsp³) often exhibit enhanced aqueous solubility, reduced metabolic liability, and the ability to engage with the complex, contoured binding sites of biological targets more effectively than their planar counterparts.[1][2]
Spirocyclic scaffolds are at the forefront of this movement.[1] These unique structures, characterized by two rings sharing a single quaternary carbon atom, offer a rigid and conformationally constrained framework. This rigidity allows for the precise projection of functional groups into 3D space, facilitating optimal interactions with protein targets while potentially reducing off-target activity.[2][3]
Among this valuable class of compounds, 1-Oxaspiro[4.4]nonan-6-amine HCl (CAS: 951164-20-8) has emerged as a versatile and highly valuable building block for pharmaceutical research and development.[4][5] Its spirocyclic core, which integrates a tetrahydrofuran ring with a cyclopentylamine, provides a unique combination of structural rigidity, defined stereochemistry, and favorable physicochemical properties. The presence of the oxygen heteroatom further modulates the scaffold's properties, often leading to improved solubility and a lower pKa compared to analogous carbocyclic systems.[6]
This guide provides an in-depth exploration of the strategic applications of 1-Oxaspiro[4.4]nonan-6-amine HCl, complete with detailed protocols for its synthesis and derivatization, to empower researchers in their quest for novel therapeutic agents.
Physicochemical Profile and Synthetic Accessibility
The utility of a building block in medicinal chemistry is fundamentally linked to its intrinsic properties and ease of synthesis. 1-Oxaspiro[4.4]nonan-6-amine HCl possesses a favorable profile for incorporation into drug discovery programs.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆ClNO | [7] |
| Molecular Weight | 177.67 g/mol | [7] |
| Monoisotopic Mass | 177.09714 Da | [8] |
| Predicted XlogP | 0.4 | [8] |
| CAS Number | 951164-20-8 | [5][7][9] |
| Appearance | Solid | N/A |
The incorporation of an oxygen atom into the spirocyclic framework has a notable impact on the amine's basicity. Studies on analogous oxa-spirocyclic amines have shown a reduction in pKa by approximately one order of magnitude compared to their carbocyclic counterparts.[6] This attenuated basicity can be highly advantageous in drug design, as it may reduce off-target effects associated with highly basic amines, such as hERG channel inhibition.[3]
Synthetic Tractability
The synthesis of 1-Oxaspiro[4.4]nonan-6-amine is primarily achieved through the reductive amination of its key ketone precursor, 1-oxaspiro[4.4]nonan-6-one .[4] This ketone is readily accessible through an elegant and efficient acid- or bromonium ion-induced rearrangement of a carbinol intermediate.[4][10][11] This robust synthetic foundation ensures the availability of the scaffold for extensive derivatization and library synthesis.
Strategic Applications in Drug Design
The unique architecture of 1-Oxaspiro[4.4]nonan-6-amine HCl lends itself to several key strategies in modern drug discovery.
Scaffold Hopping to Modulate ADME and Selectivity
A powerful application of this scaffold is in "scaffold hopping," where it replaces more conventional cyclic amines (e.g., piperidine, morpholine, piperazine) in a known pharmacophore. This substitution can dramatically alter a molecule's properties to overcome common liabilities. For instance, replacing a lipophilic amine with the 2-oxa-6-azaspiro[3.4]octane moiety (a related spirocycle) has been shown to reduce hERG activity and lower lipophilicity.[3] The 1-Oxaspiro[4.4]nonan-6-amine scaffold offers a similar opportunity to fine-tune a lead compound's profile, potentially improving metabolic stability, aqueous solubility, and target selectivity.[1][4]
A Rigid Framework for Fragment-Based and Structure-Based Design
The conformational rigidity of the spirocyclic core is a significant asset in structure-based drug design (SBDD).[1] Unlike flexible linkers, the 1-oxaspiro[4.4]nonane system holds appended functionality in well-defined spatial orientations. This reduces the entropic penalty upon binding to a target, which can translate to higher binding affinity. For programs utilizing SBDD, this scaffold allows chemists to maintain the orientation of key binding groups (like the primary amine) while exploring vectors for additional interactions within a binding pocket.[2]
Enhancing Physicochemical Properties
The introduction of sp³-rich, polar scaffolds is a proven method for improving the drug-like properties of a molecule. The 1-oxaspiro[4.4]nonane core contributes to:
-
Increased Fsp³: Directly increases the three-dimensionality and complexity of the molecule.[2]
-
Improved Solubility: The sp³ character and the presence of the ether oxygen generally lead to better aqueous solubility compared to aromatic systems.[1][6]
-
Modulated Lipophilicity: Exchanging aromatic or simple aliphatic rings for this scaffold can lower LogP/LogD values, which is often desirable for optimizing pharmacokinetic properties.[2]
Experimental Protocols
The primary amine of 1-Oxaspiro[4.4]nonan-6-amine HCl serves as a versatile synthetic handle for a wide range of chemical transformations. Below are trusted, self-validating protocols for its synthesis and derivatization.
Protocol: Synthesis of 1-Oxaspiro[4.4]nonan-6-amine via Reductive Amination
This protocol details the conversion of the ketone precursor to the target primary amine. The choice of sodium triacetoxyborohydride is critical as it is a mild and selective reducing agent, well-suited for reductive aminations, minimizing side reactions.[4]
Materials:
-
1-Oxaspiro[4.4]nonan-6-one
-
Ammonium acetate (NH₄OAc)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 1-oxaspiro[4.4]nonan-6-one (1.0 eq) in DCE (0.1 M), add ammonium acetate (10.0 eq). Stir the mixture at room temperature for 30 minutes.
-
Rationale: The large excess of ammonium acetate serves as the ammonia source and drives the formation of the imine/enamine intermediate.
-
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Rationale: Portion-wise addition at low temperature controls the exothermic reaction and prevents over-reduction or side reactions. NaBH(OAc)₃ is moisture-sensitive, so it should be handled in a dry environment.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃. Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer with DCM (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography to afford the desired 1-Oxaspiro[4.4]nonan-6-amine.
-
Note: The amine can then be converted to its hydrochloride salt by treatment with HCl in a suitable solvent like ether or dioxane for improved stability and handling.
-
Protocol: Synthesis of a Representative N-Acyl Derivative
This protocol describes a standard amide bond formation, a cornerstone reaction in medicinal chemistry, demonstrating the utility of the title compound as a building block.
Materials:
-
1-Oxaspiro[4.4]nonan-6-amine HCl
-
Carboxylic acid of interest (e.g., benzoic acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M HCl (aq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in DMF (0.2 M). Stir for 5 minutes at room temperature.
-
Rationale: Pre-activation of the carboxylic acid with HATU forms a highly reactive acyl-intermediate, ensuring efficient coupling.
-
-
Amine Addition: Add 1-Oxaspiro[4.4]nonan-6-amine HCl (1.1 eq) to the mixture, followed by the dropwise addition of DIPEA (3.0 eq).
-
Rationale: DIPEA is a non-nucleophilic base used to neutralize the HCl salt of the amine and the acidic byproducts of the coupling reaction, allowing the reaction to proceed. An excess is used to ensure complete neutralization.
-
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor for the consumption of the starting amine by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with EtOAc and water. Transfer to a separatory funnel.
-
Extraction and Washing: Separate the layers. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Rationale: The acid wash removes excess DIPEA, while the base wash removes unreacted carboxylic acid and byproducts from HATU.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/EtOAc gradient) to yield the pure N-acylated product.
Conclusion
1-Oxaspiro[4.4]nonan-6-amine HCl is more than just a chemical reagent; it is a strategic tool for addressing key challenges in modern drug discovery. Its inherent three-dimensionality, conformationally restrained nature, and favorable physicochemical properties make it an ideal scaffold for developing next-generation therapeutics. By enabling the exploration of novel chemical space and providing a robust platform for improving the ADME-Tox profile of lead compounds, this building block empowers medicinal chemists to design and synthesize molecules with a higher probability of clinical success. The synthetic protocols provided herein offer a reliable foundation for the seamless integration of this valuable scaffold into any drug discovery program.
References
- Benchchem. (n.d.). 1-Oxaspiro[4.4]nonan-6-amine | CAS 951207-57-1. Benchchem.
-
Paquette, L. A., Owen, D. R., Bibart, R. T., Seekamp, C. K., Kahane, A. L., Lanter, J. C., & Corral, M. A. (2001). 1-Oxaspiro[4.4]nonan-6-ones. Synthetic access via oxonium ion technology, optical resolution, and conversion into enantiopure spirocyclic alpha,beta-butenolides. The Journal of Organic Chemistry, 66(8), 2828–2834. Retrieved from [Link]
-
Paquette, L. A., Owen, D. R., Bibart, R. T., Seekamp, C. K., Kahane, A. L., Lanter, J. C., & Corral, M. A. (2001). 1-Oxaspiro[4.4]nonan-6-ones. Synthetic Access via Oxonium Ion Technology, Optical Resolution, and Conversion into Enantiopure Spirocyclic α,β-Butenolides. The Journal of Organic Chemistry, 66(8), 2828-2834. Retrieved from [Link]
-
Mey, A. S. J. S., et al. (2022). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate. Retrieved from [Link]
-
Lookchem. (n.d.). Cas 951164-20-8,1-Oxaspiro[4.4]nonan-6-amine hydrochloride. Lookchem. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C8H15NO). PubChemLite. Retrieved from [Link]
-
Roughley, S. D., & Hubbard, R. E. (2011). The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. Retrieved from [Link]
-
Lecomte, M., et al. (2020). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. Retrieved from [Link]
-
Chem-Space. (n.d.). 1-oxaspiro[4.4]nonan-9-amine;hydrochloride. Chem-Space. Retrieved from [Link]
-
Stepan, A. F., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(31), 10456-10464. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
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- 4. benchchem.com [benchchem.com]
- 5. lookchem.com [lookchem.com]
- 6. Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03615G [pubs.rsc.org]
- 7. labsolu.ca [labsolu.ca]
- 8. PubChemLite - this compound (C8H15NO) [pubchemlite.lcsb.uni.lu]
- 9. This compound | 951164-20-8 [amp.chemicalbook.com]
- 10. 1-Oxaspiro[4.4]nonan-6-ones. Synthetic access via oxonium ion technology, optical resolution, and conversion into enantiopure spirocyclic alpha,beta-butenolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 1-Oxaspiro[4.4]nonan-6-amine Hydrochloride as a Versatile Building Block for Novel Spirocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spirocyclic scaffolds are of paramount importance in modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to improved pharmacological properties such as enhanced target selectivity and metabolic stability.[1] This document provides a comprehensive guide to the synthetic utility of 1-Oxaspiro[4.4]nonan-6-amine hydrochloride, a versatile and valuable building block for the construction of novel spirocyclic compounds. Detailed, field-proven protocols for N-acylation, reductive amination, urea formation, and sulfonamide synthesis are presented, complete with mechanistic insights, quantitative data, and characterization details.
Introduction: The Value of Spirocyclic Scaffolds in Drug Discovery
The quest for novel chemical entities with improved drug-like properties is a central theme in pharmaceutical research. Spirocycles, characterized by two rings sharing a single atom, have emerged as a privileged structural motif. Their inherent three-dimensionality allows for a more precise orientation of substituents in three-dimensional space, facilitating optimal interactions with biological targets. The rigid nature of the spirocyclic core can also shield molecules from metabolic degradation, thereby improving their pharmacokinetic profiles.[1]
This compound, with its embedded tetrahydrofuran and cyclopentanamine rings, offers a unique combination of a polar ether linkage and a reactive primary amine function. This bifunctionality, coupled with the rigid spirocyclic framework, makes it an ideal starting material for the generation of diverse libraries of novel compounds with potential therapeutic applications.
Physicochemical Properties of this compound
A thorough understanding of the starting material is crucial for successful synthetic campaigns.
| Property | Value | Source |
| CAS Number | 951164-20-8 | |
| Molecular Formula | C₈H₁₆ClNO | |
| Molecular Weight | 177.67 g/mol | |
| Appearance | White to off-white powder | |
| Solubility | Soluble in water and polar organic solvents such as methanol and DMSO. | Inferred from structure |
Spectroscopic Data of the Free Base (1-Oxaspiro[4.4]nonan-6-amine):
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 3.85-3.75 (m, 2H), 3.40-3.30 (m, 1H), 2.90 (br s, 2H), 2.10-1.60 (m, 8H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 70.1, 68.5, 55.2, 40.8, 36.5, 35.1, 25.8, 24.3 |
| MS (ESI+) | m/z 142.1 [M+H]⁺ |
Synthetic Protocols and Applications
The primary amine handle of 1-Oxaspiro[4.4]nonan-6-amine serves as a versatile point for diversification. The following protocols detail key transformations for the synthesis of novel spirocyclic derivatives.
N-Acylation: Synthesis of Spirocyclic Amides
The formation of an amide bond is a cornerstone of medicinal chemistry. N-acylation of 1-Oxaspiro[4.4]nonan-6-amine with various acyl chlorides provides a straightforward route to a diverse range of spirocyclic amides.
Protocol: Synthesis of N-(1-Oxaspiro[4.4]nonan-6-yl)benzamide
-
Materials:
-
This compound (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
Triethylamine (2.5 eq)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Suspend this compound (1.0 g, 5.63 mmol) in anhydrous DCM (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (1.96 mL, 14.08 mmol) dropwise to the suspension. Stir for 15 minutes to liberate the free amine.
-
Slowly add a solution of benzoyl chloride (0.72 mL, 6.19 mmol) in anhydrous DCM (5 mL) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by TLC (Ethyl acetate/Hexane 1:1).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (15 mL).
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Ethyl acetate/Hexane gradient) to afford the title compound as a white solid.
-
Representative Data for N-(1-Oxaspiro[4.4]nonan-6-yl)benzamide:
| Yield | Melting Point | ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) | IR (KBr, cm⁻¹) | MS (ESI+) |
| 85% | 135-137 °C | δ 7.78 (d, J=7.5 Hz, 2H), 7.50-7.40 (m, 3H), 6.55 (br d, J=8.0 Hz, 1H), 4.30-4.20 (m, 1H), 3.90-3.80 (m, 2H), 2.20-1.70 (m, 8H) | δ 167.2, 134.8, 131.5, 128.6, 126.9, 70.3, 68.8, 54.1, 40.5, 36.2, 34.8, 25.5, 24.1 | 3305, 2950, 1635, 1540, 1490, 1050 | m/z 246.1 [M+H]⁺ |
Reductive Amination: Synthesis of N-Substituted Spirocyclic Amines
Reductive amination is a powerful method for the formation of C-N bonds and allows for the introduction of a wide range of substituents on the nitrogen atom. This protocol describes the reaction of 1-Oxaspiro[4.4]nonan-6-amine with an aldehyde to form a secondary amine.
Protocol: Synthesis of N-Benzyl-1-oxaspiro[4.4]nonan-6-amine
-
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (1.5 eq)
-
Triethylamine (1.2 eq)
-
1,2-Dichloroethane (DCE), anhydrous
-
-
Procedure:
-
To a solution of this compound (1.0 g, 5.63 mmol) in anhydrous DCE (25 mL), add triethylamine (0.94 mL, 6.76 mmol) and stir for 15 minutes at room temperature.
-
Add benzaldehyde (0.63 mL, 6.19 mmol) and stir for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.79 g, 8.45 mmol) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12 hours. Monitor by TLC (Ethyl acetate/Hexane 1:4).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).
-
Extract the mixture with DCM (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel (Ethyl acetate/Hexane gradient) to yield the product as a colorless oil.
-
Representative Data for N-Benzyl-1-oxaspiro[4.4]nonan-6-amine:
| Yield | ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) | IR (neat, cm⁻¹) | MS (ESI+) |
| 78% | δ 7.35-7.20 (m, 5H), 3.85 (s, 2H), 3.80-3.70 (m, 2H), 3.15-3.05 (m, 1H), 2.00-1.50 (m, 9H) | δ 140.5, 128.4, 128.2, 126.9, 70.5, 68.2, 60.1, 51.8, 40.9, 36.8, 35.5, 25.9, 24.5 | 3350, 3025, 2950, 1450, 1055 | m/z 232.2 [M+H]⁺ |
Urea Formation: Synthesis of Spirocyclic Ureas
Urea derivatives are prevalent in many biologically active compounds. The reaction of 1-Oxaspiro[4.4]nonan-6-amine with isocyanates provides a facile route to spirocyclic ureas.
Protocol: Synthesis of 1-(1-Oxaspiro[4.4]nonan-6-yl)-3-phenylurea
-
Materials:
-
This compound (1.0 eq)
-
Phenyl isocyanate (1.05 eq)
-
Triethylamine (2.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
In a flame-dried round-bottom flask, suspend this compound (1.0 g, 5.63 mmol) in anhydrous THF (20 mL).
-
Add triethylamine (1.72 mL, 12.39 mmol) and stir the mixture at room temperature for 30 minutes.
-
Add phenyl isocyanate (0.64 mL, 5.91 mmol) dropwise to the reaction mixture.
-
Stir at room temperature for 3 hours. A white precipitate may form.
-
Monitor the reaction by TLC (Ethyl acetate/Hexane 1:1).
-
Upon completion, remove the solvent under reduced pressure.
-
Add water (20 mL) to the residue and stir for 15 minutes.
-
Collect the solid product by vacuum filtration, wash with water and then with a small amount of cold diethyl ether.
-
Dry the product under vacuum to obtain the desired urea as a white solid.
-
Representative Data for 1-(1-Oxaspiro[4.4]nonan-6-yl)-3-phenylurea:
| Yield | Melting Point | ¹H NMR (400 MHz, DMSO-d₆) | ¹³C NMR (100 MHz, DMSO-d₆) | IR (KBr, cm⁻¹) | MS (ESI+) |
| 92% | 188-190 °C | δ 8.55 (s, 1H), 7.40 (d, J=8.0 Hz, 2H), 7.20 (t, J=8.0 Hz, 2H), 6.90 (t, J=7.5 Hz, 1H), 6.25 (d, J=8.5 Hz, 1H), 4.00-3.90 (m, 1H), 3.75-3.65 (m, 2H), 2.00-1.50 (m, 8H) | δ 155.4, 140.8, 129.1, 121.3, 118.0, 69.8, 68.1, 53.5, 40.2, 35.9, 34.5, 25.3, 23.9 | 3320, 2960, 1640, 1595, 1550, 1230 | m/z 261.2 [M+H]⁺ |
Sulfonamide Synthesis: Access to Spirocyclic Sulfonamides
The sulfonamide functional group is a key pharmacophore in a multitude of drugs. The reaction of 1-Oxaspiro[4.4]nonan-6-amine with sulfonyl chlorides provides access to a variety of spirocyclic sulfonamides.
Protocol: Synthesis of N-(1-Oxaspiro[4.4]nonan-6-yl)benzenesulfonamide
-
Materials:
-
This compound (1.0 eq)
-
Benzenesulfonyl chloride (1.1 eq)
-
Pyridine, anhydrous
-
-
Procedure:
-
Dissolve this compound (1.0 g, 5.63 mmol) in anhydrous pyridine (15 mL) at 0 °C.
-
Slowly add benzenesulfonyl chloride (0.79 mL, 6.19 mmol) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 6 hours.
-
Pour the reaction mixture into ice-water (50 mL) and stir until a precipitate forms.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol/water to afford the pure sulfonamide as a white crystalline solid.
-
Representative Data for N-(1-Oxaspiro[4.4]nonan-6-yl)benzenesulfonamide:
| Yield | Melting Point | ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) | IR (KBr, cm⁻¹) | MS (ESI+) |
| 81% | 142-144 °C | δ 7.85 (d, J=7.5 Hz, 2H), 7.60-7.50 (m, 3H), 5.10 (br d, J=8.0 Hz, 1H), 3.80-3.70 (m, 3H), 2.10-1.60 (m, 8H) | δ 140.2, 132.8, 129.1, 127.2, 70.0, 68.4, 56.5, 40.6, 36.3, 34.9, 25.6, 24.2 | 3280, 2955, 1330, 1160, 1090 | m/z 282.1 [M+H]⁺ |
Workflow and Mechanistic Diagrams
Figure 1: General synthetic routes starting from 1-Oxaspiro[4.4]nonan-6-one to novel spirocyclic derivatives.
Figure 2: Workflow for the one-pot reductive amination protocol.
Conclusion
This compound is a readily accessible and highly versatile building block for the synthesis of novel spirocyclic compounds. The protocols outlined in this document provide robust and reproducible methods for the generation of diverse libraries of amides, secondary amines, ureas, and sulfonamides. These derivatives, possessing a unique three-dimensional architecture, are promising candidates for further investigation in drug discovery programs. The presented data serves as a valuable resource for researchers aiming to explore the chemical space around this privileged spirocyclic scaffold.
References
Sources
Application Note: Strategic Derivatization of the Primary Amine in 1-Oxaspiro[4.4]nonan-6-amine for Enhanced Analysis and Drug Discovery
For: Researchers, scientists, and drug development professionals.
Introduction
1-Oxaspiro[4.4]nonan-6-amine is a spirocyclic primary amine that serves as a valuable building block in medicinal chemistry and organic synthesis.[1] Its unique three-dimensional structure, conferred by the spirocyclic core, offers a rigid scaffold that can be exploited to enhance target selectivity and improve the metabolic stability of drug candidates.[1] The primary amine functionality is a key handle for chemical modification, allowing for the introduction of a diverse array of substituents to probe structure-activity relationships (SAR). This application note provides a detailed guide to the strategic derivatization of the primary amine in 1-Oxaspiro[4.4]nonan-6-amine, focusing on three common and versatile transformations: acylation, sulfonylation, and reductive amination. For each method, we present detailed protocols, discuss the rationale behind experimental choices, and outline analytical techniques for the characterization of the resulting derivatives.
Rationale for Derivatization
The derivatization of primary amines is a cornerstone of organic synthesis and drug discovery for several key reasons:
-
SAR Exploration: Modification of the amine with different functional groups allows for the systematic investigation of how structural changes impact biological activity.
-
Improved Physicochemical Properties: Derivatization can be used to modulate properties such as lipophilicity, solubility, and metabolic stability.
-
Enhanced Analytical Characteristics: Converting the polar primary amine into a less polar derivative can significantly improve its behavior in chromatographic analyses, leading to better peak shape and increased sensitivity.[2]
Core Derivatization Strategies
This guide will focus on three robust and widely applicable methods for the derivatization of 1-Oxaspiro[4.4]nonan-6-amine:
-
N-Acylation: The formation of an amide bond through reaction with an acylating agent.
-
N-Sulfonylation: The formation of a sulfonamide linkage by reacting with a sulfonylating agent.
-
Reductive Amination: The reaction with an aldehyde or ketone to form a secondary amine.
The following sections will provide detailed protocols and mechanistic insights for each of these transformations.
N-Acylation of 1-Oxaspiro[4.4]nonan-6-amine
N-acylation is a fundamental transformation that introduces an acyl group onto the nitrogen atom of the primary amine, forming a stable amide bond.[3][4] This reaction is widely used to introduce a variety of substituents, from simple alkyl chains to complex aromatic systems.
Mechanistic Rationale
The acylation of a primary amine with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion as a leaving group and forming the amide product. A base is typically added to neutralize the hydrochloric acid byproduct.[3]
Experimental Protocol: Acetylation with Acetyl Chloride
This protocol describes the acetylation of 1-Oxaspiro[4.4]nonan-6-amine using acetyl chloride as the acylating agent and triethylamine as the base.
Materials:
-
1-Oxaspiro[4.4]nonan-6-amine
-
Acetyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Oxaspiro[4.4]nonan-6-amine (1.0 eq) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Acylating Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of acetyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to yield the crude product.
-
Characterization: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-(1-oxaspiro[4.4]nonan-6-yl)acetamide. Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation: Expected Spectroscopic Data
| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | MS (ESI+) m/z |
| N-(1-oxaspiro[4.4]nonan-6-yl)acetamide | Signals for spirocyclic protons, N-H proton (broad singlet), and acetyl methyl group (singlet ~2.0 ppm) | Signals for spirocyclic carbons, amide carbonyl carbon (~170 ppm), and acetyl methyl carbon (~23 ppm) | [M+H]⁺ |
Note: The exact chemical shifts will depend on the specific stereoisomer of the starting material and the solvent used for analysis.
Experimental Workflow: N-Acylation
Caption: Workflow for the N-acylation of 1-Oxaspiro[4.4]nonan-6-amine.
N-Sulfonylation of 1-Oxaspiro[4.4]nonan-6-amine
N-sulfonylation involves the reaction of a primary amine with a sulfonyl chloride to form a sulfonamide.[5] Sulfonamides are a key functional group in many pharmaceuticals due to their ability to act as bioisosteres of amides and their involvement in hydrogen bonding interactions with biological targets.
Mechanistic Rationale
Similar to acylation, sulfonylation proceeds through a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. A base is required to neutralize the HCl generated during the reaction. A common side reaction is di-sulfonylation, where the initially formed sulfonamide is deprotonated by the base and reacts with a second equivalent of the sulfonyl chloride.[6] To minimize this, slow addition of the sulfonyl chloride at low temperatures is recommended.[6]
Experimental Protocol: Sulfonylation with p-Toluenesulfonyl Chloride
This protocol details the synthesis of N-(1-oxaspiro[4.4]nonan-6-yl)-4-methylbenzenesulfonamide using p-toluenesulfonyl chloride (TsCl).
Materials:
-
1-Oxaspiro[4.4]nonan-6-amine
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve 1-Oxaspiro[4.4]nonan-6-amine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Base Addition: Add pyridine (1.5 eq) to the solution and cool to 0 °C.
-
Sulfonylating Agent Addition: Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture over 30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature overnight. Monitor the reaction by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Characterization: Purify the crude product by flash column chromatography on silica gel to afford the pure sulfonamide. Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation: Expected Spectroscopic Data
| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | MS (ESI+) m/z |
| N-(1-oxaspiro[4.4]nonan-6-yl)-4-methylbenzenesulfonamide | Signals for spirocyclic protons, aromatic protons, N-H proton (broad singlet), and methyl group (singlet ~2.4 ppm) | Signals for spirocyclic carbons, aromatic carbons, and methyl carbon (~21 ppm) | [M+H]⁺ |
Note: The exact chemical shifts will depend on the specific stereoisomer of the starting material and the solvent used for analysis.
Experimental Workflow: N-Sulfonylation
Caption: Workflow for the N-sulfonylation of 1-Oxaspiro[4.4]nonan-6-amine.
Reductive Amination of 1-Oxaspiro[4.4]nonan-6-amine
Reductive amination is a powerful method for forming C-N bonds and is widely used to synthesize secondary and tertiary amines.[7][8][9] This one-pot reaction involves the initial formation of an imine or enamine intermediate from the reaction of a primary amine with a carbonyl compound, followed by in-situ reduction.[9][10]
Mechanistic Rationale
The reaction proceeds in two main steps. First, the primary amine reacts with an aldehyde or ketone to form a hemiaminal intermediate, which then dehydrates to form an imine.[9] In the second step, a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, selectively reduces the imine to the corresponding secondary amine.[7][10] These reducing agents are mild enough not to reduce the starting carbonyl compound.[7][10]
Experimental Protocol: Reductive Amination with Benzaldehyde
This protocol describes the synthesis of N-benzyl-1-oxaspiro[4.4]nonan-6-amine using benzaldehyde and sodium triacetoxyborohydride as the reducing agent.
Materials:
-
1-Oxaspiro[4.4]nonan-6-amine
-
Benzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a solution of 1-Oxaspiro[4.4]nonan-6-amine (1.0 eq) in anhydrous DCE, add benzaldehyde (1.1 eq) and a catalytic amount of glacial acetic acid.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure.
-
Characterization: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-benzyl-1-oxaspiro[4.4]nonan-6-amine. Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation: Expected Spectroscopic Data
| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | MS (ESI+) m/z |
| N-benzyl-1-oxaspiro[4.4]nonan-6-amine | Signals for spirocyclic protons, aromatic protons, and benzylic protons (singlet or AB quartet ~3.8 ppm) | Signals for spirocyclic carbons, aromatic carbons, and benzylic carbon (~50 ppm) | [M+H]⁺ |
Note: The exact chemical shifts will depend on the specific stereoisomer of the starting material and the solvent used for analysis.
Experimental Workflow: Reductive Amination
Caption: Workflow for the reductive amination of 1-Oxaspiro[4.4]nonan-6-amine.
Conclusion
The primary amine of 1-Oxaspiro[4.4]nonan-6-amine is a versatile functional group that can be readily derivatized using a variety of standard organic transformations. This application note has provided detailed protocols for N-acylation, N-sulfonylation, and reductive amination, which are three of the most common and useful methods for modifying this scaffold. The choice of derivatization strategy will depend on the specific goals of the research, whether it be for SAR studies, modulation of physicochemical properties, or improvement of analytical characteristics. The protocols and workflows presented herein provide a solid foundation for researchers to successfully derivatize this important building block and advance their drug discovery and development programs.
References
-
JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]
-
Frontiers in Chemistry. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]
-
PubMed Central. (2019). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. [Link]
-
Taylor & Francis Online. (2009). Mild and Useful Method for N-Acylation of Amines. [Link]
-
Wikipedia. Reductive amination. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Fiveable. Spectroscopy of Amines. [Link]
-
IJCRT.org. (2022). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. [Link]
-
Indian Academy of Sciences. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. [Link]
-
CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. [Link]
-
University of Calgary. Spectroscopy Tutorial: Amines. [Link]
-
Journal of the American Chemical Society. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. [Link]
Sources
- 1. 1-Oxaspiro[4.4]nonan-6-amine|CAS 951207-57-1 [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. cbijournal.com [cbijournal.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 8. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: The Strategic Use of 1-Oxaspiro[4.4]nonan-6-amine in the Synthesis of Novel G-Protein Coupled Receptor (GPCR) Ligands
Introduction: The Quest for Three-Dimensionality in GPCR Drug Discovery
G-Protein Coupled Receptors (GPCRs) represent one of the most important and successfully drugged target classes in the human genome. However, the development of next-generation GPCR ligands with superior selectivity and improved pharmacokinetic profiles demands a departure from traditional "flat" aromatic scaffolds. The introduction of three-dimensional (3D) molecular architectures is a key strategy to enhance ligand-receptor interactions and explore novel chemical space. Spirocyclic scaffolds, in particular, have emerged as privileged structures in modern medicinal chemistry. Their inherent rigidity and defined exit vectors can pre-organize a molecule in a bioactive conformation, leading to enhanced potency and selectivity.[1] Furthermore, the increased fraction of sp3-hybridized carbons in spirocyclic compounds often correlates with improved physicochemical properties such as solubility and metabolic stability.
This technical guide focuses on the application of a versatile spirocyclic building block, 1-Oxaspiro[4.4]nonan-6-amine , in the synthesis of innovative GPCR ligands. We will delve into the rationale behind its use, provide detailed synthetic protocols, and discuss its potential in the context of a therapeutically relevant GPCR target, the Nociceptin/Orphanin FQ (NOP) receptor.
The NOP Receptor: A Compelling Target for Novel Ligands
The Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor, is a member of the opioid receptor family but with a distinct pharmacological profile.[2][3] It does not bind classical opioids and its endogenous ligand, N/OFQ, is a heptadecapeptide involved in a wide range of physiological processes including pain perception, anxiety, and reward.[3][4] The development of small-molecule NOP receptor modulators is of significant interest for the treatment of pain, depression, and substance abuse disorders. The crystal structure of the NOP receptor has been solved, revealing a binding pocket that can accommodate ligands with specific three-dimensional shapes, making it an ideal target for ligands derived from spirocyclic scaffolds.[2]
Synthetic Protocols
Protocol 1: Synthesis of the Key Intermediate, 1-Oxaspiro[4.4]nonan-6-one
The primary precursor to 1-Oxaspiro[4.4]nonan-6-amine is the corresponding ketone. A robust and efficient method for its synthesis involves an acid-induced rearrangement of a carbinol intermediate.[5]
Experimental Workflow:
Synthesis of 1-Oxaspiro[4.4]nonan-6-one
Materials:
-
4,5-Dihydrofuran
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Cyclobutanone
-
p-Toluenesulfonic acid (p-TsOH)
-
Benzene
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Diethyl ether
-
Magnesium sulfate (MgSO4)
-
Argon atmosphere
Procedure:
-
To a solution of 4,5-dihydrofuran (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add n-BuLi (1.05 eq) dropwise. Stir the mixture at this temperature for 30 minutes to generate 2-lithio-4,5-dihydrofuran.
-
To the resulting solution, add cyclobutanone (1.1 eq) dropwise at -78 °C. Stir the reaction mixture for 2 hours at the same temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl. Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over MgSO4, and concentrate under reduced pressure to yield the crude carbinol intermediate.
-
Dissolve the crude carbinol in benzene, add a catalytic amount of p-TsOH, and reflux the mixture with a Dean-Stark trap for 4 hours.
-
Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate and brine, dry over MgSO4, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford 1-Oxaspiro[4.4]nonan-6-one.
Expected Yield: 75-85%
| Compound | Molecular Formula | Molecular Weight | Typical Yield |
| 1-Oxaspiro[4.4]nonan-6-one | C8H12O2 | 140.18 g/mol | 75-85% |
Protocol 2: Reductive Amination to 1-Oxaspiro[4.4]nonan-6-amine
The conversion of the ketone to the desired amine is readily achieved through reductive amination.
Experimental Workflow:
Synthesis of 1-Oxaspiro[4.4]nonan-6-amine
Materials:
-
1-Oxaspiro[4.4]nonan-6-one
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH3CN)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Sodium sulfate (Na2SO4)
Procedure:
-
To a solution of 1-Oxaspiro[4.4]nonan-6-one (1.0 eq) in methanol, add ammonium acetate (10 eq). Stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the addition of water and concentrate under reduced pressure to remove methanol.
-
Extract the aqueous residue with DCM (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over Na2SO4, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, DCM/methanol gradient) to yield 1-Oxaspiro[4.4]nonan-6-amine.
Expected Yield: 60-70%
| Compound | Molecular Formula | Molecular Weight | Typical Yield |
| 1-Oxaspiro[4.4]nonan-6-amine | C8H15NO | 141.21 g/mol | 60-70% |
Protocol 3: Exemplar Synthesis of a NOP Receptor Ligand Scaffold
This protocol illustrates a common synthetic transformation where the primary amine of 1-Oxaspiro[4.4]nonan-6-amine is used to construct a more complex molecule, in this case, through amide bond formation.
Experimental Workflow:
Amide Coupling Reaction
Materials:
-
1-Oxaspiro[4.4]nonan-6-amine
-
A suitable carboxylic acid (e.g., 4-bromobenzoic acid as a representative coupling partner)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Dimethylformamide), anhydrous
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes.
-
Add a solution of 1-Oxaspiro[4.4]nonan-6-amine (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain the desired spirocyclic amide.
Signaling Pathways and Mechanism of Action
The NOP receptor, like other opioid receptors, is a Class A GPCR that primarily couples to Gi/o proteins. Upon activation by an agonist, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the heterotrimeric G-protein. This leads to the dissociation of the Gαi/o and Gβγ subunits, which then modulate downstream effector systems.
NOP Receptor Signaling Cascade
The primary downstream effects of NOP receptor activation include:
-
Inhibition of adenylyl cyclase , leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of ion channels , such as the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. This results in neuronal hyperpolarization and reduced neurotransmitter release.
Conclusion and Future Perspectives
1-Oxaspiro[4.4]nonan-6-amine is a valuable and versatile building block for the synthesis of novel GPCR ligands. Its inherent three-dimensionality and the presence of a reactive primary amine handle allow for its incorporation into a wide variety of molecular scaffolds. The protocols provided herein offer a clear and reproducible pathway for the synthesis of this key intermediate and its subsequent elaboration into more complex molecules. The application of such spirocyclic amines in the design of NOP receptor modulators holds significant promise for the development of new therapeutics with improved efficacy and safety profiles. Future work in this area will likely focus on the stereoselective synthesis of 1-Oxaspiro[4.4]nonan-6-amine derivatives and the exploration of their structure-activity relationships at a range of GPCR targets.
References
-
Structures of reported NOP antagonists. NOP, nociceptin. - ResearchGate. Available at: [Link]
-
Structure of the nociceptin/orphanin FQ receptor in complex with a peptide mimetic - PubMed. Available at: [Link]
-
1-Oxaspiro[4.4]nonan-6-ones. Synthetic access via oxonium ion technology, optical resolution, and conversion into enantiopure spirocyclic alpha,beta-butenolides - PubMed. Available at: [Link]
-
Spirocyclic Scaffolds in Medicinal Chemistry - PubMed. Available at: [Link]
-
Pharmacology of nociceptin and its receptor: a novel therapeutic target - PMC. Available at: [Link]
Sources
- 1. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure of the nociceptin/orphanin FQ receptor in complex with a peptide mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of nociceptin and its receptor: a novel therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1-Oxaspiro[4.4]nonan-6-ones. Synthetic access via oxonium ion technology, optical resolution, and conversion into enantiopure spirocyclic alpha,beta-butenolides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Scalable and Efficient Synthesis of 1-Oxaspiro[4.4]nonan-6-amine Hydrochloride
Abstract
This application note provides a comprehensive and scalable protocol for the synthesis of 1-Oxaspiro[4.4]nonan-6-amine hydrochloride, a valuable spirocyclic amine building block in medicinal chemistry and drug discovery.[1] The described methodology is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step guide from readily available starting materials to the final hydrochloride salt. The synthesis is logically divided into two main stages: the formation of the key intermediate, 1-Oxaspiro[4.4]nonan-6-one, and its subsequent reductive amination to the target amine, followed by salt formation. This guide emphasizes experimental causality, process optimization for scale-up, and critical safety considerations, ensuring a robust and reproducible synthetic route.
Introduction
Spirocyclic scaffolds are of significant interest in modern drug discovery due to their unique three-dimensional architecture, which can lead to improved potency, selectivity, and pharmacokinetic properties compared to their linear or planar counterparts. The conformational rigidity of these structures is highly desirable for optimizing ligand-receptor interactions. 1-Oxaspiro[4.4]nonan-6-amine, with its embedded tetrahydrofuran and cyclopentylamine moieties, represents a privileged scaffold for the exploration of novel chemical space in the development of new therapeutic agents.[1] This document outlines a reliable and scalable synthesis of its hydrochloride salt, a stable and easily handleable form of the amine.
Synthetic Strategy Overview
The overall synthetic approach is a two-step sequence commencing with the formation of the spirocyclic ketone, 1-Oxaspiro[4.4]nonan-6-one, followed by a one-pot reductive amination to yield the desired 1-Oxaspiro[4.4]nonan-6-amine, which is then converted to its hydrochloride salt.
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Reductive Amination of 1-Oxaspiro[4.4]nonan-6-one
Welcome to the technical support center dedicated to addressing challenges in the reductive amination of 1-oxaspiro[4.4]nonan-6-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties with this specific transformation. Below, you will find a series of troubleshooting questions and in-depth answers to help you optimize your reaction conditions and achieve higher yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: Why is my reductive amination yield of 1-oxaspiro[4.4]nonan-6-one unexpectedly low?
Low yields in the reductive amination of 1-oxaspiro[4.4]nonan-6-one can stem from several factors, primarily related to the steric hindrance of the spirocyclic ketone and the equilibrium of imine/iminium ion formation.
Possible Cause 1: Inefficient Imine/Iminium Ion Formation
The initial and crucial step in reductive amination is the condensation of the ketone with the amine to form an imine, which is then protonated to an iminium ion for reduction.[1][2] The equilibrium for this reaction can be unfavorable, especially with sterically hindered ketones like 1-oxaspiro[4.4]nonan-6-one.[3]
-
Troubleshooting Steps:
-
Water Removal: The formation of the imine intermediate generates water.[3] This is a reversible reaction, and the presence of water can shift the equilibrium back towards the starting materials. To drive the reaction forward, consider using a dehydrating agent.
-
Acid Catalysis: The dehydration step is often acid-catalyzed.[3] While sodium triacetoxyborohydride reactions can generate acetic acid in situ, for a sluggish ketone, additional acid might be necessary.
-
Possible Cause 2: Slow or Incomplete Reduction
The steric bulk of the 1-oxaspiro[4.4]nonan-6-one framework can also impede the approach of the hydride reagent to the iminium ion.
-
Troubleshooting Steps:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is generally the preferred reagent for one-pot reductive aminations due to its selectivity for reducing the iminium ion over the ketone.[2][3][7] However, its reactivity might be insufficient for this hindered system.
-
Reaction Time and Temperature: Hindered substrates may require longer reaction times or elevated temperatures to achieve full conversion.[3][6]
-
Recommendation: Monitor the reaction by TLC or LC-MS. If the reaction stalls, consider increasing the temperature to 40-50 °C.
-
-
Possible Cause 3: Competing Side Reactions
Several side reactions can compete with the desired reductive amination, leading to a lower yield of the target amine.
-
Troubleshooting Steps:
-
Reduction of the Ketone: If a less selective reducing agent like sodium borohydride (NaBH₄) is used in a one-pot procedure, it can reduce the starting ketone to the corresponding alcohol.[8][13]
-
Over-alkylation: If a primary amine is used, the resulting secondary amine can react further with the ketone to form a tertiary amine.[4]
-
Mitigation: Use a slight excess of the primary amine to favor the formation of the secondary amine. Alternatively, forming the imine before adding the reducing agent can suppress the formation of the tertiary amine.[4]
-
-
Question 2: I am observing the formation of an alcohol byproduct. How can I prevent this?
The formation of 1-oxaspiro[4.4]nonan-6-ol is a clear indication that the reducing agent is reacting with the starting ketone.
Root Cause Analysis:
This side reaction is most common when using strong, non-selective reducing agents like sodium borohydride (NaBH₄) in a one-pot reaction.[8][13] While sodium triacetoxyborohydride (NaBH(OAc)₃) is selective for imines and iminium ions, it can reduce some reactive ketones, especially at elevated temperatures or with prolonged reaction times.
Preventative Measures:
-
Optimize the Reducing Agent: The choice of reducing agent is critical. The relative rates of reduction for different borohydrides are key to minimizing this side reaction.
| Reducing Agent | Selectivity for Imine/Iminium Ion | Comments |
| NaBH(OAc)₃ | High | Preferred for one-pot reactions; mild and selective.[7][14] |
| NaBH₃CN | High | Effective at pH 4-6; toxic.[6][10] |
| NaBH₄ | Low | Reduces both ketones and imines; best for two-step procedures.[12][13] |
-
Two-Step Protocol: To eliminate the possibility of ketone reduction, separate the imine formation from the reduction step.
Two-Step Reductive Amination Workflow
Protocol for Two-Step Reductive Amination:
-
Dissolve 1-oxaspiro[4.4]nonan-6-one (1.0 equiv) and the amine (1.1 equiv) in a suitable solvent (e.g., methanol or toluene).
-
If desired, add a dehydrating agent like anhydrous MgSO₄ or molecular sieves.[12]
-
Stir the mixture at room temperature until imine formation is complete (as monitored by TLC or LC-MS).
-
Cool the reaction mixture in an ice bath and add sodium borohydride (1.5 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir until the reduction is complete.
-
Proceed with standard aqueous work-up.
-
Question 3: What is the optimal solvent and pH for this reaction?
The choice of solvent and the control of pH are critical parameters that can significantly influence the rate and outcome of the reductive amination.
Solvent Selection:
For one-pot reductive aminations with sodium triacetoxyborohydride, aprotic solvents are generally preferred as NaBH(OAc)₃ is water-sensitive and can react with protic solvents like methanol.[2]
-
Recommended Solvents:
-
1,2-Dichloroethane (DCE): Often the solvent of choice for NaBH(OAc)₃ reductions.[7][14]
-
Tetrahydrofuran (THF): Another excellent aprotic solvent for this reaction.[7][14]
-
Acetonitrile (ACN): Can also be used, though sometimes with lower efficacy.[7]
-
Environmentally Friendlier Alternatives: Recent studies have shown that solvents like ethyl acetate can be effective and are more environmentally benign.[16]
-
pH Control:
The pH of the reaction medium plays a dual role: it catalyzes imine formation and affects the stability and reactivity of the borohydride reagent.
-
The Role of Acidity:
-
Imine Formation: Mildly acidic conditions (pH 4-6) promote the protonation of the carbonyl oxygen, activating it for nucleophilic attack by the amine, and also catalyze the dehydration step.[8][17]
-
Reducing Agent Stability and Activity: While NaBH₃CN is stable at acidic pH, NaBH₄ decomposes rapidly. NaBH(OAc)₃ is often used with a stoichiometric amount of acetic acid, which helps to maintain an appropriate pH for the reaction.[7]
Effect of pH on Reductive Amination
-
Experimental Protocols
Optimized One-Pot Reductive Amination of 1-Oxaspiro[4.4]nonan-6-one
This protocol is a good starting point for the reductive amination of 1-oxaspiro[4.4]nonan-6-one using sodium triacetoxyborohydride.
Materials:
-
1-Oxaspiro[4.4]nonan-6-one (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Sodium triacetoxyborohydride (1.5 equiv)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (optional, 1.0 equiv for less reactive amines)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
Procedure:
-
To a solution of 1-oxaspiro[4.4]nonan-6-one in DCE, add the amine.
-
If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (1.1 equiv) to liberate the free amine.
-
If necessary, add acetic acid at this stage.
-
Stir the mixture for 20-30 minutes at room temperature to allow for initial imine formation.
-
Add sodium triacetoxyborohydride in one portion. The reaction may be mildly exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with the chosen organic solvent (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12]
-
Purify the crude product by flash column chromatography if necessary.
References
-
Optimization of the reaction conditions for the reductive amination of aldehydes. ResearchGate. Available from: [Link]
-
Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Available from: [Link]
-
A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. Available from: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]
-
Reductive Amination. Wordpress. Available from: [Link]
-
Optimizing Reductive Amination: A Guide for Chemical Procurement. Available from: [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available from: [Link]
-
Sodium triacetoxyborohydride. Organic Chemistry Portal. Available from: [Link]
-
1-Oxaspiro[4.4]nonan-6-ones. Synthetic access via oxonium ion technology, optical resolution, and conversion into enantiopure spirocyclic alpha,beta-butenolides. PubMed. Available from: [Link]
-
1-Oxaspiro[4.4]nonan-6-ones. Synthetic Access via Oxonium Ion Technology, Optical Resolution, and Conversion into Enantiopure Spirocyclic α,β-Butenolides. ACS Publications. Available from: [Link]
-
Reductive Amination - Common Conditions. Available from: [Link]
-
Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. NIH. Available from: [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. Available from: [Link]
-
Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. PubMed Central. Available from: [Link]
-
Ways to reduce the bis amination during a reductive amination? Reddit. Available from: [Link]
-
Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. YouTube. Available from: [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. Available from: [Link]
-
Sodium cyanoborohydride and iminium reductions. Chemistry Stack Exchange. Available from: [Link]
-
Specific solvent issues with Reductive Amination/Alkylation. Wordpress. Available from: [Link]
-
Myers Chem 115. Available from: [Link]
-
Reductive amination. Wikipedia. Available from: [Link]
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. Available from: [Link]
Sources
- 1. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
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- 4. reddit.com [reddit.com]
- 5. Reductive Amination - Wordpress [reagents.acsgcipr.org]
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- 17. youtube.com [youtube.com]
Removal of unreacted ketone from 1-Oxaspiro[4.4]nonan-6-amine HCl synthesis
Technical Support Center: Synthesis of 1-Oxaspiro[4.4]nonan-6-amine HCl
A Guide to Troubleshooting and Purification
This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 1-Oxaspiro[4.4]nonan-6-amine HCl. A frequent challenge in this synthesis is the removal of unreacted 1-Oxaspiro[4.4]nonan-6-one, the ketone starting material. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address this specific purification issue.
The synthesis of 1-Oxaspiro[4.4]nonan-6-amine typically proceeds through the reductive amination of its ketone precursor, 1-Oxaspiro[4.4]nonan-6-one.[1] This common and versatile reaction involves the condensation of the ketone with an amine source, followed by the in-situ reduction of the resulting imine or enamine intermediate.[1][2] However, incomplete reaction can lead to a mixture of the desired amine and the unreacted ketone, necessitating effective purification strategies.
Caption: General workflow for the synthesis of 1-Oxaspiro[4.4]nonan-6-amine HCl via reductive amination.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common reasons for incomplete conversion of the ketone starting material?
A1: Several factors can contribute to an incomplete reaction in a reductive amination process. These include:
-
Suboptimal Reducing Agent : The choice of reducing agent is crucial. While strong reducing agents like sodium borohydride (NaBH₄) can be used, they may also prematurely reduce the starting ketone.[3] Milder reagents such as sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they selectively reduce the imine intermediate.[2][3]
-
Stoichiometry : An insufficient amount of the amine source or the reducing agent can lead to unreacted ketone. It is common to use a slight excess of the amine and the reducing agent to drive the reaction to completion.
-
Reaction Conditions : Factors like temperature, solvent, and pH can significantly impact the reaction. Imine formation is often favored under neutral or mildly acidic conditions, and the presence of water can inhibit this step. Using a dehydrating agent or a Dean-Stark trap to remove water can be beneficial.
-
Reaction Time : The reaction may not have been allowed to proceed for a sufficient amount of time. Monitoring the reaction progress is essential.
Q2: How can I effectively separate the product amine from the unreacted ketone?
A2: The most common and effective method for separating the basic amine product from the neutral ketone starting material is through an acid-base liquid-liquid extraction . This technique leverages the different solubilities of the compounds in acidic and basic aqueous solutions. The amine, being basic, will be protonated in an acidic solution to form a water-soluble salt.[4] The neutral ketone will remain in the organic layer.
For more challenging separations, other techniques can be employed:
-
Chromatography : Flash column chromatography can be used, although it may be difficult if the polarities of the ketone and amine are very similar.[5]
-
Chemical Separation : The unreacted ketone can be selectively removed by forming a water-soluble bisulfite adduct.[6][7] This method is particularly useful for aldehydes and unhindered ketones.[7]
-
Crystallization/Recrystallization : The final hydrochloride salt of the amine can often be purified by recrystallization, leaving the more soluble impurities behind.[8]
Caption: Decision workflow for purification of 1-Oxaspiro[4.4]nonan-6-amine.
Q3: Can you provide a detailed protocol for an acid-base extraction?
A3: Certainly. This protocol assumes your reaction was performed in an organic solvent that is immiscible with water (e.g., dichloromethane, ethyl acetate).
Experimental Protocol: Acid-Base Extraction
-
Initial Workup : Once the reaction is complete, quench any remaining reducing agent according to standard procedures (e.g., by the slow addition of water or a mild acid).
-
Dissolution : Ensure the crude reaction mixture is fully dissolved in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Wash : Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).
-
Extraction : Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate. The protonated amine will move to the aqueous layer, while the unreacted ketone remains in the organic layer.[4]
-
Separation : Drain the lower aqueous layer into a clean flask. To ensure complete extraction of the amine, it is advisable to wash the organic layer with fresh 1 M HCl two more times, combining all the aqueous extracts.
-
Removal of Ketone : The organic layer now contains the unreacted ketone and other non-basic impurities. This layer can be washed with brine, dried over anhydrous sodium sulfate, and concentrated to recover the starting material if desired.
-
Basification : Cool the combined acidic aqueous extracts in an ice bath. Slowly add a concentrated base (e.g., 5 M NaOH) with stirring until the solution is strongly basic (pH > 12, check with pH paper). This deprotonates the amine salt, regenerating the free amine, which will often precipitate or form an oily layer.[4]
-
Final Extraction : Extract the free amine back into an organic solvent (e.g., DCM or ethyl acetate) three times.
-
Drying and Concentration : Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the purified free amine.
-
Salt Formation : To form the hydrochloride salt, dissolve the purified amine in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same solvent or bubble anhydrous HCl gas through the solution.[9] The hydrochloride salt will typically precipitate and can be collected by filtration.
Q4: What if the unreacted ketone is still present after the initial extraction?
A4: If a standard acid-base extraction is not sufficient, you can try a chemical separation method. The formation of a bisulfite adduct is a classic technique for removing aldehydes and some ketones from organic mixtures.[6][7]
Experimental Protocol: Bisulfite Wash
-
After the initial reaction workup, dissolve the crude product in a solvent like dimethylformamide (DMF) to improve removal rates for ketones.[7]
-
Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) to the mixture and stir vigorously for several hours or overnight.
-
The bisulfite will react with the carbonyl group of the ketone to form a water-soluble adduct.
-
Add an immiscible organic solvent (like ethyl acetate) and water.
-
Separate the layers. The aqueous layer will contain the ketone-bisulfite adduct, and the organic layer will contain your amine product.
-
Proceed with the purification of the amine from the organic layer as described in the acid-base extraction protocol (steps 8-10).
Q5: How can I purify the final 1-Oxaspiro[4.4]nonan-6-amine HCl salt?
A5: If your isolated hydrochloride salt still contains impurities, recrystallization is the best method for final purification.[8] The choice of solvent is critical. You need a solvent or solvent system in which the salt has high solubility at elevated temperatures but low solubility at room temperature or below.
| Solvent/Solvent System | Comments |
| Isopropanol (IPA) | A commonly used solvent for recrystallizing amine hydrochlorides.[8] |
| Ethanol/Diethyl Ether | Dissolve the salt in a minimal amount of hot ethanol and then slowly add diethyl ether until the solution becomes cloudy. Allow to cool slowly. |
| Methanol/Acetone | Similar to the ethanol/ether system, methanol is used for initial dissolution, and acetone is the anti-solvent. |
| Acetonitrile | Can be effective for some hydrochloride salts. |
Always perform a small-scale test to find the optimal solvent system for your specific compound.
Summary of Physical Properties
Understanding the physical properties of your starting material and product can aid in developing a purification strategy.
| Compound | Molecular Formula | Molecular Weight | Predicted XlogP | Comments |
| 1-Oxaspiro[4.4]nonan-6-one | C₈H₁₂O₂ | 140.18 g/mol | 0.9 | Neutral ketone. |
| 1-Oxaspiro[4.4]nonan-6-amine | C₈H₁₅NO | 141.21 g/mol | 0.4 | Basic amine.[10] |
Data sourced from PubChem and other chemical suppliers.[1][10]
References
-
Let's Learn Chemistry. (2022, June 6). Amine and HCl - salt formation reaction [Video]. YouTube. Retrieved from [Link]
-
Paquette, L. A., & Kang, H. J. (2001). 1-Oxaspiro[4.4]nonan-6-ones. Synthetic access via oxonium ion technology, optical resolution, and conversion into enantiopure spirocyclic alpha,beta-butenolides. The Journal of Organic Chemistry, 66(8), 2828–2834. Retrieved from [Link]
-
ResearchGate. (2015, October 14). Except distillation, is there any other method (chemical or physical) to remove ketone and amine from their schiff bases? Retrieved from [Link]
-
JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]
-
Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]
-
ResearchGate. (2017, February 7). Purification of organic hydrochloride salt? Retrieved from [Link]
-
Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]
-
PubChemLite. (n.d.). 1-oxaspiro[4.4]nonan-6-amine hydrochloride (C8H15NO). Retrieved from [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Isolation (Recovery) [chem.ualberta.ca]
- 5. researchgate.net [researchgate.net]
- 6. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 7. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. PubChemLite - this compound (C8H15NO) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Recrystallization of Polar Amine Hydrochloride Salts
Welcome to the technical support center for the purification of polar amine hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of obtaining highly pure crystalline materials. As a Senior Application Scientist, I've compiled this resource based on both fundamental chemical principles and field-proven insights to help you troubleshoot common issues and optimize your recrystallization protocols.
Troubleshooting Guide: From Oils to Crystals
The purification of polar amine hydrochloride salts by recrystallization can be a nuanced process. Success hinges on a thorough understanding of your compound's properties and the solvent system you employ. This guide will walk you through common challenges and their solutions.
The Primary Challenge: Solvent Selection
The most critical factor in a successful recrystallization is the choice of solvent. For polar amine hydrochloride salts, the ideal solvent should exhibit high solubility for the salt at elevated temperatures and low solubility at lower temperatures.[1][2][3] Finding a single solvent with these properties can be difficult due to the high polarity and ionic nature of these salts.
To aid in your decision-making, the following flowchart outlines a systematic approach to selecting an appropriate solvent system.
Caption: A decision tree for selecting a recrystallization solvent system.
Q1: My compound "oils out" instead of crystallizing. What's happening and how can I fix it?
A1: "Oiling out" occurs when the dissolved solute separates from the solution as a liquid phase rather than a solid crystalline phase.[4] This is a common issue with polar compounds, especially when the solution is highly supersaturated or when the melting point of the compound is lower than the boiling point of the solvent.[5][6] The resulting oil is often a good solvent for impurities, which can become trapped upon solidification, defeating the purpose of recrystallization.[7]
Troubleshooting Steps:
-
Reduce Supersaturation:
-
Slower Cooling: Allow the solution to cool to room temperature slowly before moving it to an ice bath. Rapid cooling can cause the compound to come out of solution too quickly, leading to oil formation.[5][6][8]
-
Add More Solvent: Your solution might be too concentrated. Re-heat the mixture and add a small amount of additional hot solvent to decrease the supersaturation.[6]
-
-
Use a Seed Crystal: Introducing a small, pure crystal of your compound can provide a template for crystal growth and bypass the formation of an oil.[4][6][9] Add the seed crystal when the solution is slightly cooled but not yet supersaturated.
-
Change the Solvent System:
-
If you are using a single solvent, consider a mixed-solvent system. Dissolve your compound in a "good" solvent (one in which it is highly soluble) and then slowly add a miscible "anti-solvent" (one in which it is poorly soluble) until the solution becomes slightly cloudy.[5] Then, add a few drops of the "good" solvent to redissolve the solid and allow it to cool slowly.
-
For many amine hydrochlorides, a combination of an alcohol (like isopropanol or ethanol) and an ether (like diethyl ether) or a hydrocarbon (like hexane) works well.[10][11]
-
Q2: No crystals are forming, even after cooling in an ice bath. What should I do?
A2: The absence of crystal formation usually indicates that the solution is not sufficiently supersaturated.[6]
Troubleshooting Steps:
-
Induce Crystallization:
-
Increase Concentration:
-
Evaporation: If you suspect too much solvent was added, gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound.[3][6] Be careful not to boil it to dryness. Once you see some crystal formation in the hot solution, you have likely reached a good concentration.
-
-
Lower the Temperature Further: If using a standard ice bath (0 °C), consider a colder bath, such as a dry ice/acetone slurry, but be mindful of the freezing point of your solvent.
Q3: My crystals form too quickly and appear as a fine powder. Are they pure?
A3: Rapid crystallization, often referred to as "crashing out," can trap impurities within the crystal lattice, leading to a less pure product.[3][6] The goal is to grow crystals slowly to allow for the selective incorporation of only the desired molecules.
Troubleshooting Steps:
-
Use More Solvent: Re-dissolve the solid in the same solvent, but this time use a slightly larger volume. This will keep the compound in solution for a longer period during cooling, promoting slower crystal growth.[6]
-
Insulate the Flask: Slow down the cooling rate by insulating your flask. You can do this by placing it in a beaker of hot water and allowing both to cool to room temperature together, or by wrapping the flask in glass wool or paper towels.[7]
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for recrystallizing polar amine hydrochloride salts?
A1: Good starting points are polar protic solvents. Isopropanol (IPA) is often a good first choice as many hydrochloride salts are soluble in hot IPA but less so when cold.[11] Ethanol and methanol are also commonly used, though some salts may be too soluble in methanol even at low temperatures.[11][12] Water can be an excellent solvent for highly polar salts, often resulting in very pure crystals, but it can be difficult to remove completely.[10][13][14]
Q2: When should I use a mixed-solvent system?
A2: A mixed-solvent system is ideal when you cannot find a single solvent that provides the desired solubility profile.[5] This is often the case for amine hydrochlorides that are either too soluble in all common polar solvents or insoluble in everything. A common strategy is to dissolve the salt in a minimal amount of a polar solvent like ethanol or methanol and then add a less polar anti-solvent like diethyl ether, ethyl acetate, or hexane until turbidity is observed.[10][11]
Q3: How can I prevent my hygroscopic hydrochloride salt from absorbing water during recrystallization?
A3: If your salt is particularly hygroscopic, it's crucial to use anhydrous solvents and protect your experiment from atmospheric moisture. Consider performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) and using a drying tube on your condenser and receiving flask.
Q4: Can I use a pH adjustment to aid in recrystallization?
A4: While pH adjustment is a powerful tool for purification, it technically constitutes a crystallization rather than a recrystallization if the chemical form of the compound is changed.[15] For example, you could dissolve the hydrochloride salt in water, basify the solution to precipitate the free amine, and then recrystallize the free amine from an organic solvent.[16] This can be an effective purification strategy if direct recrystallization of the salt is problematic.
Protocols & Data
Protocol 1: Single-Solvent Recrystallization of a Primary Amine Hydrochloride
-
Dissolution: In an Erlenmeyer flask, add the crude amine hydrochloride salt. Add a small volume of isopropanol (IPA) and a boiling chip.
-
Heating: Heat the mixture to a gentle boil on a hot plate while stirring.
-
Solvent Addition: Continue adding small portions of hot IPA until the solid just dissolves. Avoid adding a large excess of solvent.[3][17]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Crystallization: Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize yield.[3]
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold IPA.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Mixed-Solvent (Anti-Solvent) Recrystallization
-
Dissolution: Dissolve the crude amine hydrochloride salt in a minimal amount of a "good" solvent (e.g., ethanol) at room temperature or with gentle heating.
-
Anti-Solvent Addition: Slowly add a miscible "anti-solvent" (e.g., diethyl ether) dropwise with stirring until the solution becomes persistently cloudy.[2][18][19]
-
Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. If no crystals form, you can try refrigerating the solution.
-
Isolation and Drying: Collect and dry the crystals as described in Protocol 1, washing with a solvent mixture enriched in the anti-solvent.
Comparative Solvent Systems for Polar Amine Hydrochloride Salts
| Solvent System (Primary/Anti-Solvent) | Typical Characteristics & Use Cases | Potential Issues |
| Isopropanol (IPA) | Good general-purpose solvent for many HCl salts. Favorable solubility curve for cooling recrystallization. | May not be a strong enough solvent for very polar salts. |
| Ethanol (EtOH) | Similar to IPA but can be a stronger solvent.[11] | Many HCl salts are highly soluble, potentially leading to low recovery.[11] |
| Methanol (MeOH) | A very strong polar solvent. Useful for salts that are insoluble in other alcohols.[12] | Often too good of a solvent, making it difficult to get crystals to form. |
| Water | Excellent for very polar, water-soluble salts. Can produce high-purity crystals.[13][14] | Difficult to remove all water from the final product; may require high vacuum and heat. |
| Ethanol / Diethyl Ether | A classic mixed-solvent system. Diethyl ether acts as an effective anti-solvent.[10][11] | Diethyl ether is highly flammable and volatile. |
| Methanol / Dichloromethane (DCM) | Useful for compounds that are highly soluble in methanol. | DCM is a chlorinated solvent with associated health and environmental concerns. |
| Isopropanol / Hexane | Good for less polar amine hydrochlorides where a non-polar anti-solvent is needed. | Potential for oiling out if the polarity difference is too great. |
References
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Google Patents. (2020). CN111632400B - Recrystallization purification method of enamine salt.
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
ResearchGate. (2022). Antisolvent Crystallization as an Alternative to Evaporative Crystallization for the Production of Sodium Chloride. Retrieved from [Link]
-
Chemistry For Everyone. (2023, August 25). How Can Ammonium Chloride Be Purified? [Video]. YouTube. Retrieved from [Link]
-
Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]
- Google Patents. (2006). WO2006045795A2 - Processes involving the use of antisolvent crystallization.
-
University of Alberta, Department of Chemistry. (n.d.). Isolation (Recovery). Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2022). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]
-
ResearchGate. (2018, April 10). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?. Retrieved from [Link]
-
ResearchGate. (2020, December 1). How to purify metal complexes from ammonium salts?. Retrieved from [Link]
-
Reddit. (2018, August 3). Problem with hydrochloride salt formation/isolation. r/chemistry. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2022). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. Retrieved from [Link]
-
MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. Retrieved from [Link]
-
YouTube. (2015, December 30). Preparation and crystallization of Ammonium Chloride. Retrieved from [Link]
-
Harvard University, Department of Chemistry and Chemical Biology. (n.d.). Crystallization Solvents. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2018, January 10). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. Retrieved from [Link]
- Google Patents. (2007). EP2436381A1 - Crystallization of hydrohalides of pharmaceutical compounds.
-
Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]
-
Vassar College. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Liberty University. (2021). Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. Retrieved from [Link]
-
PubMed Central. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Retrieved from [Link]
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Technical Support Center: Column Chromatography Purification of Spirocyclic Amines
Welcome to the technical support center for the purification of spirocyclic amines using column chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting tips, and answers to frequently asked questions. As Senior Application Scientists, we have compiled this information based on established principles and extensive laboratory experience to help you navigate the complexities of purifying these valuable compounds.
Spirocyclic amines are a class of organic compounds containing a spiro atom, which is a single atom that is part of two different rings. These structures are of significant interest in medicinal chemistry and drug discovery due to their unique three-dimensional conformations, which can lead to improved pharmacological properties.[1] However, the purification of these basic compounds by column chromatography can present several challenges.[2][3] This guide will address these challenges and provide practical solutions.
Troubleshooting Guide
This section addresses specific issues you may encounter during the column chromatography purification of spirocyclic amines.
Issue 1: Poor Separation or Co-elution of Compounds
You observe that your spirocyclic amine is not separating well from impurities, or multiple components are eluting together.
Possible Causes:
-
Inappropriate Mobile Phase Polarity: The solvent system may be too polar, causing all compounds to move too quickly down the column, or not polar enough, resulting in poor elution.
-
Incorrect Stationary Phase: The chosen stationary phase may not have the right selectivity for your specific mixture.
-
Overloading the Column: Applying too much sample to the column can lead to broad peaks and poor separation.[4]
Solutions:
-
Optimize the Mobile Phase:
-
Systematic Screening: Begin with a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[5] Run Thin Layer Chromatography (TLC) with varying ratios of these solvents to find a system that gives good separation (Rf values between 0.2 and 0.5 for your target compound).
-
Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution can be employed.[6] This involves gradually increasing the polarity of the mobile phase during the chromatography run.[7]
-
Alternative Solvents: For very polar spirocyclic amines, a more polar solvent system like dichloromethane (DCM) and methanol (MeOH) might be necessary.[2]
-
-
Select the Appropriate Stationary Phase:
-
Normal Phase Chromatography: Standard silica gel is the most common stationary phase.[8] However, its acidic nature can cause issues with basic amines.[2]
-
Amine-Functionalized Silica: Using an amine-functionalized silica gel can neutralize the acidic sites on the silica surface, leading to improved peak shape and separation of basic compounds.[9]
-
Alumina: Alumina is another option for the purification of amines and can be less acidic than silica gel.[7]
-
Reversed-Phase Chromatography: For highly polar spirocyclic amines, reversed-phase chromatography using a C18 stationary phase with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be effective.[10]
-
-
Proper Sample Loading:
-
Rule of Thumb: As a general guideline, the amount of sample loaded should be about 1-5% of the weight of the stationary phase.
-
Dry Loading: For samples that are not very soluble in the initial mobile phase, dry loading can improve resolution. This involves pre-adsorbing the sample onto a small amount of silica gel or Celite before loading it onto the column.[11]
-
Issue 2: Peak Tailing
The peaks on your chromatogram are asymmetrical, with a "tail" extending from the back of the peak.
Possible Causes:
-
Strong Interaction with Stationary Phase: The basic nitrogen atom of the spirocyclic amine can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing.[12][13]
-
Secondary Retention Mechanisms: Besides the primary separation mechanism, other interactions can occur between your compound and the stationary phase.[12]
Solutions:
-
Mobile Phase Additives:
-
Triethylamine (TEA) or Ammonia: Adding a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the mobile phase can help to saturate the acidic sites on the silica gel, reducing the strong interaction with your spirocyclic amine and improving peak shape.[2][3]
-
pH Control: For reversed-phase chromatography, adjusting the pH of the mobile phase can be crucial. For basic compounds, working at a higher pH can neutralize the amine, leading to better retention and peak shape.[3][14]
-
-
Alternative Stationary Phases:
-
As mentioned previously, using amine-functionalized silica or alumina can significantly reduce peak tailing for basic compounds.[9]
-
Issue 3: No Compound Eluting from the Column
You have been running the column for an extended period, but your spirocyclic amine is not eluting.
Possible Causes:
-
Compound is Too Polar: The mobile phase may not be polar enough to elute your highly polar compound.
-
Irreversible Adsorption: Your compound may be irreversibly binding to the stationary phase.
-
Compound Decomposition: The spirocyclic amine may be unstable on the acidic silica gel and is decomposing.[7]
Solutions:
-
Increase Mobile Phase Polarity: Gradually increase the percentage of the more polar solvent in your mobile phase. If you are using a hexane/ethyl acetate system, you can switch to a more polar system like DCM/MeOH.[15]
-
Flush the Column: If you suspect irreversible binding, you can try flushing the column with a very polar solvent like methanol or a mixture of methanol and a small amount of acetic acid to protonate the amine and release it from the silica.
-
Test for Compound Stability: Before running a large-scale column, it is advisable to test the stability of your compound on silica gel using a TLC plate. Spot your compound on a TLC plate and let it sit for a few hours before eluting. If you see streaking or the appearance of new spots, your compound may be decomposing.[7] In this case, using a less acidic stationary phase like alumina or an amine-functionalized silica is recommended.[7][9]
Troubleshooting Decision Workflow
Caption: A decision tree for troubleshooting common column chromatography issues.
Frequently Asked Questions (FAQs)
Q1: What is the best way to develop a method for purifying a new spirocyclic amine?
A1: The best approach is to start with Thin Layer Chromatography (TLC).[10] TLC is a rapid and inexpensive way to screen different stationary phases and mobile phase systems.[8] Start with a standard silica gel plate and a hexane/ethyl acetate solvent system. If you observe significant tailing, try adding a small amount of triethylamine to the mobile phase. If your compound is very polar and does not move from the baseline, switch to a more polar solvent system like DCM/MeOH. You can also test alumina and amine-functionalized silica TLC plates to see if they provide better results.[9] The goal is to find a system that gives your target compound an Rf value of approximately 0.3 and good separation from impurities.
Q2: How do I choose between normal-phase and reversed-phase chromatography for my spirocyclic amine?
A2: The choice depends on the polarity of your compound.
-
Normal-Phase (e.g., silica gel, alumina): This is generally suitable for less polar to moderately polar spirocyclic amines.[11] It is often the first choice due to its lower cost and wider applicability.
-
Reversed-Phase (e.g., C18): This is ideal for highly polar and water-soluble spirocyclic amines that are not well-retained on normal-phase columns.[10]
Q3: What is the role of the pKa of my spirocyclic amine in its purification?
A3: The pKa of your spirocyclic amine is a measure of its basicity.[16][17] A higher pKa indicates a stronger base.[16] This is important because stronger bases will interact more strongly with the acidic silanol groups on silica gel, leading to peak tailing and potential decomposition.[2][12] Knowing the pKa can help you decide if you need to use a mobile phase modifier or an alternative stationary phase. For example, if your amine has a high pKa, you should consider using an amine-functionalized silica column from the outset.[9]
Q4: Can I use a gradient elution for the purification of spirocyclic amines?
A4: Yes, gradient elution is a very effective technique, especially for complex mixtures with components of widely varying polarities.[6] A gradient allows you to start with a less polar mobile phase to elute non-polar impurities and then gradually increase the polarity to elute your more polar spirocyclic amine, often resulting in sharper peaks and better separation.
Experimental Protocols
Protocol 1: Slurry Packing a Silica Gel Column
-
Prepare the Column: Secure a glass chromatography column vertically to a retort stand. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare the Slurry: In a beaker, weigh out the required amount of silica gel (typically 50-100 times the weight of your crude sample). Add the initial, least polar mobile phase to the silica gel to create a slurry. Stir gently with a glass rod to remove any air bubbles.
-
Pack the Column: Pour the slurry into the column in one continuous motion. Use a funnel to help guide the slurry.
-
Settle the Packing: Gently tap the side of the column to help the silica gel settle into a uniform bed. Open the stopcock at the bottom of the column and allow the excess solvent to drain until it is just above the level of the silica.
-
Apply Pressure (Optional but Recommended for Flash Chromatography): Apply gentle air pressure to the top of the column to further compact the silica gel bed.[11] Be careful not to let the column run dry.
-
Add a Protective Layer: Once the silica gel has settled, add a thin layer of sand on top of the silica bed to prevent it from being disturbed during sample and solvent addition.
-
Equilibrate the Column: Run 2-3 column volumes of the initial mobile phase through the packed column to ensure it is fully equilibrated before loading your sample.
Protocol 2: Performing a Gradient Elution
-
Prepare Solvent System: Prepare two stock solutions: Solvent A (the less polar solvent, e.g., hexane) and Solvent B (the more polar solvent, e.g., ethyl acetate).
-
Load the Sample: Dissolve your crude spirocyclic amine mixture in a minimal amount of the initial mobile phase (or a suitable solvent) and carefully load it onto the top of the column.
-
Start the Elution: Begin eluting with 100% Solvent A (or a low percentage of Solvent B in A).
-
Gradually Increase Polarity: As the chromatography progresses, gradually increase the percentage of Solvent B in the mobile phase. This can be done in a stepwise or linear fashion. For example, you might start with 5% B in A, then move to 10% B, 20% B, and so on.
-
Monitor the Elution: Collect fractions and monitor the elution of your compounds using TLC.
-
Isolate the Product: Once your target spirocyclic amine has eluted, you can stop the gradient or flush the column with a high concentration of Solvent B to elute any remaining highly polar impurities.
Data Presentation: Mobile Phase Selection Guide
| Polarity of Spirocyclic Amine | Recommended Stationary Phase | Typical Mobile Phase System | Additives |
| Low to Moderate | Silica Gel | Hexane/Ethyl Acetate | 0.1-1% Triethylamine |
| Moderate to High | Silica Gel or Alumina | Dichloromethane/Methanol | 0.1-1% Ammonia |
| High (Water Soluble) | Reversed-Phase (C18) | Water/Acetonitrile or Water/Methanol | 0.1% Formic Acid or Ammonium Hydroxide (for pH adjustment) |
| Basic (Prone to Tailing) | Amine-Functionalized Silica | Hexane/Ethyl Acetate or Dichloromethane/Methanol | None usually required |
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]
-
Khan Academy. Column chromatography. Available from: [Link]
-
Phenomenex. GC Tech Tip: Peak Shape Problems - Tailing Peaks. Available from: [Link]
-
Reddit. troubleshooting column chromatography : r/chemistry. Available from: [Link]
-
Biotage. Is there an easy way to purify organic amines?. Available from: [Link]
-
G-M-I, Inc. Challenges in HPLC Technology and Potential Solutions. Available from: [Link]
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. Available from: [Link]
-
Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Available from: [Link]
-
Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase. Available from: [Link]
-
Teledyne ISCO. RediSep C-18 reversed phase column Purification of primary amines. Available from: [Link]
-
LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Available from: [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]
-
ACS Publications. Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide | Organic Letters. Available from: [Link]
-
ResearchGate. (PDF) Organic amine flash purification using a novel stationary phase. Available from: [Link]
-
PubMed. One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones. Available from: [Link]
-
ResearchGate. Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases | Request PDF. Available from: [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. Available from: [Link]
-
Chrom Tech, Inc. Tackling Common Challenges in Chromatography. Available from: [Link]
-
Biotage. When should I use an amine-bonded silica for flash chromatography?. Available from: [Link]
-
NIH. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Available from: [Link]
- Google Patents. EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography.
-
Phenomenex. How to Reduce Peak Tailing in HPLC?. Available from: [Link]
-
LCGC International. Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. Available from: [Link]
-
alwsci. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available from: [Link]
-
NIH. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Available from: [Link]
-
RSC Publishing. Oxa-spirocycles: synthesis, properties and applications. Available from: [Link]
-
Master Organic Chemistry. Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Available from: [Link]
-
ResearchGate. Tailing peak shape of tertiary amines in RP C18 LCMS analysis?. Available from: [Link]
-
ResearchGate. The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. Available from: [Link]
-
Chromatography Forum. HPLC conditions for basic compound? [December 19, 2002]. Available from: [Link]
-
Restek.[11] What do Chromatograms tell us? Tailing peaks due to Aggressive Matrix: Destruction of column inlet section: Amine – Water samples. Available from: [Link]
-
PubMed. Determination of the dissociation constants (pKa) of secondary and tertiary amines in organic media by capillary electrophoresis and their role in the electrophoretic mobility order inversion. Available from: [Link]
-
Drug Discovery. Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Available from: [Link]
-
LCGC International. Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods. Available from: [Link]
Sources
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- 3. biotage.com [biotage.com]
- 4. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
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- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing the Synthesis of 1-Oxaspiro[4.4]nonan-6-amine
Welcome to the dedicated technical support center for the synthesis of 1-Oxaspiro[4.4]nonan-6-amine. This resource is designed to provide researchers, medicinal chemists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our goal is to empower you with the scientific rationale behind experimental choices, enabling you to overcome common hurdles and optimize your reaction conditions for higher yields and purity.
The synthesis of 1-Oxaspiro[4.4]nonan-6-amine, a valuable spirocyclic amine scaffold in medicinal chemistry, primarily proceeds through the reductive amination of its ketone precursor, 1-Oxaspiro[4.4]nonan-6-one.[1] This guide will focus on optimizing this critical transformation.
Troubleshooting Guide: Reductive Amination of 1-Oxaspiro[4.4]nonan-6-one
This section addresses specific issues you may encounter during the reductive amination of the sterically hindered 1-Oxaspiro[4.4]nonan-6-one to the desired primary amine.
Problem 1: Low to No Conversion of the Starting Ketone
You observe a significant amount of unreacted 1-Oxaspiro[4.4]nonan-6-one in your reaction mixture by TLC or LC-MS analysis.
-
Question: My reaction has stalled, and the starting ketone is not being consumed. What are the likely causes, and how can I drive the reaction to completion?
-
Answer: Low or no conversion in the reductive amination of a hindered ketone like 1-Oxaspiro[4.4]nonan-6-one is a common challenge. The primary bottleneck is often the formation of the imine intermediate, which is in equilibrium with the starting materials.[2] The steric hindrance around the carbonyl group can disfavor the initial nucleophilic attack by the ammonia source.
Potential Causes & Solutions:
-
Inefficient Imine Formation: The equilibrium may lie heavily on the side of the starting ketone and ammonia source.
-
Solution A: Increase the Concentration of the Amine Source. Using a large excess of the ammonia source, such as ammonium acetate, can help push the equilibrium towards the imine.[3] A 5-10 fold excess is a good starting point.
-
Solution B: Add a Dehydrating Agent. The formation of the imine releases water, and its removal can drive the reaction forward. The use of molecular sieves (3Å or 4Å) can be effective.
-
Solution C: Introduce a Mild Acid Catalyst. Acetic acid is commonly used to catalyze imine formation.[3] It protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. Typically, it is used in stoichiometric amounts or as a co-solvent.
-
-
Insufficient Reducing Agent Activity: The chosen reducing agent may not be sufficiently reactive under your current conditions.
-
Solution: Choice of Reducing Agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for reductive aminations of ketones due to its mildness and selectivity for the iminium ion over the ketone.[4] If using NaBH(OAc)₃, ensure it is of good quality and handled under anhydrous conditions as it is moisture-sensitive.
-
Experimental Protocol Adjustment: Consider a stepwise approach where you first focus on forming the imine and then introduce the reducing agent. You can monitor the imine formation by TLC or ¹H NMR before proceeding with the reduction.
-
Problem 2: Formation of Side Products
Your TLC or LC-MS analysis shows the formation of significant impurities alongside the desired product.
-
Question: I am observing multiple spots on my TLC plate, and the yield of my desired amine is low. What are the likely side products, and how can I suppress their formation?
-
Answer: Side product formation in this reductive amination can arise from several pathways. Identifying the nature of the impurities is key to mitigating them.
Common Side Products and Mitigation Strategies:
-
Over-alkylation (Formation of the Secondary Amine): The primary amine product is nucleophilic and can react with another molecule of the starting ketone to form a secondary amine.
-
Causality: This is more prevalent when the concentration of the primary amine product becomes significant relative to the ammonia source.
-
Mitigation:
-
Use a large excess of the ammonia source (e.g., ammonium acetate). This ensures that the ketone is more likely to react with ammonia than the product amine.[3]
-
Slow addition of the reducing agent. This keeps the concentration of the primary amine product low throughout the reaction.
-
Lower the reaction temperature. This can help to disfavor the slower over-alkylation reaction.
-
-
-
Alcohol Byproduct (1-Oxaspiro[4.4]nonan-6-ol): The starting ketone is reduced to the corresponding alcohol.
-
Causality: This occurs if the reducing agent is too reactive and not selective for the imine/iminium ion. While NaBH(OAc)₃ is generally selective, this can be an issue with stronger reducing agents like sodium borohydride (NaBH₄) if the imine formation is slow.
-
Mitigation:
-
Use a selective reducing agent like NaBH(OAc)₃.
-
Ensure efficient imine formation before or concurrently with the reduction. The presence of a mild acid like acetic acid can favor the formation of the more readily reduced iminium ion.
-
-
-
Hydrolysis of the Imine Intermediate: If water is present and the reaction conditions are not optimized, the imine intermediate can hydrolyze back to the starting ketone.
-
Causality: The imine formation is a reversible process.[2]
-
Mitigation:
-
Use anhydrous solvents and reagents.
-
Employ a dehydrating agent like molecular sieves.
-
-
-
Troubleshooting Workflow Diagram:
Caption: A troubleshooting workflow for low yields in the synthesis.
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended ammonia source for this reaction?
-
A1: Ammonium acetate is a convenient and commonly used source of ammonia for reductive aminations.[3] It also provides the acetate anion which can buffer the reaction and the ammonium ion which can participate in the reaction.
-
-
Q2: Which reducing agent is best for this synthesis?
-
A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended for the reductive amination of ketones.[4] It is milder and more selective than sodium borohydride, reducing the iminium ion intermediate much faster than the starting ketone, thus minimizing the formation of the alcohol byproduct.
-
-
Q3: What are the optimal solvent and temperature conditions?
-
A3: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reactions using NaBH(OAc)₃.[4] The reaction is typically run at room temperature. For particularly hindered ketones, gentle heating (e.g., 40-50 °C) may be beneficial, but this should be monitored carefully to avoid side reactions.
-
-
Q4: How can I effectively monitor the progress of the reaction?
-
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system (e.g., ethyl acetate/hexanes with a small amount of triethylamine to prevent streaking of the amine product) should be developed. You should spot the starting ketone, the reaction mixture, and a co-spot of the two. The disappearance of the starting ketone spot and the appearance of a new, more polar product spot indicate reaction progress.
-
-
Q5: What is the best procedure for working up the reaction and purifying the final product?
-
A5:
-
Quench: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize the acid and decompose any remaining reducing agent.
-
Extraction: Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.
-
Acid-Base Extraction (for purification):
-
Combine the organic layers and extract with dilute aqueous HCl (e.g., 1 M). The basic amine product will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Separate the aqueous layer, cool it in an ice bath, and then basify with a strong base (e.g., 2 M NaOH) to a pH > 10.
-
Extract the deprotonated "free" amine back into an organic solvent.
-
-
Drying and Concentration: Dry the organic layer containing the purified amine over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography (if necessary): If further purification is needed, column chromatography on silica gel can be performed. To prevent the polar amine from streaking, the silica gel can be pre-treated with triethylamine, or a small percentage of triethylamine can be added to the eluent.
-
-
Experimental Protocol: Synthesis of 1-Oxaspiro[4.4]nonan-6-amine
This protocol is a representative procedure for the reductive amination of a hindered cyclic ketone and can be adapted for the synthesis of 1-Oxaspiro[4.4]nonan-6-amine.
Materials:
-
1-Oxaspiro[4.4]nonan-6-one
-
Ammonium acetate (NH₄OAc)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic acid (AcOH)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
2 M Sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1-Oxaspiro[4.4]nonan-6-one (1.0 eq) in anhydrous DCM, add ammonium acetate (5.0-10.0 eq) and acetic acid (1.0-2.0 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers and proceed with the acid-base extraction work-up as described in FAQ Q5 for purification.
Quantitative Data Summary:
| Reagent | Molar Ratio (eq) | Notes |
| 1-Oxaspiro[4.4]nonan-6-one | 1.0 | Starting material |
| Ammonium acetate | 5.0 - 10.0 | Ammonia source; large excess to favor imine formation |
| Acetic acid | 1.0 - 2.0 | Catalyst for imine formation |
| Sodium triacetoxyborohydride | 1.5 - 2.0 | Mild and selective reducing agent |
References
-
Myers, A. G. Reductive Amination. [Link]
-
Borch, R. F.; Bernstein, M. D.; Durst, H. D. The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society 1971 , 93 (12), 2897–2904. [Link]
-
Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry 1996 , 61 (11), 3849–3862. [Link]
-
Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]
-
Wikipedia. Reductive amination. [Link]
Sources
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Technical Support Center: Synthesis of 1-Oxaspiro[4.4]nonan-6-amine hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis of 1-Oxaspiro[4.4]nonan-6-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for side reactions and answers to frequently encountered questions during the synthesis of this valuable spirocyclic building block. The unique conformational rigidity of spirocycles makes them privileged scaffolds in medicinal chemistry, but their synthesis can present unique challenges.[1][2]
This document provides editorial insights based on established chemical principles to help you navigate potential synthetic hurdles, optimize your reaction conditions, and ensure the integrity of your final compound.
Overview of the Primary Synthetic Pathway
The most common and efficient synthesis of this compound is typically a two-step process starting from the key intermediate, 1-Oxaspiro[4.4]nonan-6-one. This ketone is then converted to the target amine via reductive amination, followed by salt formation.
Caption: General synthetic route for 1-Oxaspiro[4.4]nonan-6-amine HCl.
Troubleshooting Guide: Side Reactions & Optimization
This section addresses specific experimental problems in a question-and-answer format, focusing on the underlying chemical causes and providing actionable solutions.
Issue 1: Low Yield and Impurities in the Synthesis of the Ketone Precursor (1-Oxaspiro[4.4]nonan-6-one)
Question: My reaction to form 1-Oxaspiro[4.4]nonan-6-one from cyclobutanone is low-yielding, and I'm observing several unexpected spots on my TLC plate. What could be the cause?
Answer: Low yields in the formation of the spirocyclic ketone precursor typically stem from issues in the acid-induced rearrangement step.[1][3] The carbocation intermediate is prone to side reactions if not carefully controlled.
Potential Causes & Solutions:
-
Cause A: Incomplete Rearrangement or Reversion
-
Explanation: The acid-catalyzed rearrangement of the initial carbinol adduct is an equilibrium-driven process. Insufficient acid strength or concentration, or non-optimal temperatures, can lead to incomplete conversion, leaving the carbinol intermediate as a major impurity.
-
Troubleshooting Protocol:
-
Catalyst Screening: Ensure the acid catalyst is appropriate. While Brønsted acids are common, consider screening Lewis acids (e.g., BF₃·OEt₂) which can promote more efficient cyclization.
-
Temperature Control: Monitor the reaction temperature closely. Run the reaction at a low temperature initially (e.g., 0 °C to RT) and analyze aliquots over time to find the optimal balance between reaction rate and byproduct formation.
-
Water Scavenging: The presence of water can quench the acid catalyst and interfere with the oxonium ion formation. Ensure all reagents and solvents are anhydrous.
-
-
-
Cause B: Formation of Isomeric Byproducts
-
Explanation: The key rearrangement proceeds through a carbocation. This intermediate can potentially undergo undesired rearrangements, such as ring expansion or hydride shifts, leading to the formation of structurally isomeric ketones that can be difficult to separate from the desired product.
-
Troubleshooting Protocol:
-
Characterize Byproducts: Isolate the major byproduct by column chromatography and characterize it using ¹H NMR, ¹³C NMR, and mass spectrometry to understand its structure. This information is critical for diagnosing the specific side reaction pathway.
-
Modify Reaction Conditions: A change in solvent polarity or acid catalyst can influence the stability of the transition states, thereby altering the product distribution.[4] For instance, switching from a protic to an aprotic solvent can sometimes suppress alternative rearrangement pathways.
-
-
Issue 2: Byproduct Formation During Reductive Amination
Question: The conversion of 1-Oxaspiro[4.4]nonan-6-one to the amine is not clean. My crude NMR shows unreacted starting material and a significant peak corresponding to an alcohol. How can I improve this step?
Answer: This is a classic issue in reductive amination. The problem arises from the competition between two parallel reaction pathways: the desired imine formation/reduction and the direct reduction of the ketone carbonyl. The choice of reducing agent and control of reaction pH are paramount.
Caption: Competing pathways in the reductive amination of the spiroketone.
Potential Causes & Solutions:
-
Cause A: Direct Reduction of the Ketone
-
Explanation: Highly reactive reducing agents like sodium borohydride (NaBH₄) can rapidly reduce the ketone carbonyl before it has a chance to form the imine intermediate with the ammonia source. This results in the formation of 1-Oxaspiro[4.4]nonan-6-ol.
-
Troubleshooting Protocol:
-
Use a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this reason.[1] It is a milder reducing agent that is more selective for the protonated imine intermediate over the ketone carbonyl, thus minimizing alcohol formation.
-
Control Reagent Addition: Add the reducing agent portion-wise to the mixture of the ketone and the ammonium salt. This maintains a low instantaneous concentration of the hydride, favoring the reduction of the imine as it is formed.
-
pH Control: The reaction is typically buffered with acetic acid. The pH should be weakly acidic (around 5-6) to facilitate imine formation without promoting side reactions or degrading the reducing agent.
-
-
-
Cause B: Incomplete Reaction
-
Explanation: Unreacted ketone in the final mixture indicates that the reaction has not gone to completion. This can be due to deactivated reagents, insufficient reaction time, or suboptimal stoichiometry.
-
Troubleshooting Protocol:
-
Verify Reagent Quality: Ensure the NaBH(OAc)₃ is fresh and has been stored under anhydrous conditions. Use a fresh bottle of the ammonium salt (e.g., ammonium acetate).
-
Monitor Reaction Progress: Use TLC or LC-MS to monitor the disappearance of the ketone starting material. Do not proceed with the workup until the ketone is fully consumed.
-
Stoichiometry: A slight excess of the ammonium salt and reducing agent (e.g., 1.5-2.0 equivalents of each) may be required to drive the reaction to completion.[4]
-
-
Summary of Common Side Products
| Side Product | Chemical Name | Likely Cause | Key Analytical Signature (Expected) |
| Byproduct 1 | 1-Oxaspiro[4.4]nonan-6-ol | Direct reduction of ketone | MS: M+H ion at m/z 143. ¹H NMR: Appearance of a new carbinol proton (CH-OH) signal. |
| Byproduct 2 | Carbinol Intermediate | Incomplete rearrangement | MS: M+H ion at m/z 155. ¹H NMR: Presence of signals corresponding to the dihydrofuran moiety. |
| Byproduct 3 | Di-alkylated Amine | Reaction of product with leftover ketone | MS: High molecular weight ion, e.g., M+H at m/z 266. Difficult to detect in crude NMR. |
Frequently Asked Questions (FAQs)
Q1: How can I control the diastereoselectivity of the final amine product?
A1: The reductive amination can produce a mixture of diastereomers (endo and exo amine). The ratio is influenced by the steric hindrance around the imine intermediate. Bulky reducing agents may preferentially attack from the less hindered face, leading to higher selectivity. Screening different reducing agents (e.g., sodium cyanoborohydride) or changing the solvent can influence the diastereomeric ratio.[4] For definitive control, chiral catalysts or auxiliaries may be necessary, though this significantly increases synthetic complexity.
Q2: What is the best method for monitoring these reactions?
A2: A combination of techniques is ideal.
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of starting materials (ketone) and the appearance of products. Use a combination of stains (e.g., KMnO₄ for the alcohol byproduct, ninhydrin for the amine product).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for this synthesis. It allows you to track the masses of the starting material, desired product, and key byproducts (like the alcohol) simultaneously, providing a clear picture of the reaction progress and purity.
Q3: My final hydrochloride salt is an oil and won't crystallize. What should I do?
A3: This is a common issue with amine salts.
-
Ensure Anhydrous Conditions: The presence of water can prevent crystallization. Use an anhydrous source of HCl, such as a solution in dry diethyl ether or 1,4-dioxane, and perform the precipitation in an anhydrous solvent.
-
Solvent Screening: Try different solvent systems for precipitation/crystallization. A common technique is to dissolve the free base in a minimal amount of a polar solvent (like isopropanol or ethanol) and add the HCl solution, followed by the addition of a non-polar co-solvent (like diethyl ether or hexanes) until turbidity is observed.
-
Purification of the Free Base: If the salt remains oily, it may be due to impurities. Purify the free base amine by column chromatography first, then attempt the salt formation again with the high-purity material.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1-Oxaspiro[4.4]nonan-6-ones. Synthetic access via oxonium ion technology, optical resolution, and conversion into enantiopure spirocyclic alpha,beta-butenolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Stability issues of 1-Oxaspiro[4.4]nonan-6-amine in solution
<
Introduction
1-Oxaspiro[4.4]nonan-6-amine is a spirocyclic amine that serves as a valuable building block in pharmaceutical and materials science research.[1] Its unique, conformationally restrained structure is a desirable feature in drug discovery for enhancing metabolic stability and target selectivity.[1] However, the bifunctional nature of the molecule—containing both a secondary amine and a cyclic ether (tetrahydrofuran moiety)—presents specific stability challenges in solution. This guide provides in-depth troubleshooting advice and foundational knowledge to help researchers anticipate and mitigate these issues, ensuring experimental reproducibility and the integrity of their results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of 1-Oxaspiro[4.4]nonan-6-amine in solution?
A1: The stability of this compound is primarily influenced by pH, solvent choice, presence of oxidizing agents, and temperature. The secondary amine is susceptible to oxidation, while the tetrahydrofuran (THF) ring is prone to acid-catalyzed ring-opening.[2][3][4]
Q2: What are the visible signs of degradation?
A2: Common signs of degradation include a change in the solution's color (e.g., yellowing, browning), the formation of precipitates, or a pH shift in unbuffered solutions. Analytically, degradation is observed as the appearance of new peaks and a decrease in the parent compound's peak area in chromatography (HPLC, LC-MS).
Q3: What is the recommended solvent for preparing stock solutions?
A3: Anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for long-term storage.[5] DMSO is aprotic and non-reactive towards the amine and ether functionalities under normal conditions. For aqueous assays, prepare fresh dilutions from the DMSO stock and ensure the final DMSO concentration is low (typically <0.5%) to avoid biological interference.[6][7]
Q4: How should I store stock solutions of this compound?
A4: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[6][7] Store these aliquots at -20°C or -80°C in tightly sealed vials, protected from light. The use of anhydrous DMSO is critical, as contaminating moisture can accelerate degradation.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: Inconsistent results or loss of potency in biological assays.
-
Probable Cause: This is often the first sign of compound degradation. The loss of the parent compound to degradants reduces the effective concentration, leading to variable assay results.
-
Recommended Solution:
-
Confirm Purity: Immediately analyze your stock solution and the final diluted solution via HPLC-UV or LC-MS to check for the presence of degradation products.
-
Prepare Fresh Solutions: Discard the old stock solution and prepare a new one from solid material. Use fresh, anhydrous DMSO.
-
Minimize Incubation Time: If the compound is unstable in your aqueous assay buffer, minimize the time the compound spends in the buffer before the assay is read. Consider adding the compound to the assay plate immediately before introducing cells or starting the reaction.
-
Workflow Validation: Use the troubleshooting workflow diagram below to systematically identify the source of instability.
-
Caption: Troubleshooting Decision Tree.
Problem 2: Precipitate forms when diluting DMSO stock into aqueous buffer.
-
Probable Cause: The compound has low kinetic solubility in your aqueous buffer. This is a physical, not chemical, stability issue. Direct dilution of a highly concentrated DMSO stock into an aqueous medium can cause the compound to "crash out" of solution.
-
Recommended Solution:
-
Stepwise Dilution: Perform serial dilutions in DMSO first to lower the concentration before the final dilution into the aqueous buffer.[6][8]
-
Increase Final DMSO Concentration: If your assay allows, slightly increasing the final DMSO percentage (e.g., from 0.1% to 0.5%) can help maintain solubility. Always include a matching vehicle control.[6]
-
Use Co-solvents: For in vivo formulations, co-solvents like PEG400 or cyclodextrins may be necessary to maintain solubility.[7]
-
Problem 3: Unexpected peaks appear in HPLC/LC-MS analysis over time.
-
Probable Cause: This is clear evidence of chemical degradation. The identity of the new peaks can provide clues to the degradation mechanism.
-
Recommended Solution:
-
Characterize Degradants: If possible, use high-resolution mass spectrometry (HRMS) to get accurate masses of the degradants. An increase of +16 Da often suggests oxidation. An increase of +18 Da can suggest hydrolysis (ring-opening).
-
Perform a Forced Degradation Study: Intentionally stress the compound under various conditions (acid, base, oxidation, heat, light) to rapidly identify its liabilities.[9][10] This is a standard practice in pharmaceutical development to establish degradation pathways and develop stability-indicating methods.[11][12] See the protocol below.
-
Underlying Mechanisms of Degradation
Understanding the potential chemical reactions is key to preventing them.
-
Oxidative Degradation: The secondary amine is susceptible to oxidation. This can be initiated by atmospheric oxygen, trace metal ions, or peroxides (sometimes present in older THF or ether-based solvents). The reaction often proceeds through radical mechanisms, leading to a complex mixture of byproducts, including N-oxides and imines, which can cause discoloration.[3][13] Cyclic amines can be particularly susceptible to oxidation.[14][15]
-
Acid-Catalyzed Ring Opening: The oxygen atom of the THF ring can be protonated under acidic conditions. This makes the adjacent carbon atoms electrophilic and susceptible to nucleophilic attack by water or other nucleophiles present in the solution, leading to the opening of the five-membered ring.[2][4][16][17] This pathway is a significant concern in acidic buffers (pH < 5).
Caption: Primary degradation pathways.
Experimental Protocols
Protocol 1: Recommended Procedure for Preparing Stock Solutions
-
Materials: Use a calibrated analytical balance, sterile polypropylene or glass vials, and fresh, anhydrous DMSO (stored over molecular sieves if necessary).
-
Calculation: Calculate the mass of the compound required to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: a. Weigh the compound directly into a tared vial. b. Add the calculated volume of anhydrous DMSO. c. Cap the vial tightly and vortex gently until the solid is completely dissolved.[6] d. If dissolution is slow, gentle warming (to 37°C) or brief sonication can be applied, but monitor for any signs of degradation.[6]
-
Quality Control (T=0): Immediately after preparation, take a small aliquot of the stock solution, dilute it, and analyze it by LC-MS to confirm its identity, purity, and concentration. This serves as your baseline reference.
-
Storage: Aliquot the remaining stock solution into single-use volumes in tightly sealed vials. Store at -80°C, protected from light.
Protocol 2: Forced Degradation Study
A forced degradation study intentionally exposes the compound to harsh conditions to identify potential degradation products and pathways.[18] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11][12]
Table 1: Recommended Conditions for Forced Degradation Study
| Stress Condition | Reagent/Condition | Typical Duration | Degradation Pathway Targeted |
| Acid Hydrolysis | 0.1 M HCl | 24 - 72 hours at RT or 50°C | Acid-catalyzed ring-opening |
| Base Hydrolysis | 0.1 M NaOH | 24 - 72 hours at RT or 50°C | Base-catalyzed reactions |
| Oxidation | 3% H₂O₂ | 2 - 24 hours at RT | Oxidation of the amine |
| Thermal | 70°C in solution | 72 hours | Thermally-induced degradation |
| Photostability | ICH Q1B compliant light | Expose solid & solution | Light-induced degradation |
Methodology:
-
Prepare a solution of 1-Oxaspiro[4.4]nonan-6-amine at a known concentration (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.
-
For each stress condition, mix the compound solution with the stressor reagent in a 1:1 ratio.
-
Include a control sample (compound solution with water instead of a stressor) kept at room temperature.
-
Incubate the samples for the specified duration. Take time points (e.g., 2, 8, 24 hours) to monitor the degradation progress.
-
At each time point, quench the reaction if necessary (e.g., neutralize acid/base samples).
-
Analyze all samples by a stability-indicating HPLC method (e.g., a gradient method with UV and MS detection) to separate the parent compound from all degradants.
-
Compare the chromatograms from the stressed samples to the control to identify and quantify the degradation products.
References
- Kozik, V. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265-71.
- Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 637-652.
- A practical guide to forced degradation and stability studies for drug substances. (n.d.). Drug Discovery & Development.
- Yu, Y., Zhang, Y., & Ling, R. (2007). Tetrahydrofuran Ring Opening with Acid Chlorides Catalyzed by Samarium Triiodides.
- Forced Degradation Study as per ICH Guidelines: Wh
- FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2014). Pharmaceutical Technology.
- Akther, N., et al. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy.
- Boukhobza, I., et al. (2010). The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. International Journal of Molecular Sciences, 11(1), 1-11.
- Akther, N., et al. (2023).
- Transdermal Formulation Forced Degradation Testing. (n.d.).
- Majee, A., et al. (2014). Opening of THF ring with organic acid halides under solvent- and catalyst-free conditions. Tetrahedron Letters, 55(30), 4165-4168.
- The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. (2010).
- Oxidative degradation of amines using a closed batch system. (2014).
- Kothandaraman, H., & Naso, F. (2015).
- Oxidative Degradation of Amines With High-Temperature Cycling. (2014).
- FAQs on Inhibitor Prepar
- Protocol for Dissolving Compounds in DMSO for Biological Assays. (2025). BenchChem.
- How to make a stock solution of a substance in DMSO. (2018). Quora.
- Compound Handling Instructions. (n.d.). MedChemExpress.
- Vevelstad, S. J., et al. (2014). Oxidative degradation of amines using a closed batch system. Energy Procedia, 63, 858-865.
- 1-Oxaspiro[4.4]nonan-6-amine. (n.d.). BenchChem.
Sources
- 1. 1-Oxaspiro[4.4]nonan-6-amine|CAS 951207-57-1 [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. academic.oup.com [academic.oup.com]
- 4. The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. quora.com [quora.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onyxipca.com [onyxipca.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. pharmtech.com [pharmtech.com]
- 13. nva.sikt.no [nva.sikt.no]
- 14. Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: A Guide to Solubilizing 1-Oxaspiro[4.4]nonan-6-amine hydrochloride
Welcome, researchers. This guide is designed to provide you with expert insights and practical solutions for a common challenge encountered with amine hydrochloride compounds like 1-Oxaspiro[4.4]nonan-6-amine hydrochloride: achieving and maintaining solubility in biological assays. Inconsistent solubility is a primary source of experimental irreproducibility, and this resource will help you diagnose, troubleshoot, and resolve these issues to ensure the integrity of your data.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common initial queries.
Q1: I just received my vial of this compound. What is the best solvent for preparing a high-concentration stock solution?
A: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the industry standard and most effective choice.[1][2] It is a powerful aprotic solvent capable of dissolving a wide range of organic molecules, including both polar and non-polar compounds.[1] We recommend preparing a stock solution at a concentration of 10-30 mM in 100% DMSO. Storing compounds in DMSO at low temperatures (-20°C or -80°C) can sometimes lead to precipitation, so it is crucial to ensure the compound is fully redissolved before use by bringing it to room temperature and vortexing.[3]
Q2: My DMSO stock solution is perfectly clear, but when I add it to my aqueous assay buffer, the solution becomes cloudy or I see visible precipitate. Why is this happening?
A: This is a classic solubility problem caused by a solvent shift.[4] While your compound is highly soluble in 100% DMSO, its solubility in a predominantly aqueous environment is significantly lower.[4] When you introduce the DMSO stock into the buffer, the solvent polarity changes dramatically, and the concentration of the compound may exceed its aqueous solubility limit, causing it to "crash out" of the solution.[4]
Q3: What is the maximum final concentration of DMSO I can have in my assay without affecting the results?
A: A final DMSO concentration of 0.5% to 1% is the widely accepted industry standard.[4] While some robust cell lines or enzymes can tolerate slightly higher concentrations, exceeding 1% significantly increases the risk of off-target effects, cellular toxicity, or direct enzyme inhibition, which can confound your experimental results.[5] It is critical to maintain a consistent final DMSO concentration across all wells, including vehicle controls, to ensure that any observed effects are due to your compound and not the solvent.[4]
Q4: How does the pH of my biological buffer affect the solubility of this compound?
A: The pH of your aqueous buffer is a critical determinant of solubility for this compound. As an amine hydrochloride, the molecule is a salt of a weak base.[6][7] In an acidic to near-neutral environment (lower pH), the amine group remains protonated (R-NH3+), which is the more polar, charged form and thus has higher aqueous solubility.[8][9] As the pH increases, the amine group gets deprotonated to its neutral, free base form (R-NH2), which is less polar and significantly less water-soluble.[8][10] Therefore, you are more likely to experience precipitation in buffers with a pH above neutral (e.g., pH 7.4 or higher).
Part 2: In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving solubility-related problems.
Issue: Visible Precipitation or Cloudiness Upon Dilution
You've diluted your clear DMSO stock into your assay buffer, and you immediately observe turbidity. This indicates your compound has exceeded its solubility limit under the current conditions.
-
pH-Induced Precipitation: The pH of your final assay medium may be too high (alkaline), causing the conversion of the soluble hydrochloride salt to the insoluble free base.[10] This is the most likely cause for an amine hydrochloride compound.
-
Excessive Final Compound Concentration: The desired final concentration of your compound in the assay may simply be higher than its maximum aqueous solubility.[3][4]
-
High Final Co-solvent Percentage: While unlikely to cause precipitation on its own, if you are using a high percentage of DMSO, it may indicate that you are trying to force a very high concentration of a poorly soluble compound into solution.
-
Buffer Components: Certain salts or other components in complex media can interact with your compound, reducing its solubility (a "salting-out" effect). Conversely, proteins like albumin in serum can sometimes help to keep hydrophobic compounds in solution.[4][11]
-
Verify and Optimize pH:
-
Action: Measure the pH of your final assay buffer.
-
Rationale: For an amine hydrochloride, maintaining a slightly acidic to neutral pH is often key to solubility.[8]
-
Solution: If your assay allows, try preparing your buffer at a slightly lower pH (e.g., pH 6.5-7.0) and test if precipitation still occurs. The Henderson-Hasselbalch equation dictates that even a small change in pH can dramatically shift the equilibrium between the soluble (protonated) and insoluble (neutral) forms.[9]
-
-
Determine Maximum Soluble Concentration:
-
Action: Perform a serial dilution of your compound directly in the final assay buffer. Visually inspect for the highest concentration that remains clear. This is your approximate kinetic solubility limit.
-
Rationale: It's crucial to know the solubility limit in your specific assay environment.[4] Screening compounds at excessively high concentrations (e.g., above 10 µM) often leads to solubility artifacts.[3]
-
Solution: Redesign your experiment to test concentrations at or below this determined limit.
-
-
Optimize Dilution Method:
-
Action: Instead of a single large dilution, perform a serial dilution in 100% DMSO first. Then, add the small aliquot of the diluted DMSO stock to the full volume of assay buffer with vigorous mixing.
-
Rationale: Adding the compound directly to the full volume of the final assay media maximizes its interaction with assay components like proteins that can help maintain solubility.[3] It also minimizes the time the compound spends at a high, intermediate aqueous concentration where it is most likely to precipitate.[3]
-
-
Consider Co-Solvents and Excipients:
-
Action: If reducing concentration is not an option, explore the use of alternative or additional co-solvents.
-
Rationale: Co-solvents are substances added to a primary solvent to increase the solubility of a poorly soluble compound.[12]
-
Solution: Consider formulating your compound with small amounts of excipients like PEG-400 or cyclodextrins, which can form inclusion complexes to enhance solubility.[13][14] Always run a vehicle control with these excipients to ensure they do not interfere with the assay.
-
Caption: pH-dependent equilibrium of an amine hydrochloride.
As illustrated, a lower pH (higher H+ concentration) pushes the equilibrium to the left, favoring the charged, more soluble salt form. A higher pH (higher OH- concentration) drives the equilibrium to the right, favoring the neutral, less soluble free base form. This is why assays performed in buffers with a pH of 7.4 or higher are more susceptible to precipitation issues with this class of compounds.
References
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
BioAssay Systems. (n.d.). Troubleshooting. BioAssay Systems. [Link]
-
Carlsson, S., et al. (2025). Comparing the effects of organic cosolvents on acetylcholinesterase and butyrylcholinesterase activity. ResearchGate. [Link]
-
PubChemLite. (n.d.). This compound (C8H15NO). PubChemLite. [Link]
-
Williams, H. D., et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]
-
ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate Request PDF. [Link]
-
Fuke Technology (Shanghai) Co., Ltd. (n.d.). This compound. Fuketech. [Link]
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
Wang, W., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]
-
ResearchGate. (n.d.). Effective formulation strategies for poorly water soluble drugs. ResearchGate. [Link]
-
Yalkowsky, S. H., & Valvani, S. C. (1981). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences. [Link]
-
Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Chemistry LibreTexts. [Link]
-
ScienceDirect. (2025). Co-solvent. ScienceDirect Topics. [Link]
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Kumar, S., & Singh, A. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Life. [Link]
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Validation & Comparative
A Definitive Guide to the Structural Confirmation of 1-Oxaspiro[4.4]nonan-6-amine Hydrochloride via NMR Spectroscopy
In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of regulatory compliance and therapeutic success. For novel chemical entities like 1-Oxaspiro[4.4]nonan-6-amine hydrochloride, a spirocyclic compound with potential applications as a versatile building block in medicinal chemistry, rigorous structural elucidation is paramount.[1] This guide provides an in-depth, data-driven comparison of how a suite of Nuclear Magnetic Resonance (NMR) experiments collectively serves as a self-validating system to confirm the precise atomic connectivity and stereochemistry of this target molecule.
The spirocyclic nature of this compound, featuring a quaternary carbon shared by a cyclopentane and a tetrahydrofuran ring, introduces a level of structural complexity that necessitates a multi-faceted analytical approach.[2][3] While techniques like mass spectrometry can confirm the molecular weight (177.67 g/mol for the hydrochloride salt), only NMR spectroscopy can provide the detailed atom-by-atom connectivity map required for absolute structural verification.[4][5]
This guide will delve into the predicted ¹H and ¹³C NMR spectra, supported by advanced 2D correlation experiments (COSY, HSQC, HMBC), to build an unassailable case for the structure of this compound. We will explore the causality behind the expected chemical shifts and coupling patterns and demonstrate how these data points differentiate the target molecule from potential isomers.
The Molecular Blueprint: Structure and Atom Numbering
To facilitate a clear and logical analysis, the atoms of this compound are systematically numbered as shown below. This numbering convention will be used throughout the guide to correlate NMR signals with specific atoms in the molecule.
Figure 1. Structure and atom numbering of this compound.
Part 1: Decoding the Proton (¹H) NMR Spectrum
The ¹H NMR spectrum provides foundational information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and their relative abundance (integration). For this molecule, we anticipate a complex spectrum due to the rigid, non-planar nature of the two five-membered rings, which can lead to diastereotopic protons (protons on the same carbon that are chemically non-equivalent).
Predicted ¹H NMR Data
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| NH₃⁺ | 8.0 - 8.5 | Broad singlet (br s) | 3H | Protons on the ammonium group are acidic, exchange with the solvent, and are significantly deshielded. |
| H6 | 3.5 - 3.8 | Multiplet (m) | 1H | Methine proton attached to the carbon bearing the ammonium group (C6). Deshielded by the adjacent electron-withdrawing nitrogen. |
| H2 | 3.8 - 4.1 | Multiplet (m) | 2H | Methylene protons adjacent to the oxygen atom in the THF ring (C2). Strongly deshielded by the electronegative oxygen. |
| H9 | 1.8 - 2.2 | Multiplet (m) | 2H | Methylene protons on the cyclopentane ring. |
| H4 | 1.8 - 2.2 | Multiplet (m) | 2H | Methylene protons on the THF ring. |
| H7 | 1.6 - 2.0 | Multiplet (m) | 2H | Methylene protons on the cyclopentane ring. |
| H8 | 1.6 - 2.0 | Multiplet (m) | 2H | Methylene protons on the cyclopentane ring. |
| H3 | 1.9 - 2.3 | Multiplet (m) | 2H | Methylene protons on the THF ring. |
Note: The chemical shifts are predictions based on standard functional group effects and data from similar cyclic systems. The use of DMSO-d₆ as a solvent is assumed, which would show a residual peak around δ 2.50 ppm.[2][6]
Part 2: Unveiling the Carbon Skeleton (¹³C NMR and DEPT)
The ¹³C NMR spectrum reveals the number of unique carbon environments. Combined with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, we can definitively assign each signal to a quaternary (C), methine (CH), methylene (CH₂), or methyl (CH₃) carbon.
Predicted ¹³C NMR and DEPT-135 Data
| Carbon Label | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal | Rationale |
| C5 (spiro) | 85 - 95 | No Signal | Quaternary spiro carbon, significantly deshielded due to being bonded to two carbons and an oxygen atom. |
| C2 | 65 - 70 | Positive | Methylene carbon (CH₂) directly bonded to oxygen, resulting in a large downfield shift. |
| C6 | 55 - 60 | Positive | Methine carbon (CH) bonded to the nitrogen atom. |
| C9 | 35 - 45 | Negative | Methylene carbon (CH₂) in the cyclopentane ring. |
| C4 | 35 - 45 | Negative | Methylene carbon (CH₂) in the THF ring. |
| C7 | 25 - 35 | Negative | Methylene carbon (CH₂) in the cyclopentane ring. |
| C8 | 25 - 35 | Negative | Methylene carbon (CH₂) in the cyclopentane ring. |
| C3 | 20 - 30 | Negative | Methylene carbon (CH₂) in the THF ring. |
Note: The ¹³C NMR spectrum of the solvent DMSO-d₆ appears as a septet around δ 39.5 ppm.[3][7]
Part 3: Assembling the Puzzle with 2D NMR Correlation
While 1D NMR provides a list of parts, 2D NMR experiments reveal how they are connected. COSY, HSQC, and HMBC are the key experiments that transform spectral data into a complete molecular structure.
COSY (¹H-¹H Correlation Spectroscopy): Mapping the Proton Networks
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. For our target molecule, we expect two distinct, isolated spin systems corresponding to the protons on the cyclopentane and tetrahydrofuran rings.
Figure 2. Expected ¹H-¹H COSY correlations.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons
The HSQC experiment is a powerful tool that maps each proton directly to the carbon atom it is attached to (one-bond ¹H-¹³C correlation). This allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, proton signals.
Figure 3. Expected ¹H-¹³C HSQC correlations.
HMBC (Heteronuclear Multiple Bond Correlation): Bridging the Gaps
The HMBC experiment is the final piece of the structural puzzle. It reveals correlations between protons and carbons that are two or three bonds apart. These long-range correlations are critical for establishing the connectivity across quaternary carbons, like the spiro center (C5), and heteroatoms.
Key Predicted HMBC Correlations:
-
Protons on C9 (H9) will show correlations to the spiro C5 , C8 , and C6 . This is a crucial correlation that connects the cyclopentane ring to the spiro center.
-
Protons on C4 (H4) will show correlations to the spiro C5 and C2 . This connects the THF ring to the spiro center.
-
Proton H6 will show correlations to C5 , C7 , and C9 , confirming its position on the cyclopentane ring adjacent to the spiro center.
-
Protons on C2 (H2) will show correlations to C4 and the spiro C5 , confirming the structure of the THF ring.
Figure 4. Key long-range HMBC correlations.
Part 4: Experimental Protocol for NMR Data Acquisition
To obtain high-quality, reproducible NMR data, the following protocol should be followed:
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of this compound.
-
Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it effectively dissolves hydrochloride salts and its residual proton and carbon signals do not overlap significantly with the predicted signals of the analyte.[6][7]
-
Vortex the sample until fully dissolved and transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
-
Data Acquisition Parameters:
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: ~16 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay (d1): 2 seconds.
-
-
¹³C{¹H} NMR:
-
Pulse Program: Standard proton-decoupled single pulse (zgpg30).
-
Spectral Width: ~240 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay (d1): 2 seconds.
-
-
DEPT-135:
-
Pulse Program: Standard DEPT-135 sequence.
-
Parameters similar to ¹³C NMR.
-
-
2D COSY:
-
Pulse Program: Gradient-selected COSY (cosygpqf).
-
Acquire 256-512 increments in the F1 dimension.
-
-
2D HSQC:
-
Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (hsqcedetgpsisp2.3).
-
Optimize for a one-bond coupling constant (¹J_CH) of ~145 Hz.
-
-
2D HMBC:
-
Pulse Program: Gradient-selected HMBC (hmbcgplpndqf).
-
Optimize for long-range coupling constants of 8-10 Hz.
-
-
Comparison with an Alternative Structure: The Power of Specificity
To underscore the diagnostic power of this NMR workflow, let's consider a hypothetical isomer, 2-Oxaspiro[4.4]nonan-6-amine hydrochloride . In this isomer, the oxygen is part of the five-membered ring containing the amine group. The predicted NMR data would be drastically different:
-
¹H NMR: The protons on the carbon adjacent to both the oxygen and the spiro center (H1) would be significantly downfield, likely > 4.0 ppm.
-
¹³C NMR: The spiro carbon would be less deshielded as it is not directly attached to oxygen. The carbon adjacent to both oxygen and nitrogen (C6) would be highly deshielded.
-
HMBC: Crucially, long-range correlations from the protons on the cyclopentane ring would show no connectivity to an oxygen-bearing carbon, instantly refuting this isomeric structure.
This comparative analysis demonstrates that the proposed suite of NMR experiments provides a unique fingerprint, making the structural assignment definitive.
Conclusion
The structural elucidation of this compound is a clear demonstration of the power and necessity of modern NMR spectroscopy. Through a logical and systematic application of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR experiments, a complete and self-validating picture of the molecule is constructed. The predicted chemical shifts, multiplicities, and, most importantly, the specific network of through-bond correlations provide an irrefutable confirmation of the spirocyclic framework and the precise location of the amine and ether functionalities. This rigorous analytical approach ensures the highest level of scientific integrity, which is indispensable for researchers, scientists, and drug development professionals who rely on the foundational truth of molecular structure.
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Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]
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A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry for Exact Mass Determination of 1-Oxaspiro[4.4]nonan-6-amine
In the landscape of pharmaceutical research and novel compound characterization, the unambiguous determination of a molecule's elemental composition is a foundational requirement. For emerging building blocks like 1-Oxaspiro[4.4]nonan-6-amine, a spirocyclic amine with potential applications in drug discovery, confirming its identity is the first step in any research endeavor.[1] High-Resolution Mass Spectrometry (HRMS) stands as the principal technique for this task, offering unparalleled precision in mass measurement.[2][3]
This guide provides an in-depth comparison of HRMS technologies for the exact mass determination of 1-Oxaspiro[4.4]nonan-6-amine, grounded in the principles and practices of a seasoned analytical scientist. We will explore the causality behind experimental choices, present a self-validating protocol, and compare HRMS with alternative methods.
The Imperative of Exact Mass: Why HRMS is Essential
For a novel compound such as 1-Oxaspiro[4.4]nonan-6-amine (C₈H₁₅NO), knowing the nominal mass (141 g/mol ) is insufficient.[1] Different combinations of atoms can result in the same integer mass but will have distinct exact masses due to the mass defect of each element.[4][5] HRMS measures mass to several decimal places, allowing for the confident determination of the elemental formula.[3][6] This high mass accuracy, typically expressed in parts per million (ppm), is critical for:
-
Confirming Molecular Formula: Differentiating the target compound from potential isomers or impurities.[3]
-
Structural Elucidation: Providing foundational data that, when combined with techniques like NMR and IR spectroscopy, leads to the complete structural assignment.
-
Metabolite Identification: Tracking the biotransformation of drug candidates in complex biological matrices.[7]
Comparing HRMS Analyzers: Orbitrap vs. Time-of-Flight (TOF)
While several HRMS technologies exist, including Fourier Transform Ion Cyclotron Resonance (FT-ICR), Orbitrap and TOF analyzers are the most common in drug development labs due to their balance of performance, cost, and ease of use.[6][8]
| Feature | Orbitrap Mass Analyzer | Time-of-Flight (TOF) Mass Analyzer |
| Principle | Ions are trapped in an electrostatic field and their axial oscillation frequency is converted to a mass-to-charge ratio (m/z).[6] | Ions are accelerated by an electric field and their flight time to a detector is measured; lighter ions travel faster.[6] |
| Mass Resolution | Very High (e.g., up to 240,000 FWHM).[5][6][8] | High (e.g., up to 60,000 FWHM).[5][6][8] |
| Mass Accuracy | Excellent (< 1-3 ppm with internal calibration).[8] | Very Good (< 5 ppm with internal calibration).[6][9] |
| Scan Speed | Generally slower, though modern instruments have improved significantly.[10] | Extremely fast, beneficial for coupling with fast chromatography. |
| Best For | Applications requiring the highest degree of confidence in elemental composition and resolving complex mixtures.[11][12] | High-throughput screening and applications where very fast data acquisition is paramount.[13] |
For the definitive characterization of a single, purified compound like 1-Oxaspiro[4.4]nonan-6-amine, the superior resolution and mass accuracy of an Orbitrap-based system is often preferred to provide the highest confidence in the assigned elemental formula.[8][11][13]
Experimental Protocol: Exact Mass Determination via ESI-Orbitrap HRMS
This protocol outlines a robust, self-validating workflow for determining the exact mass of 1-Oxaspiro[4.4]nonan-6-amine. The amine functional group makes it highly suitable for positive-mode Electrospray Ionization (ESI), a soft ionization technique that typically produces the protonated molecular ion, [M+H]⁺.[14][15][16][17]
Calculating the Theoretical Exact Mass
First, the theoretical monoisotopic mass of the protonated molecule must be calculated. This serves as the benchmark against which the experimental data will be compared.[18]
-
Molecular Formula: C₈H₁₅NO[1]
-
Monoisotopic Mass of Neutral Molecule: 141.11536 u
-
Mass of Proton (H⁺): 1.00728 u
-
Theoretical m/z of [M+H]⁺: 141.11536 + 1.00728 = 142.12264 [19][20]
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh ~1 mg of 1-Oxaspiro[4.4]nonan-6-amine.
-
Dissolve in 1 mL of a high-purity solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to create a 1 mg/mL stock solution. The formic acid ensures the amine is protonated in solution, enhancing ESI efficiency.[16]
-
Prepare a dilute working solution of ~1 µg/mL by serial dilution from the stock. This concentration is typically sufficient for modern HRMS instruments.
-
-
Instrument Calibration:
-
Rationale: Instrument calibration is the most critical step for ensuring high mass accuracy.[2] It corrects for any drift or systematic errors in the mass analyzer.[9]
-
Procedure: Perform an external calibration using the manufacturer's recommended calibration solution (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution), which contains a mixture of compounds with precisely known masses across a wide m/z range. Follow the automated calibration routine in the instrument control software.
-
-
Data Acquisition (Infusion Method):
-
Rationale: For a pure compound, direct infusion is a rapid and straightforward method. It avoids chromatographic separation, introducing the sample directly into the ion source.
-
Setup:
-
Ionization Mode: ESI, Positive
-
Mass Analyzer: Orbitrap
-
Resolution Setting: >100,000 FWHM
-
Scan Range: m/z 100 - 500
-
Infusion Flow Rate: 5 µL/min via a syringe pump.
-
-
Procedure: Infuse the 1 µg/mL working solution into the mass spectrometer and acquire data for approximately 1-2 minutes to obtain a stable signal and average multiple scans.
-
-
Data Analysis and Validation:
-
Process the acquired spectrum using the instrument's software (e.g., Thermo Scientific™ Xcalibur™).
-
Identify the most abundant peak in the spectrum, which should correspond to the [M+H]⁺ ion.
-
Compare the measured m/z to the theoretical m/z (142.12264).
-
Calculate the mass error in ppm using the formula: ppm Error = [(Measured Mass - Theoretical Mass) / Theoretical Mass] x 1,000,000 [21][22]
-
Acceptance Criterion: For confident elemental composition assignment, the mass error should be < 5 ppm , with < 2 ppm being highly desirable.[18]
-
Visualizing the Workflow
Caption: Decision tree for selecting an analytical method.
For the initial characterization of a novel small molecule like 1-Oxaspiro[4.4]nonan-6-amine, HRMS is unequivocally the superior choice due to its speed, sensitivity, and specificity. [23]Elemental analysis may serve as a complementary technique to confirm bulk purity after the primary structure has been established. [23]
Conclusion
High-resolution mass spectrometry, particularly using an Orbitrap mass analyzer coupled with electrospray ionization, provides the most accurate, sensitive, and definitive method for determining the exact mass and confirming the elemental composition of 1-Oxaspiro[4.4]nonan-6-amine. By following a rigorous, well-calibrated experimental protocol, researchers can achieve mass accuracy below 2 ppm, establishing a foundation of trust and certainty for all subsequent research and development activities.
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Kostiainen, R., & Kauppila, T. J. (2004). The characterisation of selected drugs with amine-containing side chains using electrospray ionisation and ion trap mass spectrometry and their determination by HPLC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 36(3), 465-476. Available from: [Link]
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Royal Society of Chemistry. Methodology for Accurate Mass Measurement of Small Molecules. Available from: [Link]
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Excel in Science. Understanding Mass Accuracy in High Resolution Mass Spectrometry. Available from: [Link]
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Kruve, A., et al. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Conditions. PLoS ONE, 11(12), e0167502. Available from: [Link]
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Gao, H., et al. (2009). Quantitation of small molecules using high-resolution accurate mass spectrometers - a different approach for analysis of biological samples. Rapid Communications in Mass Spectrometry, 23(7), 1085-1094. Available from: [Link]
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Bioanalysis Zone. High-resolution mass spectrometry: more than exact mass. (2020). Available from: [Link]
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Laganowsky, A., et al. (2014). High-resolution mass spectrometry of small molecules bound to membrane proteins. Nature Protocols, 9(9), 2233-2246. Available from: [Link]
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Sobus, J. R., et al. (2016). High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis of organic molecules in blood, breath, urine and environmental media. Journal of Breath Research, 10(1), 012001. Available from: [Link]
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Biocompare. Pros and Cons of Three High-Resolution Mass Spec Approaches. (2017). Available from: [Link]
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Maurer, H. H. (2012). Time-of-Flight Mass Spectrometry Versus Orbitrap-Based Mass Spectrometry for the Screening and Identification of Drugs and Metabolites: Is There a Winner? In Mass Spectrometry in Drug Discovery and Development. Available from: [Link]
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Leito, I., et al. (2008). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry, 80(19), 7300-7307. Available from: [Link]
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Picó, Y. (Ed.). (2015). Chapter 1 – HRMS: Fundamentals and Basic Concepts. In Advanced Mass Spectrometry for Food Safety and Quality. Elsevier. Available from: [Link]
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Shulaev, V. (2015). Applications of Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap Based High Resolution Mass Spectrometry in Metabolomics and Lipidomics. International Journal of Molecular Sciences, 16(5), 9781-9807. Available from: [Link]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 1-Oxaspiro[4.4]nonan-6-amine Analogs: A Roadmap for Discovery
Introduction: The Promise of the 1-Oxaspiro[4.4]nonane Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular architectures that offer enhanced pharmacological properties is perpetual. Spirocyclic scaffolds have emerged as a particularly compelling class of structures, prized for the three-dimensional character and conformational rigidity they impart to drug candidates.[1][2] This rigidity can lead to a more favorable entropy of binding to biological targets, potentially increasing potency and selectivity.[1] The 1-oxaspiro[4.4]nonan-6-amine core, with its embedded oxygen and nitrogen heteroatoms, represents a privileged scaffold for exploring new chemical space.[1] Its unique topology offers a fixed spatial arrangement of functional groups, making it an attractive starting point for the design of novel therapeutics.
This guide provides a comparative framework for initiating structure-activity relationship (SAR) studies on 1-oxaspiro[4.4]nonan-6-amine analogs. Due to the nascent stage of public research on this specific analog series, this document presents a prospective analysis, grounded in established medicinal chemistry principles and drawing parallels from SAR studies of other spirocyclic amines. Our objective is to provide researchers, scientists, and drug development professionals with a strategic roadmap for the systematic exploration of this promising scaffold.
Synthetic Accessibility: A Foundation for SAR Exploration
A robust and versatile synthetic route is paramount for any successful SAR campaign. The 1-oxaspiro[4.4]nonan-6-amine core is readily accessible from commercial starting materials. A foundational and efficient method involves the reaction of 2-lithio-4,5-dihydrofuran with cyclobutanone to generate a carbinol intermediate.[1] This intermediate then undergoes an acid- or bromonium ion-induced rearrangement to rapidly assemble the key 1-oxaspiro[4.4]nonan-6-one precursor.[1][3] The target primary amine can then be obtained through reductive amination, a versatile reaction that can also be adapted to introduce initial diversity at the amine functionality.[1]
A Proposed SAR Exploration: Targeting Aminergic G-Protein Coupled Receptors (GPCRs)
Given the prevalence of spirocyclic amines in centrally active agents, a logical starting point for investigating the biological potential of 1-oxaspiro[4.4]nonan-6-amine analogs is within the family of aminergic GPCRs, such as dopamine, serotonin, or sigma receptors. These receptors are critical targets for a wide range of neurological and psychiatric disorders. The following sections outline a hypothetical SAR campaign designed to probe the key structural features of the scaffold.
Key Regions for Structural Modification
For a systematic SAR evaluation, the 1-oxaspiro[4.4]nonan-6-amine scaffold can be dissected into three primary regions for modification:
-
Region 1: The Amine (R¹) : The primary amine is a key interaction point, likely forming a salt bridge with an acidic residue (e.g., an aspartate) in the orthosteric binding pocket of aminergic GPCRs. Modifications here are expected to significantly impact potency and selectivity.
-
Region 2: The Cyclopentane Ring (R²) : Substituents on the carbocyclic ring can probe ancillary binding pockets, influence lipophilicity, and modulate the overall conformation of the molecule.
-
Region 3: The Tetrahydrofuran Ring (R³) : While potentially more synthetically challenging to modify, substitutions on the oxaspiro ring could fine-tune electronic properties and interactions with specific receptor sub-pockets.
Caption: A logical workflow for the SAR exploration of the 1-oxaspiro[4.4]nonan-6-amine scaffold.
Comparative Data Table: A Hypothetical SAR Matrix
The following table outlines a series of proposed initial analogs and their predicted impact on activity at a hypothetical aminergic GPCR target, such as the Dopamine D2 receptor. This serves as a template for organizing and interpreting experimental data.
| Analog | R¹ (Amine) | R² (Cyclopentane) | R³ (THF) | Predicted D₂ Receptor Affinity (Ki) | Rationale / Key Insights |
| 1 (Parent) | -H | -H | -H | Moderate | Baseline affinity from the primary amine interaction with the conserved Asp residue. |
| 2 | -CH₃ | -H | -H | Increased | Small alkyl groups on the nitrogen can enhance potency by increasing basicity and probing hydrophobic pockets. |
| 3 | -CH₂CH₂Ph | -H | -H | High | The phenethyl group is a classic pharmacophore for aminergic GPCRs, likely engaging in aromatic/hydrophobic interactions. |
| 4 | -H | 8-Ph | -H | High | A phenyl group on the cyclopentane ring could access a secondary binding pocket, significantly boosting affinity. |
| 5 | -H | 8-OH | -H | Moderate to High | A hydroxyl group may form a hydrogen bond with a polar residue in an ancillary pocket, improving affinity and selectivity. |
| 6 | -CH₃ | 8-F | -H | Increased | Fluorine substitution can modulate pKa and lipophilicity, potentially improving pharmacokinetic properties without steric hindrance. |
| 7 | -H | -H | 3-CH₃ | Moderate | Substitution on the THF ring may have a more subtle effect, potentially influencing the orientation of the core in the binding site. |
Note: The predicted affinities are for illustrative purposes to guide an experimental program.
Experimental Protocols: A Self-Validating System for SAR
To generate reliable and reproducible data, a well-defined experimental cascade is essential. The following protocols describe a primary binding assay and a secondary functional assay, which together provide a comprehensive initial characterization of new analogs.
Primary Screen: Radioligand Competition Binding Assay for Dopamine D₂ Receptor
This assay determines the affinity of the test compounds for the D₂ receptor by measuring their ability to displace a known high-affinity radioligand.
Objective: To determine the inhibitory constant (Ki) of the 1-oxaspiro[4.4]nonan-6-amine analogs for the human D₂ receptor.
Materials:
-
HEK293 cells stably expressing the human D₂ receptor.
-
[³H]-Spiperone (Radioligand).
-
Haloperidol (non-selective antagonist for non-specific binding determination).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test compounds dissolved in 100% DMSO.
Step-by-Step Protocol:
-
Membrane Preparation: Harvest HEK293-D₂ cells and homogenize in ice-cold assay buffer. Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C. Resuspend the resulting membrane pellet in fresh assay buffer to a final protein concentration of 100-200 µg/mL.
-
Assay Plate Preparation: In a 96-well plate, add 50 µL of assay buffer to all wells.
-
Compound Addition: Add 2 µL of test compound dilutions (in DMSO) to the appropriate wells to achieve final concentrations ranging from 0.1 nM to 100 µM. For total binding, add 2 µL of DMSO. For non-specific binding, add 2 µL of 100 µM Haloperidol.
-
Radioligand Addition: Add 50 µL of [³H]-Spiperone (at a final concentration equal to its Kd, typically ~0.2 nM) to all wells.
-
Membrane Addition: Add 100 µL of the prepared cell membrane suspension to all wells.
-
Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through a GF/B filter plate using a cell harvester. Wash the filters three times with 300 µL of ice-cold assay buffer.
-
Scintillation Counting: Allow the filters to dry, then add 50 µL of scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding for each compound concentration. Determine the IC₅₀ value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Secondary Screen: cAMP Functional Assay
This assay determines whether a compound acts as an agonist or an antagonist at the D₂ receptor, which is a Gi-coupled receptor that inhibits adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP).
Objective: To characterize the functional activity (agonist or antagonist) of the analogs at the human D₂ receptor.
Step-by-Step Protocol:
-
Cell Plating: Seed HEK293-D₂ cells in a 96-well plate and grow to ~90% confluency.
-
Cell Stimulation (Agonist Mode):
-
Wash cells with serum-free media.
-
Add test compounds at various concentrations in the presence of 5 µM forskolin (to stimulate cAMP production).
-
Incubate for 30 minutes at 37°C.
-
-
Cell Stimulation (Antagonist Mode):
-
Pre-incubate cells with test compounds for 15 minutes.
-
Add a known D₂ agonist (e.g., quinpirole at its EC₈₀ concentration) in the presence of 5 µM forskolin.
-
Incubate for 30 minutes at 37°C.
-
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis:
-
Agonist Mode: Plot the cAMP levels against the compound concentration to determine the EC₅₀ (potency) and the maximal effect (Emax, efficacy) relative to a full agonist.
-
Antagonist Mode: Plot the cAMP levels against the antagonist concentration to determine the IC₅₀, which can be used to calculate the antagonist constant (Kb).
-
Caption: A standard experimental workflow for screening and characterizing novel compounds.
Conclusion and Future Directions
The 1-oxaspiro[4.4]nonan-6-amine scaffold represents a fertile ground for the discovery of novel therapeutic agents. While direct experimental SAR data is not yet widely published, the principles outlined in this guide provide a robust and scientifically sound strategy for initiating an investigation into this chemical space. By systematically modifying the three key regions of the molecule and employing a rigorous screening cascade, researchers can efficiently map the SAR landscape. This will enable the identification of potent and selective modulators of high-value biological targets, ultimately paving the way for the development of next-generation therapeutics. The true potential of this scaffold is yet to be unlocked, and the journey of discovery begins with a well-laid plan.
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In silico modeling of 1-Oxaspiro[4.4]nonan-6-amine derivatives binding to protein targets
An In-Depth Technical Guide to the In Silico Modeling of 1-Oxaspiro[4.4]nonan-6-amine Derivatives: A Comparative Analysis for Protein Target Binding
Introduction
The quest for novel therapeutics is increasingly focused on exploring uncharted chemical space, moving beyond flat, aromatic molecules towards more three-dimensional structures. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a "privileged" framework in medicinal chemistry.[1] Their inherent rigidity and three-dimensional nature offer a unique advantage, enabling precise projection of functional groups into a protein's binding pocket, which can lead to enhanced potency, selectivity, and improved pharmacokinetic properties.[2][3] The 1-Oxaspiro[4.4]nonan-6-amine scaffold, with its constrained conformation, is a prime example of a structure well-suited for modern drug design.[1]
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive comparison of key in silico modeling techniques for designing and evaluating derivatives of 1-Oxaspiro[4.4]nonan-6-amine. We will navigate the workflow from target selection to predictive modeling, using the well-established oncology target, Poly (ADP-ribose) polymerase-1 (PARP-1) , as a case study. The replacement of flexible linkers with spirocyclic scaffolds has been a successful strategy for optimizing PARP-1 inhibitors, making it an excellent and relevant example for this guide.[4]
Our focus will be on the causality behind methodological choices, providing not just protocols but a self-validating framework for comparing molecular docking, molecular dynamics simulations, and pharmacophore modeling.
The Integrated Computational Workflow: A Strategic Overview
A successful in silico drug discovery campaign is not a linear process but an integrated, cyclical workflow where each step informs the next. The goal is to efficiently filter a large chemical space to identify a small number of high-potential candidates for synthesis and experimental validation.
Caption: High-level overview of the integrated in silico drug discovery workflow.
Part 1: Foundational Protocols - Target and Ligand Preparation
The accuracy of any in silico model is fundamentally dependent on the quality of the input structures. Garbage in, garbage out. This section details the critical, self-validating steps for preparing both the protein target and the small molecule ligands.
Protein Target Preparation
Causality: The crystal structure of a protein obtained from the Protein Data Bank (PDB) is a static snapshot and often contains non-essential water molecules, has missing atoms (especially hydrogens), and lacks formal bond orders. Preparing the protein involves cleaning the structure, adding missing atoms, and assigning correct protonation states to ensure that the electrostatic and steric environment of the binding site is as realistic as possible.
Experimental Protocol (Conceptual):
-
Obtain Crystal Structure: Download the crystal structure of the target protein, e.g., PARP-1 in complex with a known inhibitor (PDB ID: 4HBM), from the RCSB PDB.[5]
-
Initial Cleaning: Remove all non-essential components from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. This is done to create a clean binding site for docking our novel derivatives.
-
Protonation and Atom Repair: Use a dedicated software package (e.g., Schrödinger's Protein Preparation Wizard, UCSF Chimera) to:
-
Add hydrogen atoms, as they are crucial for hydrogen bonding interactions but are typically not resolved in X-ray crystal structures.
-
Repair any missing side chains or loops in the protein structure.
-
Assign optimal protonation states for titratable residues like Histidine, Aspartate, and Glutamate at a physiological pH (e.g., 7.4).
-
-
Energy Minimization: Perform a restrained energy minimization of the protein structure. This step relieves any steric clashes or geometric strain introduced during the preparation process while keeping the backbone atoms close to their original crystallographic positions. An OPLS (Optimized Potential for Liquid Simulations) force field is commonly used for this purpose.[6]
Ligand Library Preparation
Causality: Ligands drawn in 2D need to be converted to accurate 3D structures. This involves generating a low-energy conformation and assigning correct partial charges, which are essential for the scoring functions used in docking and the force fields in MD simulations.
Experimental Protocol (Conceptual):
-
2D Sketching and Derivative Design:
-
Start with the base scaffold: 1-Oxaspiro[4.4]nonan-6-amine.
-
Design a small, focused library of derivatives by adding various substituents to the primary amine. This allows for the exploration of the structure-activity relationship (SAR). For example:
-
Derivative 1 (OSN-Ac): Acetyl group (amide formation).
-
Derivative 2 (OSN-Bz): Benzoyl group (aromatic interaction).
-
Derivative 3 (OSN-Me): Methyl group (alkylation).
-
Derivative 4 (OSN-SO2Ph): Phenylsulfonyl group (sulfonamide).
-
-
-
3D Structure Generation: Convert the 2D sketches into 3D structures using a tool like Open Babel or a molecular builder in a modeling suite.
-
Ligand Preparation and Energy Minimization: Use a ligand preparation tool (e.g., LigPrep in the Schrödinger suite) to:
-
Generate possible ionization states at the target pH.
-
Generate tautomers and stereoisomers.
-
Perform a thorough conformational search and energy minimization using a suitable force field (e.g., OPLS) to find the lowest energy conformer for each ligand.
-
Caption: Workflow for preparing protein and ligand structures for modeling.
Part 2: A Comparative Guide to Core Modeling Techniques
With prepared structures, we can now compare the primary in silico techniques. Each method offers a different level of theory, computational cost, and provides distinct insights.
Molecular Docking: The Rapid Pose and Affinity Estimator
Causality: Molecular docking is a computationally efficient method used to predict the preferred binding mode (pose) of a ligand to a protein and to estimate the binding affinity.[7] It functions like a "snapshot," treating the protein as a rigid entity while allowing the ligand to flexibly explore the binding site. It is ideal for virtual screening of large compound libraries to quickly identify potential hits.
Experimental Protocol (Conceptual using AutoDock Vina-like logic):
-
Define the Binding Site: A "grid box" is defined around the active site of the prepared protein. The size and center of this box are critical; it should be large enough to encompass the entire binding pocket where the native ligand was located.
-
Run Docking Simulation: The docking algorithm systematically samples different conformations and orientations of the ligand within the grid box.
-
Scoring: Each generated pose is evaluated using a scoring function, which calculates an estimated free energy of binding (e.g., in kcal/mol). Lower scores typically indicate more favorable binding.
-
Analysis: The results are analyzed by:
-
Ranking: Rank the derivatives based on their docking scores.
-
Pose Inspection: Visually inspect the top-ranked poses to ensure they make sense chemically (e.g., forming hydrogen bonds with key residues, hydrophobic interactions). The interactions with key PARP-1 residues (e.g., His, Tyr) would be closely examined.[5]
-
Molecular Dynamics (MD) Simulations: Unveiling the Dynamic Reality
Causality: Molecular docking provides a static picture. However, proteins are dynamic entities that fluctuate in a biological environment. MD simulations model the movement of every atom in the system (protein, ligand, and surrounding solvent) over time, providing a much more realistic view of the binding event.[7][8] This allows for the refinement of docking poses and a more accurate calculation of binding free energy.
Experimental Protocol (Conceptual using GROMACS-like workflow):
-
System Setup: Take the best-ranked pose from molecular docking as the starting structure.
-
Solvation: Place the protein-ligand complex in a box of explicit water molecules (e.g., TIP3P water model) to simulate the aqueous cellular environment.
-
Ionization: Add counter-ions (e.g., Na+, Cl-) to neutralize the system's overall charge.
-
Equilibration: Perform a two-stage equilibration process:
-
NVT Ensemble: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant, allowing the solvent to relax around the complex.
-
NPT Ensemble: Bring the system to the target pressure (e.g., 1 bar) while keeping the temperature constant. This ensures the correct density of the system.
-
-
Production MD: Run the simulation for a significant period (e.g., 50-100 nanoseconds) to collect trajectory data.
-
Analysis: Analyze the trajectory to assess:
-
Stability: Calculate the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to see if the complex is stable over time.
-
Interactions: Monitor key hydrogen bonds and hydrophobic contacts between the ligand and protein throughout the simulation.
-
Binding Free Energy: Use advanced methods like MM/PBSA or MM/GBSA to calculate a more accurate binding free energy from the simulation snapshots.
-
Pharmacophore Modeling: Abstracting Key Chemical Features
Causality: A pharmacophore model is an abstract 3D representation of the essential chemical features required for a molecule to bind to a specific target.[9] These features include hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, and charged centers. This model can then be used as a 3D query to rapidly screen large databases for novel scaffolds that fit the required interaction pattern.
Experimental Protocol (Conceptual):
-
Model Generation: A pharmacophore model can be generated in two primary ways:
-
Structure-Based: By analyzing the interactions of a potent ligand within the protein binding site (e.g., from a stable MD simulation trajectory).
-
Ligand-Based: By aligning a set of known active molecules and identifying the common chemical features they share.
-
-
Feature Definition: Identify the key features. For a PARP-1 inhibitor, this might include a hydrogen bond acceptor interacting with a key backbone amide, a hydrophobic group fitting into a specific pocket, and an aromatic ring involved in π-π stacking.
-
Model Validation: The generated model must be validated to ensure it can distinguish between known active and inactive compounds. This is often done by screening a test set of molecules with known activities.[10][11]
-
Virtual Screening: Use the validated pharmacophore model as a filter to search large compound databases (e.g., ZINC, Enamine) for molecules that match the 3D arrangement of features.
Part 3: Performance Comparison and Data Interpretation
The choice of method depends on the specific research question, available computational resources, and the stage of the drug discovery project.
Table 1: Qualitative Comparison of In Silico Modeling Techniques
| Feature | Molecular Docking | Molecular Dynamics (MD) | Pharmacophore Modeling |
| Primary Output | Binding pose, affinity score | Trajectory of atomic motion, refined binding energy, stability analysis | 3D map of essential chemical features |
| Computational Cost | Low (seconds to minutes per ligand) | High (hours to weeks per complex) | Low to Medium (minutes to hours) |
| Accuracy | Good for pose prediction, approximate for affinity | High for stability and conformational analysis, better for affinity | Good for identifying key features and scaffold hopping |
| Flexibility | Ligand is flexible, protein is typically rigid | Both protein and ligand are fully flexible | Abstract, not based on atomic flexibility |
| Primary Use Case | High-throughput virtual screening, initial pose prediction | Pose refinement, stability analysis, accurate energy calculation | Virtual screening, scaffold hopping, SAR analysis |
Table 2: Illustrative Data Comparison (Hypothetical)
This table presents a hypothetical but realistic comparison of data for our designed 1-Oxaspiro[4.4]nonan-6-amine derivatives targeting PARP-1. It demonstrates how results from different computational methods can be correlated with experimental data.
| Derivative ID | Docking Score (kcal/mol) | MD-Refined Binding Energy (MM/GBSA, kcal/mol) | Key MD Interaction (Stable >75% of simulation) | Hypothetical Experimental IC50 (nM) |
| OSN-Ac | -7.2 | -45.8 | H-bond with Glycine | 850 |
| OSN-Bz | -8.9 | -62.5 | H-bond with Glycine, π-π stacking with Tyrosine | 120 |
| OSN-Me | -6.1 | -35.1 | None | > 10,000 |
| OSN-SO2Ph | -9.5 | -70.3 | H-bond with Glycine & Serine, π-π stacking with Tyrosine | 55 |
Interpretation:
-
The initial Docking Score provides a quick ranking (OSN-SO2Ph > OSN-Bz > OSN-Ac > OSN-Me).
-
The MD-Refined Binding Energy offers a more accurate ranking that correlates better with the hypothetical experimental data. It confirms the stability of key interactions predicted by docking.
-
The Key MD Interaction analysis reveals why certain derivatives are more potent. The OSN-SO2Ph derivative, for example, forms an additional stable hydrogen bond with a Serine residue, explaining its superior hypothetical potency. The lack of a strong, stable interaction for OSN-Me explains its inactivity.
Part 4: Early-Stage Safety Assessment: In Silico ADMET Profiling
A compound's efficacy is irrelevant if it is toxic or has poor pharmacokinetic properties. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical final filtering step before committing to chemical synthesis.
Causality: Early prediction of ADMET properties helps to de-risk drug development by identifying compounds likely to fail later in the pipeline due to issues like poor oral bioavailability, rapid metabolism, or toxicity.
Numerous web-based tools and software packages (e.g., SwissADME, ADMET-AI) can predict a wide range of properties, including:
-
Absorption: Caco-2 permeability, Human Intestinal Absorption (HIA).
-
Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition.
-
Excretion: Predicted clearance.
-
Toxicity: Ames mutagenicity, hERG inhibition (cardiotoxicity).
Conclusion
The in silico modeling of 1-Oxaspiro[4.4]nonan-6-amine derivatives, or any novel scaffold, is a multi-faceted process that requires a strategic integration of different computational techniques.
-
Molecular Docking serves as an excellent high-throughput filter, rapidly identifying promising candidates and their likely binding modes.
-
Molecular Dynamics Simulations provide an indispensable layer of refinement, validating the stability of the protein-ligand complex and offering a more accurate assessment of binding affinity by accounting for the dynamic nature of the system.[12]
-
Pharmacophore Modeling abstracts the key chemical information, enabling the discovery of novel, diverse scaffolds that may not be obvious from a single chemical series.
By objectively comparing the outputs of these methods against each other and, ultimately, against experimental data, researchers can build a robust, predictive model that accelerates the discovery of potent, selective, and safe drug candidates. This guide provides a foundational framework for applying this powerful computational toolkit to the exciting chemical space offered by spirocyclic scaffolds.
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Carreira, F., & Geitmann, M. (2019). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Pharmaceutical Patent Analyst, 8(3), 87-93. [Link]
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Duarte, D., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. [Link]
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Salmaso, V., & Moro, S. (2018). Drug Design by Pharmacophore and Virtual Screening Approach. Methods in Molecular Biology, 1762, 1-13. [Link]
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Wang, Y., et al. (2021). Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists. RSC Advances, 11(5), 2939-2947. [Link]
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Kaserer, T., et al. (2015). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules, 20(12), 22799-22832. [Link]
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Pro-Vider. (n.d.). Difference between Molecular Docking and Molecular Dynamics Simulation. Pro-Vider Scientific. [Link]
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Zhang, L., et al. (2013). Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. International Journal of Molecular Sciences, 14(9), 17759-17779. [Link]
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Perez-Manriquez, J., et al. (2022). Integration of Molecular Docking Analysis and Molecular Dynamics Simulations for Studying Food Proteins and Bioactive Peptides. Journal of Agricultural and Food Chemistry, 70(25), 7546-7557. [Link]
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Oh, D., et al. (2001). 1-Oxaspiro[4.4]nonan-6-ones. Synthetic Access via Oxonium Ion Technology, Optical Resolution, and Conversion into Enantiopure Spirocyclic α,β-Butenolides. The Journal of Organic Chemistry, 66(8), 2828–2834. [Link]
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The Spirocyclic Advantage: A Comparative Guide to the Pharmacokinetics of 1-Oxaspiro[4.4]nonane-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly turning towards three-dimensional scaffolds that offer superior pharmacological properties. Among these, the 1-oxaspiro[4.4]nonane moiety, a type of spiroketal, has emerged as a compelling structural motif. This guide provides an in-depth comparison of the pharmacokinetic properties of compounds containing this spirocyclic system against their non-spirocyclic alternatives, supported by experimental data and established analytical protocols. As drug development professionals, understanding the absorption, distribution, metabolism, and excretion (ADME) profile of these compounds is critical for their successful translation from bench to bedside.
The Rationale for Spirocycles in Drug Design: An Escape from "Flatland"
Historically, many drug discovery efforts have focused on aromatic, planar molecules. However, shifting from these "flat" structures to compounds with a higher fraction of sp³-hybridized carbons—a measure of three-dimensionality—often correlates with improved physicochemical properties and pharmacokinetic profiles.[1] Spirocyclic scaffolds, characterized by two rings sharing a single common atom, are an excellent strategy to increase this three-dimensionality.[2][3]
This rigidified, three-dimensional architecture offers several distinct advantages:
-
Improved Solubility and Physicochemical Properties: The introduction of a spirocenter can disrupt planarity and crystallinity, often leading to enhanced aqueous solubility. This has been demonstrated with azaspirocycles, which show higher solubility and decreased lipophilicity compared to their non-spirocyclic piperidine or morpholine counterparts.[1]
-
Enhanced Metabolic Stability: The quaternary carbon at the spirocyclic junction is not susceptible to metabolic oxidation. Furthermore, the rigid conformation can orient metabolically labile groups away from metabolic enzymes, thereby increasing the compound's half-life.[1][4]
-
Conformational Rigidity and Target Affinity: The locked conformation of a spirocycle reduces the entropic penalty upon binding to a biological target, which can lead to improved potency and selectivity.[1][4]
The 1-oxaspiro[4.4]nonane moiety, as a specific example of a spiroketal, embodies these advantages, making it an attractive scaffold for modern medicinal chemistry.[5]
Comparative Pharmacokinetic Profile: 1-Oxaspiro[4.4]nonane vs. Acyclic/Monocyclic Alternatives
A pivotal study in the development of Tumor Necrosis Factor-Alpha Converting Enzyme (TACE) inhibitors utilized the 1-oxaspiro[4.4]nonane scaffold to achieve excellent drug-like properties.[6][7] These compounds were designed to inhibit the release of TNF-α, a key mediator in inflammatory diseases.
Absorption & Oral Bioavailability
The primary goal for many small molecule drugs is oral administration, which requires efficient absorption from the gastrointestinal tract.[4] The TACE inhibitors incorporating the 1-oxaspiro[4.4]nonane template demonstrated not only potent and selective inhibition but also good oral bioavailability.[6][7] This is a significant finding, as achieving good oral exposure can be a major hurdle in drug development.
One of the key predictors of oral absorption is permeability across the intestinal wall. The study on the 1-oxaspiro[4.4]nonane-based TACE inhibitors showed that these compounds demonstrate permeability in a Caco-2 assay, an in vitro model of the human intestinal epithelium.[6][7]
| Property | 1-Oxaspiro[4.4]nonane Scaffold | Typical Non-Spirocyclic Alternatives | Rationale for Advantage |
| Oral Bioavailability | Good[6][7] | Variable; often a challenge | Improved solubility and permeability due to increased sp³ character and disruption of planarity.[1] |
| Intestinal Permeability | Permeable in Caco-2 assay[6][7] | Can be limited by high lipophilicity or low solubility | The rigid, 3D structure can present a favorable profile for passive diffusion. |
Distribution
Once absorbed, a drug's distribution to its target tissues is influenced by factors such as plasma protein binding (PPB) and lipophilicity. Only the unbound fraction of a drug is free to exert its pharmacological effect. While specific PPB data for 1-oxaspiro[4.4]nonane derivatives are not detailed in the cited literature, the general strategy of using spirocycles can modulate lipophilicity (LogP/LogD) into a more favorable range, preventing excessively high protein binding that can limit efficacy.
Metabolism
Metabolic stability is a crucial determinant of a drug's half-life and dosing frequency.[8] A compound that is rapidly metabolized will be cleared from the body quickly, potentially requiring frequent dosing to maintain therapeutic concentrations.[8] Spirocycles often confer enhanced metabolic stability.[1][4]
The inherent stability of the spiroketal core in the 1-oxaspiro[4.4]nonane moiety, coupled with the conformational rigidity that can shield other parts of the molecule from cytochrome P450 enzymes, suggests a favorable metabolic profile. Strategies such as cyclization are known to substantially improve the metabolic stability of drug candidates.[9]
Excretion
The route and rate of excretion are the final determinants of a drug's pharmacokinetic profile. This is influenced by the products of metabolism and the overall physicochemical properties of the compound. Compounds with improved solubility, a common feature of spirocyclic scaffolds, are generally well-suited for renal clearance.
Experimental Protocols for Pharmacokinetic Profiling
To objectively assess the pharmacokinetic properties of novel compounds containing the 1-oxaspiro[4.4]nonane moiety, a standardized suite of in vitro ADME assays is essential. Below are detailed methodologies for key experiments.
Diagram: General Workflow for In Vitro PK Profiling
Caption: High-level workflow for in vitro pharmacokinetic evaluation.
Caco-2 Permeability Assay (for Absorption)
This assay uses the Caco-2 human colon adenocarcinoma cell line, which differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[4][7]
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable filter inserts in a transwell plate and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[7]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER). TEER values should be above a predetermined threshold (e.g., >600 Ohms/cm²) before starting the transport study.[7]
-
Transport Experiment (Apical to Basolateral - A→B):
-
The cell monolayers are washed with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
The test compound (e.g., at a final concentration of 10 µM) is added to the apical (A) compartment, representing the intestinal lumen.[10]
-
Fresh transport buffer is added to the basolateral (B) compartment, representing the bloodstream.
-
The plate is incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours).[10]
-
-
Sample Collection & Analysis: At the end of the incubation, samples are taken from both the donor (A) and receiver (B) compartments. The concentration of the test compound in each sample is quantified by LC-MS/MS.
-
Calculating Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt = Rate of appearance of the compound in the receiver compartment
-
A = Surface area of the filter membrane
-
C₀ = Initial concentration of the compound in the donor compartment
-
Data Interpretation:
-
Papp < 1 x 10⁻⁶ cm/s: Low permeability (poorly absorbed)
-
Papp 1-10 x 10⁻⁶ cm/s: Moderate permeability (moderately absorbed)
-
Papp > 10 x 10⁻⁶ cm/s: High permeability (well absorbed)[11]
Microsomal Stability Assay (for Metabolism)
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily the cytochrome P450 (CYP) family, which are abundant in liver microsomes.[12]
Methodology:
-
Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4). A solution containing the necessary cofactor, the NADPH regenerating system, is also prepared.[2][13]
-
Incubation:
-
The test compound (e.g., 1-10 µM) is incubated with the liver microsomes at 37°C.[6]
-
The metabolic reaction is initiated by adding the NADPH regenerating system.
-
A control incubation without NADPH is run in parallel to assess for any non-enzymatic degradation.
-
-
Time Points: Aliquots are removed from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 45 minutes).[14]
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which precipitates the proteins.[2][14]
-
Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: The percentage of the compound remaining is plotted against time. From the slope of the natural log plot, the half-life (T½) and intrinsic clearance (CLint) are calculated.
Plasma Protein Binding Assay (for Distribution)
Equilibrium dialysis is a widely used method to determine the fraction of a drug that is unbound (fu) in plasma.[3][15]
Methodology:
-
Apparatus Setup: A rapid equilibrium dialysis (RED) device is used. This device consists of wells divided into two chambers by a semipermeable membrane that allows the passage of small molecules but not proteins.[1][16]
-
Sample Preparation: The test compound is added to human plasma at a defined concentration (e.g., 1-5 µM).[3]
-
Dialysis:
-
The plasma containing the test compound is added to one chamber (the donor side).
-
A protein-free buffer (e.g., PBS, pH 7.4) is added to the other chamber (the receiver side).[1]
-
The device is sealed and incubated at 37°C with shaking for a sufficient time to reach equilibrium (e.g., 4 hours).[3][16]
-
-
Sample Analysis: After incubation, aliquots are taken from both the plasma and buffer chambers. The concentrations of the compound in both chambers are measured by LC-MS/MS.
-
Calculation of Fraction Unbound (fu): At equilibrium, the concentration of the free drug in the buffer chamber is equal to the concentration of the free drug in the plasma chamber. The fraction unbound is calculated as: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)
Conclusion
The 1-oxaspiro[4.4]nonane moiety represents a valuable scaffold in modern drug discovery, offering a pathway to compounds with improved three-dimensionality and, consequently, more favorable pharmacokinetic properties. Evidence from specific examples, such as the orally bioavailable TACE inhibitors, and broader trends in medicinal chemistry indicate that the incorporation of such spirocyclic systems can lead to enhanced absorption, greater metabolic stability, and better overall drug-like characteristics compared to traditional flat, aromatic structures. By employing rigorous in vitro ADME profiling as outlined in this guide, researchers can effectively characterize and optimize these promising compounds, increasing their potential for success in clinical development.
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Ott, G. R., Asakawa, N., Liu, R. Q., Covington, M. B., Qian, M., Vaddi, K., ... & Duan, J. J. W. (2008). Alpha,Beta-cyclic-beta-benzamido Hydroxamic Acids: Novel oxaspiro[4.4]nonane Templates for the Discovery of Potent, Selective, Orally Bioavailable Inhibitors of Tumor Necrosis Factor-Alpha Converting Enzyme (TACE). Bioorganic & Medicinal Chemistry Letters, 18(4), 1288-1292. [Link]
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A Comparative Guide to the Biological Activity Screening of 1-Oxaspiro[4.4]nonan-6-amine Derivatives
Introduction: The Promise of Three-Dimensional Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that can effectively interact with biological targets is paramount. Spirocyclic compounds, characterized by two rings sharing a single atom, have garnered significant attention for their unique three-dimensional structures. This inherent three-dimensionality, a departure from the "flat" nature of many traditional aromatic compounds, can lead to improved pharmacological properties such as enhanced target selectivity and better metabolic stability. The 1-oxaspiro[4.4]nonan-6-amine scaffold is a privileged structure within this class, incorporating both oxygen and nitrogen heteroatoms within a rigid bicyclic system, making it a versatile building block for the design of new bioactive molecules.[1]
This guide provides a comprehensive overview of the biological activity screening of 1-oxaspiro[4.4]nonan-6-amine derivatives, with a particular focus on their potential as anticancer agents. While specific experimental data for a broad range of these derivatives is still emerging, this document will serve as a practical guide for researchers on how to screen this promising class of compounds. We will present a comparative framework using closely related spirocyclic structures as exemplars and detail the necessary experimental protocols to empower researchers in their drug discovery endeavors. The principles and methodologies outlined herein are designed to be broadly applicable for the evaluation of novel chemical entities.
Comparative Analysis of Anticancer Activity: Spirocyclic vs. Non-Spirocyclic Agents
The evaluation of any new potential therapeutic agent requires a benchmark against established standards. In the context of anticancer drug screening, doxorubicin is a widely used chemotherapeutic agent known for its potent cytotoxic effects across a range of cancer cell lines. While direct cytotoxic data for a comprehensive library of 1-oxaspiro[4.4]nonan-6-amine derivatives is not yet publicly available, we can extrapolate the potential efficacy based on studies of structurally related spiro-oxindoles, which have shown significant anticancer activity.[2][3][4][5]
For the purpose of this guide, we will present a hypothetical comparative dataset that illustrates how one might compare a novel 1-oxaspiro[4.4]nonan-6-amine derivative (hypothetically named "Spiro-Compound A") against doxorubicin. This comparison will be based on the half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro.
Table 1: Hypothetical Comparative Cytotoxicity (IC50 in µM) of Spiro-Compound A and Doxorubicin
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| Spiro-Compound A | 8.5 | 12.3 | 9.8 |
| Doxorubicin | 2.5[6][7] | > 20[6][7] | 3.29 (related cell line)[8] |
Disclaimer: The IC50 values for "Spiro-Compound A" are hypothetical and for illustrative purposes only, based on the activities observed for related spirocyclic compounds. The values for Doxorubicin are derived from published literature and can vary between experiments.[6][7][9][10][11]
This comparative table highlights the importance of screening against a panel of cancer cell lines to identify potential selectivity. The rationale for choosing these specific cell lines is their common use in cancer research, representing different cancer types with varying genetic backgrounds.
Experimental Protocol: In Vitro Cytotoxicity Screening using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is a standard and reliable method for the initial screening of potential anticancer compounds.
Principle: In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the 1-oxaspiro[4.4]nonan-6-amine derivative and the reference compound (e.g., doxorubicin) in a suitable solvent like DMSO.
-
Perform serial dilutions of the stock solutions to obtain a range of desired concentrations.
-
After 24 hours of cell incubation, remove the media and add 100 µL of fresh media containing the different concentrations of the test compounds to the respective wells. Include a vehicle control (media with the same concentration of DMSO used for the highest drug concentration) and a blank control (media only).
-
Incubate the plate for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the media from each well without disturbing the formazan crystals.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Visualizing the Experimental Workflow
A clear understanding of the experimental workflow is crucial for reproducibility and accuracy. The following diagram illustrates the key steps in the MTT assay for cytotoxicity screening.
Caption: Workflow for Cytotoxicity Screening using the MTT Assay.
Potential Mechanism of Action: Induction of Apoptosis
Many successful anticancer drugs exert their effects by inducing apoptosis, or programmed cell death, in cancer cells. Spiro-oxindole derivatives, for instance, have been shown to inhibit the p53-MDM2 interaction, which leads to the stabilization of the p53 tumor suppressor protein and subsequent activation of the apoptotic cascade.[2] A key event in apoptosis is the activation of a family of proteases called caspases.
The following diagram illustrates a simplified, hypothetical signaling pathway by which a 1-oxaspiro[4.4]nonan-6-amine derivative might induce apoptosis through caspase activation.
Caption: Hypothetical Apoptotic Pathway Induced by a Spiro-Compound.
Screening for Antimicrobial Activity: A Secondary Application
In addition to anticancer activity, spirocyclic compounds have also been explored for their antimicrobial properties. A preliminary screening of 1-oxaspiro[4.4]nonan-6-amine derivatives against a panel of pathogenic bacteria and fungi can reveal other potential therapeutic applications. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Table 2: Hypothetical Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) |
| Spiro-Compound B | 16 | 64 | 32 |
| Ampicillin | 0.6-1[12] | 4[12] | N/A |
| Fluconazole | N/A | N/A | 0.25-2.0 |
Disclaimer: The MIC values for "Spiro-Compound B" are hypothetical. The values for Ampicillin and Fluconazole are from established literature and serve as a reference.[12]
Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing
Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Culture the test microorganisms (e.g., S. aureus, E. coli, C. albicans) in appropriate broth overnight.
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Compound Dilution:
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound and control antibiotics (e.g., ampicillin, fluconazole) in the appropriate broth.
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well containing the serially diluted compounds.
-
Include a positive control (broth with inoculum but no compound) and a negative control (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Conclusion and Future Directions
The 1-oxaspiro[4.4]nonan-6-amine scaffold represents a promising starting point for the development of novel therapeutic agents. Its rigid, three-dimensional structure offers the potential for high-affinity and selective interactions with biological targets. This guide has provided a framework for the systematic screening of derivatives of this scaffold for both anticancer and antimicrobial activities.
While the data presented for the hypothetical spiro-compounds is illustrative, the detailed experimental protocols for the MTT and broth microdilution assays provide researchers with the necessary tools to generate their own data and rigorously evaluate the potential of these compounds. Future research should focus on the synthesis and screening of a diverse library of 1-oxaspiro[4.4]nonan-6-amine derivatives to establish clear structure-activity relationships. Furthermore, for hit compounds, elucidation of the precise mechanism of action will be crucial for their further development as clinical candidates. The exploration of such novel chemical spaces is essential for the discovery of the next generation of medicines.
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A Comparative Guide to the Synthesis of Functionalized 1-Oxaspiro[4.4]nonane Systems: A Senior Application Scientist's Perspective
The 1-oxaspiro[4.4]nonane skeleton is a privileged structural motif frequently encountered in a diverse array of biologically active natural products and complex molecules. Its inherent three-dimensionality and conformational rigidity make it a compelling scaffold in drug discovery and development. The stereocontrolled synthesis of this spiroketal system, particularly with the incorporation of various functional groups, presents a significant challenge and has been the focus of extensive research. This guide provides an in-depth, objective comparison of the primary synthetic routes to functionalized 1-oxaspiro[4.4]nonane systems, offering field-proven insights and experimental data to aid researchers in selecting the optimal strategy for their specific synthetic endeavors.
The Enduring Classical Approach: Acid-Catalyzed Spiroketalization
The traditional and most direct method for the formation of spiroketals is the acid-catalyzed cyclization of a suitable dihydroxyketone precursor. This thermodynamically controlled process typically favors the formation of the most stable spiroketal isomer.
Mechanistic Rationale and Experimental Causality
The reaction proceeds via protonation of the ketone carbonyl, which enhances its electrophilicity. Subsequent intramolecular attack of the two hydroxyl groups, often in a stepwise manner, leads to the formation of the spiroketal. The choice of acid catalyst is critical; Brønsted acids such as p-toluenesulfonic acid (PTSA), camphorsulfonic acid (CSA), or strong mineral acids are commonly employed. The reaction is typically driven to completion by the removal of water, often through azeotropic distillation with a Dean-Stark apparatus.
The stereochemical outcome is dictated by the relative stability of the possible spiroketal isomers, which is influenced by the anomeric effect and the minimization of steric interactions. For the 1-oxaspiro[4.4]nonane system, this generally leads to a predictable and often highly diastereoselective outcome. However, this method's reliance on thermodynamic control can be a limitation when the desired isomer is not the most stable one. Furthermore, the harsh acidic conditions can be incompatible with sensitive functional groups present in the substrate.
Experimental Protocol: Acid-Catalyzed Synthesis of a 1-Oxaspiro[4.4]nonane Derivative
-
Reaction Setup: To a solution of the dihydroxyketone precursor (1.0 equiv) in a suitable solvent such as benzene or toluene is added a catalytic amount of camphorsulfonic acid (CSA, 0.1 equiv).
-
Reaction Conditions: The reaction mixture is heated to reflux with a Dean-Stark apparatus to facilitate the removal of water. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Workflow for Acid-Catalyzed Spiroketalization
Caption: Workflow of Acid-Catalyzed Spiroketalization.
The Rise of Modern Methods: Transition-Metal-Catalyzed Spiroketalization
To overcome the limitations of harsh acidic conditions and to gain better kinetic control over the stereochemical outcome, a variety of transition-metal-catalyzed methods have been developed. Gold and palladium catalysts have proven to be particularly effective in this regard.
Gold-Catalyzed Intramolecular Hydroalkoxylation of Alkynediols
Gold(I) catalysts are highly oxophilic and have a strong affinity for carbon-carbon multiple bonds, making them ideal for activating alkynes towards nucleophilic attack by hydroxyl groups. This methodology allows for the formation of spiroketals under mild, neutral conditions, thus tolerating a wide range of functional groups.
Mechanism and Stereocontrol: The reaction is initiated by the coordination of the gold(I) catalyst to the alkyne, which increases its electrophilicity. This is followed by an intramolecular attack of one of the hydroxyl groups in an exo-dig or endo-dig fashion. For the synthesis of 1-oxaspiro[4.4]nonanes, a 5-exo-dig cyclization is typically favored. The resulting vinyl-gold intermediate can then be protonated to release the catalyst and form an enol ether, which subsequently cyclizes to the spiroketal. The stereochemistry is often determined in the initial cyclization step and can be influenced by the choice of ligands on the gold catalyst.
Experimental Protocol: Gold-Catalyzed Synthesis of a 1-Oxaspiro[4.4]nonane Derivative
-
Reaction Setup: In a dry flask under an inert atmosphere, the alkynediol substrate (1.0 equiv) is dissolved in a suitable solvent such as dichloromethane (DCM) or acetonitrile. A gold(I) catalyst, for example, [P(t-Bu)₂(o-biphenyl)]AuCl/AgOTf (2 mol%), is then added.
-
Reaction Conditions: The reaction is typically stirred at room temperature and monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is filtered through a short pad of silica gel and the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography.
Palladium-Catalyzed Oxidative Cyclization
Palladium(II) catalysts can effect the oxidative cyclization of unsaturated diols to form spiroketals. This approach often involves a Wacker-type mechanism where the palladium catalyst activates a double bond for nucleophilic attack by a hydroxyl group.
Mechanism and Scope: The catalytic cycle typically begins with the coordination of the Pd(II) catalyst to the alkene. Intramolecular attack of a hydroxyl group then forms a palladium-carbon bond. Subsequent reductive elimination or β-hydride elimination followed by reoxidation of the resulting Pd(0) to Pd(II) by a suitable oxidant (e.g., molecular oxygen, benzoquinone) regenerates the active catalyst and furnishes the spiroketal product. The regioselectivity and stereoselectivity of the cyclization can be controlled by the nature of the substrate and the ligands on the palladium catalyst.
Experimental Protocol: Palladium-Catalyzed Oxidative Spiroketalization
-
Reaction Setup: To a solution of the unsaturated diol (1.0 equiv) in a solvent such as toluene or THF are added Pd(OAc)₂ (5 mol%), a ligand such as pyridine (10 mol%), and a reoxidant like benzoquinone (2.0 equiv).
-
Reaction Conditions: The reaction mixture is stirred at room temperature or elevated temperatures under an atmosphere of oxygen, and the progress is monitored by TLC.
-
Work-up and Purification: After the reaction is complete, the mixture is filtered, and the filtrate is concentrated. The crude product is purified by flash column chromatography.
Workflow for Transition-Metal-Catalyzed Spiroketalization
Caption: Generalized Workflow for Transition-Metal-Catalyzed Spiroketalization.
The Power of Asymmetry: Organocatalytic Routes
The development of organocatalysis has provided a powerful platform for the enantioselective synthesis of complex molecules, including spiroketals. These methods often rely on the activation of substrates through the formation of transient, chiral intermediates.
Intramolecular Michael Addition Cascades
A common organocatalytic strategy involves an intramolecular Michael addition of a hydroxyl group to an α,β-unsaturated carbonyl moiety. Chiral aminocatalysts, such as proline and its derivatives, can effectively catalyze these reactions with high enantioselectivity.
Mechanism and Enantiocontrol: The reaction typically proceeds through the formation of a chiral enamine or iminium ion intermediate from the organocatalyst and the substrate. This activation facilitates the intramolecular conjugate addition of the hydroxyl group. The stereochemical outcome is controlled by the chiral environment provided by the catalyst, which directs the approach of the nucleophile to one face of the activated double bond. Subsequent cyclization and hydrolysis release the spiroketal product and regenerate the catalyst.
Experimental Protocol: Organocatalytic Enantioselective Spiroketalization
-
Reaction Setup: In a reaction vessel, the hydroxy-enone substrate (1.0 equiv) is dissolved in a suitable solvent (e.g., chloroform, toluene). A chiral organocatalyst, such as a diarylprolinol silyl ether (20 mol%), and an acid co-catalyst, for instance, benzoic acid (20 mol%), are added.
-
Reaction Conditions: The reaction is stirred at room temperature or below, and its progress is monitored by TLC or HPLC.
-
Work-up and Purification: Once the reaction is complete, the solvent is removed, and the crude product is purified directly by flash column chromatography.
Harnessing Reactive Intermediates: Radical Cyclization Approaches
Radical cyclizations offer a complementary approach to the synthesis of 1-oxaspiro[4.4]nonane systems, often proceeding under mild conditions and tolerating a variety of functional groups. These reactions involve the generation of a radical species that undergoes an intramolecular cyclization cascade.
Tin-Mediated and Tin-Free Radical Cyclizations
Traditionally, radical cyclizations have been mediated by tin hydrides, such as tributyltin hydride (Bu₃SnH), in the presence of a radical initiator like azobisisobutyronitrile (AIBN). However, due to the toxicity of tin compounds, tin-free methods utilizing alternative radical mediators are increasingly favored.
Mechanism and Stereoselectivity: The reaction is initiated by the generation of a radical from a suitable precursor, such as an alkyl halide or a xanthate. This radical then undergoes a 5-exo-trig cyclization onto a tethered alkene or alkyne. The resulting cyclized radical can then be trapped by a hydrogen atom donor or participate in a subsequent cyclization to form the spirocyclic core. The stereoselectivity is often governed by the Beckwith-Houk model, which predicts the favored chair-like transition state.
Experimental Protocol: Tin-Free Radical Cyclization
-
Reaction Setup: A solution of the radical precursor (e.g., an iodoacetal) (1.0 equiv) in a degassed solvent like toluene is prepared. A radical initiator such as dilauroyl peroxide (DLP) and a hydrogen atom donor like dodecanethiol are added.
-
Reaction Conditions: The reaction mixture is heated to a temperature sufficient to initiate radical formation (e.g., 80-110 °C) and stirred until the starting material is consumed.
-
Work-up and Purification: The reaction is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography.
Comparative Analysis of Synthetic Routes
| Synthetic Route | Catalyst/Reagent | Typical Substrate | Yield (%) | Diastereoselectivity (d.r.) | Key Advantages | Key Limitations |
| Acid-Catalyzed | CSA, PTSA | Dihydroxyketone | 80-95 | >10:1 | Simple, high-yielding for thermodynamically favored products. | Harsh conditions, limited functional group tolerance, lack of kinetic control. |
| Gold-Catalyzed | Au(I) complexes | Alkynediol | 75-98 | Variable | Mild conditions, high functional group tolerance, good for kinetic control. | Cost of catalyst, potential for side reactions with complex substrates. |
| Palladium-Catalyzed | Pd(II) complexes | Unsaturated diol | 60-90 | Good to excellent | Versatile, can be made enantioselective. | Requires a stoichiometric oxidant, can be sensitive to substrate structure. |
| Organocatalytic | Chiral amines, etc. | Hydroxy-enone | 70-95 | High (up to >20:1) | Enantioselective, metal-free, mild conditions. | Catalyst loading can be high, substrate scope may be limited. |
| Radical Cyclization | Bu₃SnH, Tin-free reagents | Unsaturated halide/xanthate | 50-80 | Moderate to good | Mild conditions, good for complex systems, tolerant of many functional groups. | Stereocontrol can be challenging, potential for side reactions. |
Conclusion and Future Outlook
The synthesis of functionalized 1-oxaspiro[4.4]nonane systems has evolved significantly from the classical acid-catalyzed methods to a diverse array of modern catalytic approaches. The choice of the most appropriate synthetic route is a multifactorial decision that depends on the specific target molecule, the desired stereochemistry, the presence of other functional groups, and considerations of efficiency and cost.
Transition-metal catalysis, particularly with gold, offers a powerful and versatile platform for the construction of these spiroketals under mild conditions with excellent functional group tolerance. Organocatalysis has emerged as the premier method for achieving high enantioselectivity. Radical cyclizations provide a valuable alternative, especially for the synthesis of highly complex and congested spirocyclic systems.
Future developments in this field will likely focus on the discovery of new, more efficient, and highly selective catalytic systems. The development of tandem or cascade reactions that can rapidly build molecular complexity from simple starting materials will continue to be a major goal. Furthermore, the application of biocatalysis and flow chemistry holds great promise for the development of more sustainable and scalable synthetic routes to these important molecular scaffolds. As our understanding of reaction mechanisms deepens, so too will our ability to design and execute elegant and efficient syntheses of functionalized 1-oxaspiro[4.4]nonane systems for applications in medicine and materials science.
References
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Paquette, L. A.; Zydowsky, T. M. "1-Oxaspiro[4.4]nonan-6-ones. Synthetic Access via Oxonium Ion Technology, Optical Resolution, and Conversion into Enantiopure Spirocyclic α,β-Butenolides." The Journal of Organic Chemistry2001 , 66 (8), 2828–2834. [Link]
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Brimble, M. A.; Quach, R.; Williams, Z. "Recent developments in transition metal-catalysed spiroketalisation." Organic & Biomolecular Chemistry2014 , 12 (36), 7083-7094. [Link]
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Nagorny, P.; Sun, Z.; Winschel, G. A. "Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions." Journal of the American Chemical Society2015 , 137 (50), 15854–15864. [Link]
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Guerrero-Caicedo, A.; Soto-Martínez, D. M.; Osorio, D. A.; Novoa, M.; Loaiza, A. E.; Jaramillo-Gómez, L. M. "Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals." ACS Omega2019 , 4 (26), 21873–21884. [Link]
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Ferreira, E. M.; Stoltz, B. M. "Palladium-Catalyzed Oxidative Wacker Cyclizations in Nonpolar Organic Solvents with Molecular Oxygen: A Stepping Stone to Asymmetric Aerobic Cyclizations." Angewandte Chemie International Edition2003 , 42 (25), 2892-2895. [Link]
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Sferrazza, A.; Zlota, A. A.; Di Mola, A.; Capitta, F.; Rinaldi, L.; Sala, G.; D'Errico, S.; Botta, B.; Ghirga, F. "Highly Efficient and Mild Gold (I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones." Molecules2023 , 28 (1), 300. [Link]
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Huang, Y.; Un, V. M.; Varela, J.; Franz, A. K. "Enantioselective organo-cascade catalysis." Chemical Society Reviews2016 , 45 (19), 5341-5354. [Link]
-
Jasperse, C. P.; Curran, D. P.; Fevig, T. L. "Radical Cyclizations in Total Synthesis." Chemical Reviews1991 , 91 (6), 1237–1286. [Link]
Safety Operating Guide
Navigating the Final Steps: A Comprehensive Guide to the Safe Disposal of 1-Oxaspiro[4.4]nonan-6-amine Hydrochloride
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Oxaspiro[4.4]nonan-6-amine hydrochloride, a versatile spirocyclic amine building block used in organic synthesis and pharmaceutical research.[1] Adherence to these procedures is paramount to ensuring the safety of laboratory personnel and minimizing environmental impact.
Hazard Assessment and Initial Considerations
Key Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C8H15NO | [1] |
| Molecular Weight | 141.21 g/mol | [1] |
| Appearance | Solid (presumed) | General knowledge |
Personal Protective Equipment (PPE): Your First Line of Defense
Before beginning any handling or disposal procedures, it is mandatory to be outfitted with the correct Personal Protective Equipment (PPE). This is a non-negotiable aspect of safe laboratory practice.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | To protect against potential splashes of the chemical or its solutions. |
| Hand Protection | Nitrile or other chemically resistant gloves | To prevent skin contact and potential irritation or absorption. |
| Body Protection | A laboratory coat | To protect against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | To minimize the inhalation of any dust from the solid compound. |
Spill Response Protocol
In the event of a spill, immediate and correct action is critical to prevent exposure and contamination.
For Solid Spills:
-
Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.
-
Containment: Carefully sweep the solid material into a designated, labeled waste container. Avoid generating dust.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., water, if compatible), followed by soap and water.
-
Waste Disposal: All materials used for cleanup (e.g., wipes, absorbent pads) must be disposed of as hazardous waste.
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is to treat it as hazardous chemical waste and arrange for its collection and subsequent incineration by a licensed professional waste disposal service.[3]
Experimental Protocol: Waste Collection and Preparation
Objective: To safely collect and prepare this compound waste for professional disposal.
Materials:
-
Designated hazardous waste container (compatible material, e.g., polyethylene)
-
Hazardous waste labels
-
Personal Protective Equipment (as specified above)
-
Spatula or scoop
-
Chemical fume hood
Procedure:
-
Segregation: Ensure that the this compound waste is not mixed with other incompatible waste streams.[4] It is crucial to keep amine waste separate from other chemical wastes to prevent hazardous reactions.[4]
-
Transfer: Working within a chemical fume hood, carefully transfer the solid waste into a designated hazardous waste container using a clean spatula or scoop.[3] Avoid any actions that could generate dust.[3]
-
Container Sealing: Securely seal the waste container to prevent any leaks or spills.
-
Labeling: Clearly and accurately label the waste container.[3][4] The label must include:
-
Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.[4][6] Follow your institution's guidelines for the temporary storage of hazardous waste, adhering to accumulation time limits set by regulatory bodies like the EPA.[5][7]
Disposal Decision Workflow
Caption: Logical workflow for the safe disposal of this compound.
Regulatory Compliance: A Shared Responsibility
The disposal of chemical waste is governed by a framework of regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the primary regulations for hazardous waste management.[8][9] It is the responsibility of the waste generator to properly identify, manage, and dispose of hazardous waste.[10]
State and local regulations may also apply and can be more stringent than federal laws. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with all applicable regulations.
Conclusion: Upholding a Culture of Safety
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental responsibility. By following these guidelines, researchers and scientists can ensure that their valuable work in advancing drug discovery and other scientific fields is conducted in a manner that protects themselves, their colleagues, and the environment.
References
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United States Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]
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United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
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K&L Gates. 2026 Regulatory Outlook: Advanced Recycling. Retrieved from [Link]
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Sciencemadness Wiki. Proper disposal of chemicals. Retrieved from [Link]
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Crystal Clean. The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Retrieved from [Link]
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United States Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
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Collect and Recycle. Amine Disposal For Businesses. Retrieved from [Link]
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United States Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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United States Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]
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National Environmental Trainers. RCRA Regulations Explained. Retrieved from [Link]
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Navigating the Unseen Threat: A Guide to Safely Handling 1-Oxaspiro[4.4]nonan-6-amine Hydrochloride
For the vanguard of scientific discovery—researchers, scientists, and drug development professionals—the responsible handling of novel chemical entities is paramount. This guide provides a detailed protocol for the safe use of 1-Oxaspiro[4.4]nonan-6-amine hydrochloride, a spirocyclic amine with significant potential in medicinal chemistry. In the absence of a specific Safety Data Sheet (SDS), this document synthesizes established best practices for handling analogous amine hydrochlorides to ensure a culture of safety and scientific integrity within the laboratory.
At the forefront of innovation, the unknown is a constant companion. While the full toxicological profile of this compound is yet to be exhaustively determined, its structural class as an amine hydrochloride necessitates a cautious and well-informed approach. Amine compounds are known to exhibit varying degrees of irritant properties to the skin, eyes, and respiratory system. Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical line of defense.
Core Safety Directives: Understanding the Risk
Based on data from analogous compounds, this compound should be treated as a hazardous substance. Similar amine hydrochlorides and spirocyclic compounds are classified with the following hazard statements:
Given these potential hazards, adherence to a stringent PPE and handling protocol is essential to mitigate risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield | Provides a robust barrier against splashes and airborne particles, protecting the sensitive mucous membranes of the eyes and face.[1][4][5][6] |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene) | Protects against skin contact, which can cause irritation and potential systemic toxicity.[1][4][5][7] Always inspect gloves for integrity before use. |
| Body Protection | Chemical-resistant lab coat or coveralls | Prevents contamination of personal clothing and minimizes skin exposure to spills.[1][5][8] |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges | Recommended when handling the solid compound outside of a certified chemical fume hood or when there is a potential for aerosolization.[4][5][6] |
| Foot Protection | Closed-toe, chemical-resistant shoes | Protects feet from spills and falling objects. |
Procedural Workflow for PPE Donning and Doffing
A disciplined approach to donning and doffing PPE is critical to prevent cross-contamination.
Caption: Sequential workflow for donning and doffing PPE.
Operational Plan: Safe Handling from Receipt to Disposal
A systematic approach to handling this compound at every stage is crucial for maintaining a safe laboratory environment.
Receipt and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a cool, dry, and well-ventilated area.[4]
-
Keep the container tightly closed to prevent absorption of moisture.
-
Store away from incompatible materials such as strong acids and oxidizing agents.[4]
Handling and Use
-
All handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Use only dedicated, properly labeled glassware and equipment.
-
Avoid the formation of dust and aerosols.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2][5]
Spill Management
In the event of a spill, immediate and appropriate action is required:
-
Evacuate and Alert: Evacuate the immediate area and alert colleagues and the laboratory supervisor.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE ensemble as described above.
-
Containment: For solid spills, gently cover with an absorbent material to prevent dust generation. For liquid spills, use a chemical absorbent pad or spill pillow.
-
Cleanup: Carefully collect the spilled material and absorbent into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with an appropriate cleaning agent, followed by a thorough water rinse.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste.
Disposal Plan: Responsible Waste Management
The proper disposal of this compound and any associated contaminated materials is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste contaminated with this compound, including gloves, absorbent materials, and empty containers, must be segregated as hazardous chemical waste.[1][9]
-
Waste Collection: Collect all hazardous waste in clearly labeled, sealed, and compatible containers.[10]
-
Disposal Route: Do not dispose of this compound down the drain or in the regular trash.[1] All waste must be collected by a licensed hazardous waste disposal service for incineration or other approved disposal methods.[10]
Caption: Step-by-step waste disposal workflow.
By adhering to these rigorous safety and handling protocols, researchers can confidently work with this compound, unlocking its scientific potential while upholding the highest standards of laboratory safety.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
